molecular formula C8H5ClO2 B1589622 5-Chlorobenzofuran-2(3H)-one CAS No. 28033-47-8

5-Chlorobenzofuran-2(3H)-one

Cat. No.: B1589622
CAS No.: 28033-47-8
M. Wt: 168.57 g/mol
InChI Key: PSVXTJFRMXQUCP-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-2(3H)-one is a useful research compound. Its molecular formula is C8H5ClO2 and its molecular weight is 168.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVXTJFRMXQUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28033-47-8
Record name 5-Chloro-2(3H)-benzofuranone
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Record name 2(3H)-Benzofuranone, 5-chloro
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Foundational & Exploratory

5-Chlorobenzofuran-2(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzofuran-2(3H)-one

Introduction: The Benzofuranone Scaffold in Modern Chemistry

The benzofuranone core is a privileged heterocyclic structure that features prominently in a multitude of natural products and pharmacologically active molecules.[1] Its unique combination of aromaticity, a lactone (cyclic ester) functional group, and a reactive methylene position makes it a versatile building block for organic synthesis. The strategic placement of substituents, such as the chlorine atom at the 5-position in this compound, allows for fine-tuning of the molecule's electronic properties and provides a handle for further synthetic elaboration. This guide provides a detailed technical overview of this compound, focusing on its chemical properties, a robust synthesis protocol, and its applications as a key intermediate for researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

This compound, also known as 5-chlorocoumaran-2-one, is characterized by a bicyclic system where a chlorinated benzene ring is fused to a dihydrofuranone ring. The chlorine atom at the C-5 position significantly influences the reactivity of the aromatic ring, particularly towards electrophilic substitution.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound make it suitable as a stable intermediate in multi-step synthetic sequences. Quantitative data are summarized in the table below. Note that while experimental data for this specific compound is not widely published, the listed properties are based on reliable computational predictions and data from chemical suppliers.

PropertyValueSource
CAS Number 28033-47-8[2]
Molecular Formula C₈H₅ClO₂[2]
Molecular Weight 168.58 g/mol [2]
IUPAC Name 5-chloro-1-benzofuran-2(3H)-one
Appearance Solid (predicted)
Boiling Point 294.4 °C (at 760 mmHg, predicted)
Density 1.428 g/cm³ (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water.
¹H NMR Spectral data not publicly available. Expected peaks: aromatic protons (multiplets, ~7.0-7.5 ppm) and a singlet for the CH₂ group (~3.7 ppm).
¹³C NMR Spectral data not publicly available. Expected peaks: carbonyl carbon (~175 ppm), aromatic carbons (~110-155 ppm), and a methylene carbon (~35 ppm).

Synthesis Protocol: A Representative Method

While a specific peer-reviewed synthesis for this compound is not readily found in the literature, a robust and scalable route can be reliably adapted from established methods for the parent benzofuran-2(3H)-one. The following two-step protocol is based on the synthetic logic disclosed in patent literature, which utilizes a copper-catalyzed hydrolysis followed by an acid-mediated intramolecular cyclization (lactonization).[3]

Expertise & Causality: This method is chosen for its high-yielding precedent and operational simplicity. It begins with the nucleophilic aromatic substitution of a chlorine atom on 2,4-dichlorophenylacetic acid. The ortho-chloro group is activated towards hydrolysis over the para-chloro group due to the directing effect of the adjacent acetic acid moiety. The subsequent lactonization is a classic acid-catalyzed intramolecular esterification, which is a thermodynamically favorable ring-closing reaction to form the stable five-membered lactone.

Synthesis Workflow Diagram

G start Start: 2,4-Dichlorophenylacetic Acid step1 Step 1: Hydrolysis Reagents: NaOH, Cu₂O (cat.) Solvent: Water Conditions: 200°C, Pressure start->step1 intermediate Intermediate: 2-(4-Chloro-2-hydroxyphenyl)acetic acid step1->intermediate step2 Step 2: Lactonization Reagent: H₂SO₄ (cat.) Solvent: Toluene (with Dean-Stark) Conditions: Reflux intermediate->step2 purification Purification Method: Recrystallization Solvent: Ethanol/Water step2->purification product Final Product: this compound purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Chloro-2-hydroxyphenyl)acetic acid

  • Reactor Setup: To a high-pressure reactor, add 2,4-dichlorophenylacetic acid (1.0 eq), sodium hydroxide (NaOH, 2.8 eq), water, and a catalytic amount of copper(I) oxide (Cu₂O, ~0.01 eq).

  • Reaction: Seal the reactor and heat the mixture to 200°C with vigorous stirring. Maintain the reaction for 12 hours. The pressure will increase during the reaction.

    • Self-Validation: Monitor the reaction progress by taking aliquots (after cooling) and analyzing via HPLC to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Transfer the reaction mixture to a beaker and acidify to a pH of 1-2 using concentrated hydrochloric acid (HCl).

  • Isolation: Cool the acidified mixture to 10°C to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 2-(4-chloro-2-hydroxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization to this compound

  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the crude 2-(4-chloro-2-hydroxyphenyl)acetic acid from Step 1, a suitable water-entraining solvent like toluene, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone product.

    • Self-Validation: The reaction is complete when no more water is collected in the trap. This provides a clear and reliable endpoint.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzofuranone scaffold is a known pharmacophore, and the 5-chloro substituent can enhance binding affinity or modulate metabolic stability.

Its primary role is as a molecular scaffold. For instance, the core can be elaborated to synthesize derivatives for screening in various biological assays. A recent review highlighted the synthesis of Schiff base derivatives from the 5-chlorobenzofuran scaffold, which were subsequently evaluated for their antimicrobial properties.[4] This underscores the utility of this compound as a starting point for generating libraries of novel compounds in the search for new anti-infective agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a strategically important chemical building block. While detailed characterization data is not widely disseminated in public literature, its synthesis can be reliably achieved through established chemical principles. Its structure is primed for further functionalization, making it a valuable asset for medicinal chemists and researchers aiming to explore the rich chemical space of benzofuranone-based compounds in the pursuit of novel therapeutics.

References

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021, December 2). The Journal of Organic Chemistry.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). Chemistry Central Journal.
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024, July 10). Journal of Fluorescence.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). The Journal of Organic Chemistry.
  • Synthetic method of benzofuran-2(3H)-one. (2017, January 25). Google Patents.

Sources

5-Chlorobenzofuran-2(3H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chlorobenzofuran-2(3H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, known biological activities, and essential safety protocols, offering insights grounded in established scientific literature.

Core Compound Identification and Properties

This compound is a halogenated derivative of benzofuranone, a structural motif found in numerous biologically active natural products.[1] Its chemical identity is established by the following identifiers:

PropertyValueSource(s)
CAS Number 28033-47-8[2][3][4][5]
Molecular Formula C₈H₅ClO₂[4][5]
Molecular Weight 168.58 g/mol [5]
IUPAC Name 5-chloro-3H-1-benzofuran-2-one[2]
Synonyms 5-chloro-2(3H)-Benzofuranone, 5-chloro-3H-2-benzofuran-1-one, 2(3H)-benzofuranone, 5-chloro-[3][5]

Physical Properties:

While comprehensive physical property data is not extensively consolidated, information from various suppliers indicates that this compound is a solid at room temperature and should be stored in a dry, well-ventilated place.[5][6]

Synthesis of this compound and Derivatives

The synthesis of the benzofuranone core and its derivatives is a well-established area of organic chemistry. The chloro-substitution at the 5-position can be achieved through various synthetic routes, often starting from a correspondingly substituted phenol.

A general, illustrative synthetic workflow for producing substituted benzofuranones is outlined below. The specific reagents and conditions would be adapted based on the desired final product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Substituted_Phenol Substituted Phenol (e.g., 4-chlorophenol) Reaction_Step_1 O-Alkylation Substituted_Phenol->Reaction_Step_1 Reagent_2 Halogenated Acetic Acid Derivative Reagent_2->Reaction_Step_1 Intermediate Intermediate Ether Reaction_Step_1->Intermediate Formation of ether linkage Reaction_Step_2 Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) Intermediate->Reaction_Step_2 Acid-catalyzed ring closure Final_Product This compound Reaction_Step_2->Final_Product

Caption: Generalized synthetic workflow for substituted benzofuranones.

Exemplary Protocol for a Related Benzofuranone Derivative:

The synthesis of benzofuranone derivatives often involves the cyclization of a precursor molecule. For instance, a common method for synthesizing the core benzofuran-3(2H)-one structure involves the intramolecular cyclization of a phenoxyacetic acid derivative. The following is an illustrative protocol adapted from literature for the synthesis of a related benzofuranone, which highlights the general principles that could be applied to the synthesis of this compound.

Step 1: Synthesis of (4-chloro-2-formylphenoxy)acetic acid

  • To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., acetone), add an equimolar amount of ethyl chloroacetate and an excess of a weak base (e.g., potassium carbonate).

  • Reflux the mixture for several hours to facilitate the O-alkylation of the phenolic hydroxyl group.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent.

  • Hydrolyze the resulting ester with an aqueous base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.

Step 2: Intramolecular Cyclization to form this compound

  • The phenoxyacetic acid derivative from Step 1 can be cyclized under various conditions. A common method involves heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

  • The reaction mixture is heated to drive the intramolecular acylation, leading to the formation of the lactone ring of the benzofuranone system.

  • After cooling, the product is typically precipitated by the addition of water.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

The choice of starting materials and reaction conditions is critical for achieving a good yield and purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to accelerate the synthesis of certain benzofuran derivatives.[7]

Biological and Pharmacological Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The introduction of a chlorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity:

Several studies have highlighted the potential of benzofuran derivatives as antimicrobial agents.[8][9] The benzofuran nucleus is a key component of naturally occurring compounds that act as defense mechanisms in plants against bacteria and fungi.[8] Research on related chloro-substituted benzoxazolinones has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] Derivatives of 5-chlorobenzofuran have been synthesized and evaluated for their antibacterial activity.[10] For instance, Schiff bases derived from a 5-chlorobenzofuran scaffold have shown promise as antibacterial agents.[10]

Anti-inflammatory Activity:

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[9] Some aza-benzofuran compounds have been shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, suggesting a potential mechanism for their anti-inflammatory effects.[9]

Anticancer Activity:

The benzofuranone core has been identified as a promising scaffold for the development of anticancer agents.[1] The cytotoxic activity of benzofuran compounds is often linked to substituents at the C-2 position.[7]

The following diagram illustrates the potential therapeutic applications stemming from the biological activities of the benzofuran scaffold.

BiologicalActivities Benzofuran_Scaffold Benzofuran Scaffold (e.g., this compound) Antimicrobial Antimicrobial Activity Benzofuran_Scaffold->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Benzofuran_Scaffold->Anti_inflammatory Anticancer Anticancer Activity Benzofuran_Scaffold->Anticancer Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Inhibition_of_NO Inhibition of Nitric Oxide Anti_inflammatory->Inhibition_of_NO Cytotoxicity Cytotoxicity in Cancer Cells Anticancer->Cytotoxicity

Caption: Potential therapeutic applications of the benzofuran scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • Causes skin and serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Recommended Handling Procedures:

  • Use only in a well-ventilated area or outdoors.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

First Aid Measures:

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[2]

  • Store locked up.

For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its core benzofuranone structure is a well-recognized pharmacophore, and the presence of the chloro-substituent offers opportunities for modulating biological activity. Further research into the synthesis of new derivatives and a deeper investigation into their mechanisms of action are warranted to fully explore the therapeutic potential of this class of compounds.

References

  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 34(4), 1-10.
  • PubChem. (n.d.). 5-Chloro-1-benzofuran.
  • American Elements. (n.d.). This compound | CAS 28033-47-8.
  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
  • Patel, A. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183.
  • Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26768.
  • Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3698.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives.

Sources

Spectroscopic Characterization of 5-Chlorobenzofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

5-Chlorobenzofuran-2(3H)-one belongs to the benzofuranone family, characterized by a fused benzene and a dihydrofuranone ring system. The presence of a chlorine atom on the aromatic ring and a lactone (cyclic ester) functionality are key structural features that dictate its spectroscopic behavior.

Figure 1. Chemical structure of this compound.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound are based on established chemical shift ranges for similar aromatic and heterocyclic systems.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydrofuranone ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.3d~2.0
H-6~7.2dd~8.5, 2.0
H-7~6.9d~8.5
H-3 (CH₂)~3.7s-

Rationale behind the predictions:

  • Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the chlorine atom and the lactone ring will deshield the aromatic protons, causing them to appear in the downfield region (δ 7.0-7.5). The expected splitting pattern arises from ortho and meta couplings. H-7, being ortho to the oxygen-bearing carbon, is expected to be the most upfield of the aromatic protons.

  • Aliphatic Protons (H-3): The methylene protons at the C-3 position are adjacent to the carbonyl group, which results in a downfield shift to around δ 3.7. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-2)~175
C-7a~152
C-3a~129
C-5~128
C-4~126
C-6~125
C-7~111
CH₂ (C-3)~35

Rationale behind the predictions:

  • Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and is expected to resonate at a very downfield position (~175 ppm).

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 110-155 ppm. The carbon bearing the chlorine (C-5) and the carbons attached to the oxygen (C-7a) will be significantly influenced.

  • Aliphatic Carbon (C-3): The methylene carbon at C-3 will be found in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent carbonyl group.

Hypothetical NMR Experimental Protocol

A standard approach to acquiring NMR spectra for a solid sample like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

cluster_nmr NMR Workflow Sample Dissolve Sample in Deuterated Solvent Spectrometer Place in NMR Spectrometer (≥400 MHz) Sample->Spectrometer H1_Acq Acquire ¹H Spectrum (16-32 scans) Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024-4096 scans) Spectrometer->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis Processing->Analysis

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Band (cm⁻¹) Intensity
C=O (Lactone)~1770Strong
C-O-C (Ester)~1250 and ~1100Strong
C-Cl~750Medium
Aromatic C=C~1600 and ~1480Medium
Aromatic C-H~3100-3000Medium
Aliphatic C-H~2950-2850Medium

Rationale behind the predictions:

  • Lactone Carbonyl: The C=O stretch in a five-membered lactone ring is typically found at a high frequency due to ring strain, expected around 1770 cm⁻¹.

  • Ester C-O: The C-O stretching vibrations of the ester group will give rise to strong bands in the 1300-1000 cm⁻¹ region.

  • Other Functional Groups: The C-Cl, aromatic C=C, and C-H (both aromatic and aliphatic) stretches will appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 168 for the ³⁵Cl isotope and m/z 170 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.

  • Key Fragmentation Pathways:

    • Loss of CO: A prominent fragment at m/z 140 (and 142) corresponding to the loss of a carbon monoxide molecule from the lactone is anticipated.

    • Loss of Cl: A fragment corresponding to the loss of a chlorine radical may also be observed.

M [M]⁺˙ m/z 168/170 M_CO [M-CO]⁺˙ m/z 140/142 M->M_CO - CO M_Cl [M-Cl]⁺ M->M_Cl - Cl

The Pharmacological Potential of 5-Chlorobenzofuran-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in a multitude of biologically active natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The inherent versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific, yet highly promising, subclass: derivatives of 5-Chlorobenzofuran-2(3H)-one. The introduction of a chlorine atom at the 5-position can significantly influence the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Anticancer Activity: A Promising Frontier for this compound Derivatives

The development of novel anticancer agents remains a critical area of research. Benzofuran derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4] The presence of a chlorine atom on the benzofuran ring, as in the 5-chloro derivatives, has been shown to be a key contributor to their anticancer potential.

Mechanism of Action: Targeting Key Cellular Pathways

While the precise mechanisms of action can vary depending on the specific derivative, several studies suggest that 5-chlorobenzofuran derivatives exert their anticancer effects through the modulation of critical cellular pathways involved in cell proliferation and survival. One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. For instance, certain benzofuran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, some benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[6] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process.

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Enters Kinase Inhibition (e.g., CDK2) Kinase Inhibition (e.g., CDK2) Cancer Cell->Kinase Inhibition (e.g., CDK2) Targets Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., CDK2)->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cell Cycle Arrest->Apoptosis Induction Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: Proposed mechanism of anticancer activity of this compound derivatives.

Synthesis and Derivatization: A General Workflow

The synthesis of biologically active this compound derivatives typically begins with the preparation of the core scaffold, followed by various derivatization reactions to introduce diverse functional groups. A common synthetic route to the this compound core involves the cyclization of a substituted phenol.

Diagram: General Synthetic Workflow

synthetic_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Substituted Phenol Substituted Phenol Cyclization Reaction Cyclization Reaction Substituted Phenol->Cyclization Reaction This compound This compound Cyclization Reaction->this compound Introduction of Functional Groups (e.g., Amines, Heterocycles) Introduction of Functional Groups (e.g., Amines, Heterocycles) This compound->Introduction of Functional Groups (e.g., Amines, Heterocycles) Biologically Active Derivatives Biologically Active Derivatives Introduction of Functional Groups (e.g., Amines, Heterocycles)->Biologically Active Derivatives Biological Evaluation Biological Evaluation Biologically Active Derivatives->Biological Evaluation Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Biological Evaluation->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A generalized workflow for the synthesis and development of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of this compound derivatives. Key insights from various studies on related benzofuran scaffolds include:

  • Substituents at the 2-position: The introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for cytotoxic activity.[4]

  • Nature and Position of Halogens: While the presence of a halogen is often beneficial, its position on the benzofuran ring is critical for activity.[4]

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or triazole, can lead to synergistic effects and enhanced anticancer activity.[6]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Benzofuran-piperazine hybrid MDA-MB-231Varies[6]
Benzofuran-triazole hybrid A549, HeLaVaries[7]
Substituted Benzofuran K562, MOLT-4, HeLaVaries[8]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10] The 5-chloro substitution on the benzofuran ring can enhance the antimicrobial properties of these compounds.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of action of this compound derivatives is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes. The lipophilic nature of the benzofuran scaffold allows it to penetrate the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. Additionally, these compounds may interfere with key enzymatic processes within the microbe, such as those involved in DNA replication or cell wall synthesis.

Diagram: Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism This compound Derivative This compound Derivative Microbial Cell Microbial Cell This compound Derivative->Microbial Cell Interacts with Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Microbial Cell->Enzyme Inhibition Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Inhibition of Growth Inhibition of Growth Enzyme Inhibition->Inhibition of Growth Cell Lysis->Inhibition of Growth

Caption: Proposed mechanism of antimicrobial activity of this compound derivatives.

Synthesis of Antimicrobial Derivatives

The synthesis of antimicrobial this compound derivatives often involves the introduction of nitrogen-containing heterocycles, such as triazoles or Schiff bases, which are known to possess antimicrobial properties.[7][9]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the following SAR observations have been made for related benzofuran derivatives:

  • Schiff Bases and Triazoles: The incorporation of Schiff base moieties or triazole rings into the benzofuran scaffold is a common strategy to enhance antimicrobial activity.[7][9]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound TypeTarget MicroorganismActivity MetricReference
Benzofuran-Triazole-Thiol Schiff Bases Various bacterial strainsZone of Inhibition[7][9]
Substituted Isobenzofuran-1(3H)-ones S. aureus, E. coli, C. albicansInhibition[10]
7-chlorobenzofuran-3(2H)-one derivatives Enterococcus Faecalis, Candida albicansPotent activity[11]

Note: Specific MIC values for a broad range of this compound derivatives are not extensively documented in publicly available literature. The table highlights the antimicrobial potential of related structures.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the chloro substituent and the versatility of the benzofuran scaffold provide a solid foundation for the design of potent and selective therapeutic candidates. Future research in this area should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a wide range of biological targets. In-depth mechanistic studies are also warranted to fully elucidate their modes of action and to guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery and optimization of lead compounds from this valuable chemical class.

References

  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024). PubMed. [Link]
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A Comprehensive Technical Review of 5-Chlorobenzofuran-2(3H)-one: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorobenzofuran-2(3H)-one, a halogenated lactone derivative of the benzofuran scaffold, has emerged as a pivotal building block in synthetic chemistry. Its unique electronic properties and inherent reactivity make it a valuable intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, characteristic reactivity, and diverse applications, with a particular focus on its role in drug discovery. By synthesizing information from the current literature, this document aims to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran skeleton, an oxygen-containing heterocyclic system formed by the fusion of a benzene ring and a furan ring, is a ubiquitous motif in natural products and pharmacologically active compounds.[1][2] The inherent biological activity of this scaffold has driven extensive research into its derivatives, leading to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic properties.[2][3] this compound, also known as 5-chloro-3H-1-benzofuran-2-one, represents a strategic entry point into this chemical space. The presence of a chlorine atom at the 5-position and a lactone functionality enhances its reactivity, rendering it a versatile precursor for a wide array of more complex molecules.[4] This guide will elucidate the fundamental chemistry and practical applications of this important intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 28033-47-8[5][6]
Molecular Formula C₈H₅ClO₂[5]
Molecular Weight 168.58 g/mol [5][6]
IUPAC Name 5-chloro-3H-1-benzofuran-2-one[5]
Synonyms 5-Chloroisobenzofuran-1(3H)-One, 5-chloro-2(3H)-Benzofuranone[5][6]
Boiling Point 294.44 °C at 760 mmHg[5]
Density 1.428 g/cm³[5]
Flash Point 155.26 °C[5]

Synthesis of this compound: A Methodological Approach

The synthesis of substituted benzofuranones often proceeds through a two-step sequence involving an initial acylation of a phenol followed by an intramolecular cyclization. This approach offers a reliable and scalable route to the target compound.

General Synthetic Workflow

The logical flow for the synthesis begins with the selection of an appropriate substituted phenol, which undergoes a Friedel-Crafts acylation reaction. The resulting intermediate is then treated with a base to induce ring closure, yielding the desired benzofuranone core.

SynthesisWorkflow Start Starting Material: 4-Chlorophenol Step1 Step 1: Friedel-Crafts Acylation Reagent: Chloroacetyl Chloride Catalyst: AlCl₃ Start->Step1 Intermediate Intermediate: 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethan-1-one Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Reagent: Base (e.g., NaOH) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from methodologies reported for analogous benzofuranone syntheses.[1]

Step 1: Synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethan-1-one

  • To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a round-bottom flask, add aluminum chloride (AlCl₃, 1.0 eq) at 0°C. The Lewis acid catalyst is crucial for activating the acylating agent.

  • Slowly add chloroacetyl chloride (1.0 eq) dissolved in diethyl ether to the mixture, maintaining the temperature at 0°C. This is an exothermic reaction and requires careful, portion-wise addition to control the reaction rate and prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding dilute HCl.

  • Extract the product into an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude solid can be recrystallized from a suitable solvent like ethanol to yield the purified intermediate.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in methanol with continuous stirring.

  • Add an aqueous solution of sodium hydroxide (NaOH, 1.0 eq). The base facilitates deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent side chain to form the five-membered lactone ring.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol via distillation.

  • The remaining solid residue is washed thoroughly with water to remove inorganic salts.

  • The crude product, this compound, is then dried. Further purification can be achieved by recrystallization from ethanol.

Chemical Reactivity and Core Applications

This compound is a versatile chemical compound primarily utilized as an intermediate in organic synthesis.[4] The electron-withdrawing nature of the chlorine atom and the electrophilic character of the lactone carbonyl group make it susceptible to a variety of chemical transformations, including nucleophilic substitutions and cyclizations.[4] This reactivity is the foundation for its broad utility in several key industrial and research sectors.

Applications Core This compound Pharma Pharmaceutical Development Core->Pharma Agro Agrochemical Formulations Core->Agro Material Material Science Core->Material sub_Pharma1 Anti-inflammatory Agents Pharma->sub_Pharma1 sub_Pharma2 Antimicrobial Compounds Pharma->sub_Pharma2 sub_Pharma3 Antidepressants Pharma->sub_Pharma3 sub_Pharma4 Anticancer Agents Pharma->sub_Pharma4 sub_Agro1 Herbicides Agro->sub_Agro1 sub_Agro2 Pesticides Agro->sub_Agro2 sub_Material1 Polymers & Coatings Material->sub_Material1 sub_Material2 OLED Components Material->sub_Material2

Caption: Key application areas derived from this compound.

Pharmaceutical Development

The benzofuranone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1]

  • Anti-inflammatory Agents : Research has shown that derivatives of 2,3-dihydrobenzofuran-2-one are potent anti-inflammatory agents.[7] Specifically, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis, significantly more potent than the well-known drug diclofenac in several models.[7]

  • Antimicrobial Activity : Benzofuran-based Schiff bases and other derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal strains.[8][9][10] The ability to readily synthesize derivatives from the 5-chlorobenzofuran core makes it an attractive starting point for developing new anti-infective agents.[3][8]

  • Antidepressant Potential : The structurally related isobenzofuran-1(3H)-one scaffold is being explored for the development of novel antidepressants.[11] Derivatives have been synthesized and shown to act as serotonin reuptake inhibitors, with some lead compounds demonstrating significant improvement in depression-like behaviors in animal models.[11]

  • Anticancer Research : Furanones have gained importance in medicinal chemistry due to their recognized anti-cancer properties.[1] The benzofuranone structure serves as a key pharmacophore in the design of agents targeting various cancer cell lines.[2]

Agrochemical Formulations

This compound also serves as an intermediate in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[4] The biological activity inherent in the benzofuran ring system can be harnessed and modified to target specific agricultural pests and weeds.

Material Science

The unique chemical properties of this compound lend themselves to applications in material science. It can be incorporated into polymer matrices to enhance durability, resistance, and other specific functionalities.[4] Furthermore, the related compound, 5-Chlorobenzofuran, is a crucial component in the manufacturing of Organic Light-Emitting Diodes (OLEDs), where it functions as a building block for light-emitting and charge-transport layers.[12] This highlights the potential of the chlorinated benzofuran scaffold in advanced electronics.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for innovation. Its straightforward synthesis and high reactivity provide a reliable platform for accessing a vast range of complex molecules. Its proven value as a key intermediate in the synthesis of potent anti-inflammatory drugs, antimicrobials, and other biologically active agents underscores its significance in drug discovery and development. As research continues to uncover the full potential of the benzofuran scaffold, the importance of this compound as a strategic starting material is set to grow, promising new solutions in medicine, agriculture, and materials science.

References

  • 5-Chloro-1-benzofuran-3(2H)-one - Chem-Impex. (URL: )
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  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. (URL: )
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)
  • Yadav, M., et al. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. (URL: )
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The Benzofuranone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone scaffold, a privileged heterocyclic system, has captivated the attention of chemists and pharmacologists for over a century. This guide provides an in-depth technical exploration of the discovery and history of benzofuranone compounds, charting a course from their early synthetic origins to their contemporary role in drug discovery. We will dissect the evolution of synthetic methodologies, offering insights into the causal factors that have driven innovation in this field. Furthermore, this guide will illuminate the diverse biological activities of benzofuranones, with a particular focus on their anticancer properties, detailing specific mechanisms of action and providing a comprehensive overview of their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

A Historical Perspective: From Coumarin to a Privileged Scaffold

The story of the benzofuranone core is intrinsically linked to its aromatic counterpart, benzofuran. In 1870, Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring system, which he named "coumarone," through a rearrangement reaction starting from coumarin.[1] This seminal work laid the foundation for the exploration of this new class of heterocyclic compounds.

The initial forays into benzofuranone synthesis were often extensions of classical organic reactions, relying on acid- or base-catalyzed intramolecular cyclizations of appropriately substituted phenols. A common early strategy involved the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds.[2] However, these methods often suffered from significant limitations, including harsh reaction conditions, low yields, and a lack of regiochemical control, particularly with unsymmetrically substituted precursors.[2] The challenge of selectively forming the desired benzofuranone regioisomer fueled the quest for more refined and predictable synthetic routes.

The discovery of naturally occurring benzofuranones with potent biological activity, such as the antifungal agent griseofulvin, first isolated from Penicillium griseofulvum in 1939, and other compounds like maesopsin and sulfuretin, provided a powerful impetus for the development of more sophisticated synthetic strategies.[3] The inherent therapeutic potential of these natural products underscored the importance of the benzofuranone scaffold and drove chemists to devise more efficient and versatile methods for its construction.

The Evolution of Synthetic Strategies: A Tale of Innovation

The limitations of early synthetic methods for benzofuranones spurred the development of more elegant and efficient catalytic approaches. The advent of transition metal catalysis, particularly with palladium, revolutionized the synthesis of this heterocyclic core, offering milder reaction conditions, greater functional group tolerance, and improved chemo- and regioselectivity.[3][4]

A significant leap forward was the application of palladium-catalyzed reactions, such as intramolecular C-H activation of phenylacetic acids followed by C-O bond formation to yield benzofuranones.[2] These methods provided a more direct and atom-economical route to the desired products. Concurrently, gold-catalyzed cycloisomerization of o-alkynyl phenols emerged as another powerful tool for the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones, overcoming the challenges associated with the synthesis of these sterically hindered cores.[3]

The following diagram illustrates the conceptual evolution of synthetic approaches to the benzofuranone core, from classical condensation reactions to modern metal-catalyzed strategies.

Synthetic_Evolution Classical Intramolecular Cyclization (e.g., Friedel-Crafts) Palladium Palladium-Catalyzed C-H Activation/C-O Formation Classical->Palladium Overcomes harsh conditions, improves regioselectivity Gold Gold-Catalyzed Cycloisomerization Classical->Gold Access to sterically hindered cores Rhodium Rhodium-Catalyzed Annulation Palladium->Rhodium

Caption: Evolution of synthetic strategies for the benzofuranone core.

More recent innovations have even explored metal-free reaction conditions, further enhancing the green credentials and accessibility of these synthetic routes.[3] These advancements have not only facilitated the efficient synthesis of a diverse library of benzofuranone derivatives but have also enabled the total synthesis of complex, naturally occurring bioactive molecules.[5]

Biological Activities and Therapeutic Potential: A Focus on Anticancer Properties

Benzofuranone derivatives exhibit a remarkable breadth of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[6][7] However, it is their potential as anticancer agents that has garnered the most significant attention in recent years.[6][8][9][10][11]

Anticancer Mechanisms of Action

The anticancer effects of benzofuranones are multifaceted, with different derivatives targeting various key cellular processes implicated in tumorigenesis. Some of the well-documented mechanisms of action include:

  • Induction of Apoptosis: Many benzofuranone compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[12]

  • Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Several benzofuranone derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[13][14][15]

  • Targeting Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Benzofuranones have been shown to inhibit critical oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[12][16] By inhibiting key kinases in this pathway, these compounds can effectively suppress cancer cell growth, proliferation, and survival.

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a representative benzofuranone derivative.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Benzofuranone Benzofuranone Derivative Benzofuranone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzofuranone derivative.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuranone derivatives have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC₅₀ values for a selection of representative benzofuranone derivatives against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuranone3-Bromomethyl-benzofuran-2-oneHL60 (Leukemia)0.1[6]
Benzofuranone-Oxindole HybridCompound 22fMCF-7 (Breast)2.27[8]
Benzofuranone-Triazole HybridCompound 50gA549 (Lung)0.57[8]
2-AroylbenzofuranoneCompound 13gMCF-7 (Breast)1.287[8]
2-AroylbenzofuranoneBNC105VariousNanomolar range[17]
Benzofuranone-Indole HybridCompound 9PC-3 (Prostate)Nanomolar range[16]

Experimental Protocol: Synthesis of a Bioactive Benzofuranone Derivative

To illustrate a practical application of the synthetic methodologies discussed, a detailed, step-by-step protocol for the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, a potent inhibitor of tubulin polymerization, is provided below.[13] This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Reaction Scheme
Materials and Reagents
  • 5-Ethoxysalicylaldehyde

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure
  • To a solution of 5-ethoxysalicylaldehyde (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Stir the reaction mixture vigorously and heat to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • Upon completion of the reaction (typically after 12-18 hours), allow the mixture to cool to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons, methoxy groups, ethoxy group, and the methyl group.

  • ¹³C NMR: Will display the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ketone.

The following diagram outlines the experimental workflow for this synthesis.

Experimental_Workflow Start Start Reagents Combine Reactants: - 5-Ethoxysalicylaldehyde - 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - K2CO3 in Acetone Start->Reagents Reflux Heat to Reflux Reagents->Reflux TLC Monitor Reaction by TLC Reflux->TLC TLC->Reflux Incomplete Workup Workup: - Remove Solvent - DCM Extraction - Wash with H2O & Brine - Dry over Na2SO4 TLC->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of a bioactive benzofuranone.

Conclusion and Future Outlook

The journey of benzofuranone compounds from their early, often challenging, syntheses to their current status as a highly sought-after scaffold in medicinal chemistry is a testament to the ingenuity and perseverance of chemical scientists. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system. The diverse anticancer mechanisms of action exhibited by benzofuranone derivatives, including the induction of apoptosis and the targeted inhibition of key oncogenic signaling pathways, highlight their promise as a source of next-generation cancer therapeutics.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of benzofuranones will be crucial for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the benzofuranone core undoubtedly holds great promise for the discovery of novel and effective treatments for cancer and other debilitating diseases.

References

  • Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 86, 55-67. [Link]
  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(4), 837-863. [Link]
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201211. [Link]
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4851. [Link]
  • El-Sayed, N. N. E., et al. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [Link]
  • Russo, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]
  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22677–22722. [Link]
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)
  • Foloppe, N., et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2541-2545. [Link]
  • Kamal, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6616. [Link]
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives.
  • Vitale, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5622. [Link]
  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives.
  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2738-2751. [Link]
  • More, K. R. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
  • Shill, M. C., et al. (2015). The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression.
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
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  • Miao, Y., et al. (2019). Synthesis of benzofuran derivative 130. Reagents and conditions.
  • Kamal, A., et al. (2022). Synthesis of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan...
  • Proença, M. F. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Semantic Scholar. [Link]
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  • Han, S., et al. (2024). Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy.
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5-Chlorobenzofuran-2(3H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chlorobenzofuran-2(3H)-one

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic landscape of this compound. While this specific molecule is frequently documented as a crucial synthetic intermediate, a comprehensive elucidation of its intrinsic mechanism of action remains an area of active investigation. This document, therefore, serves as a technical synthesis of the known biological activities of structurally related benzofuranones, from which we can infer a putative mechanism of action for this compound. Our objective is to provide a scientifically grounded framework to guide future research and unlock the therapeutic potential of this compound class. We will explore the most probable signaling pathways and outline the rigorous experimental methodologies required to validate these hypotheses.

The Benzofuranone Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuranone moiety is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene and furanone rings, provides an ideal framework for interaction with a diverse array of biological targets. The incorporation of a chlorine atom at the 5-position, as in this compound, can significantly modulate the compound's lipophilicity, metabolic stability, and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement.[3]

Derivatives of the benzofuranone scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4] This versatility underscores the importance of understanding the fundamental mechanisms that govern their biological responses.

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on extensive evidence from closely related analogs, we postulate that the primary mechanism of action for this compound is the inhibition of key inflammatory signaling pathways . A compelling precedent is the potent anti-inflammatory activity of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, which has been shown to be a powerful inhibitor of prostaglandin synthesis.[5] Prostaglandins are critical lipid mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Therefore, a central hypothesis is that this compound directly or indirectly modulates the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Furthermore, studies on other benzofuran derivatives suggest a broader anti-inflammatory role through the modulation of the NF-κB and MAPK signaling cascades, which are master regulators of the inflammatory response.[6][7]

Visualizing the Putative Signaling Cascade

The following diagram illustrates the proposed signaling pathways potentially targeted by this compound.

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK NFkB_active Active NF-κB MAPK_Pathway->NFkB_active NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB (p65/p50) NFkB_Inhibitor->NFkB releases NFkB->NFkB_active translocates to COX2_Enzyme COX-2 Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammatory_Response Inflammatory Response Prostaglandins->Inflammatory_Response mediates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces Gene_Expression->COX2_Enzyme upregulates 5_Chlorobenzofuran_2_3H_one This compound 5_Chlorobenzofuran_2_3H_one->MAPK_Pathway Inhibits? 5_Chlorobenzofuran_2_3H_one->IKK Inhibits? 5_Chlorobenzofuran_2_3H_one->COX2_Enzyme Inhibits?

Caption: Putative mechanism of this compound in inflammatory signaling.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols provide a self-validating system to dissect the mechanism of action of this compound.

Workflow for Mechanistic Validation

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Anti-inflammatory Activity cluster_2 Phase 3: In Vivo Proof-of-Concept a COX-1/COX-2 Inhibition Assay d LPS-stimulated Macrophage Model a->d b NF-κB Reporter Assay b->d c MAPK Phosphorylation Assay (Western Blot) c->d e Measurement of Pro-inflammatory Cytokines (ELISA) d->e f Prostaglandin E2 Quantification (EIA) d->f g Carrageenan-induced Paw Edema Model e->g f->g h Tissue Histopathology and Cytokine Analysis g->h

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols
3.2.1 COX-1/COX-2 Inhibition Assay
  • Objective: To determine if this compound directly inhibits COX-1 and/or COX-2 activity.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.

    • Add the test compound dilutions and incubate for a specified time.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent readout.

    • Calculate the IC50 value for each enzyme to determine potency and selectivity.

3.2.2 NF-κB Reporter Assay
  • Objective: To assess the effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity.

    • A decrease in reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.

3.2.3 MAPK Phosphorylation Assay (Western Blot)
  • Objective: To determine if this compound inhibits the phosphorylation of key MAPK proteins (ERK, JNK, p38).

  • Methodology:

    • Culture RAW 264.7 macrophages and pre-treat with this compound for 1 hour.

    • Stimulate the cells with LPS for a short duration (e.g., 15-30 minutes) to induce MAPK phosphorylation.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Mechanistic Data
AssayEndpointThis compoundPositive Control (e.g., Indomethacin)
COX-1 Inhibition IC50 (µM)[Insert experimental value][Insert experimental value]
COX-2 Inhibition IC50 (µM)[Insert experimental value][Insert experimental value]
NF-κB Reporter IC50 (µM)[Insert experimental value][Insert experimental value]
p-ERK Inhibition IC50 (µM)[Insert experimental value][Insert experimental value]
p-JNK Inhibition IC50 (µM)[Insert experimental value][Insert experimental value]
p-p38 Inhibition IC50 (µM)[Insert experimental value][Insert experimental value]

Broader Therapeutic Implications and Future Directions

While the primary focus of this guide is on the anti-inflammatory properties of this compound, the diverse activities of the benzofuranone scaffold suggest potential applications in other therapeutic areas.[1] For instance, the modulation of NF-κB and MAPK pathways has implications for cancer therapy, as these pathways are often dysregulated in malignant cells.[6][7] Furthermore, some benzofuran derivatives have shown promise as CDK2 inhibitors for cancer treatment and as serotonin reuptake inhibitors for depression.[8][9]

Future research should aim to:

  • Identify the direct molecular target(s) of this compound using techniques such as affinity chromatography or thermal shift assays.

  • Elucidate the structure-activity relationships of a library of this compound derivatives to optimize potency and selectivity.

  • Explore the potential of this compound in other disease models where inflammation and the targeted signaling pathways play a critical role.

Conclusion

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Zhang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27926–27943.
  • Kumar, D., et al. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results.
  • Patel, H., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Al-Sultani, A. H. H., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Patel, D. J., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Pharmaceutical Negative Results, 3(2), 64.
  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1600–1621.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 1-13.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Chlorobenzofuran-2(3H)-one via Intramolecular Cyclization of o-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Chlorobenzofuran-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The described protocol is centered on the intramolecular cyclization of the readily available starting material, o-chlorophenylacetic acid. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and methods for product characterization. The aim is to furnish researchers, scientists, and professionals in drug development with a robust and reproducible methodology.

Introduction and Significance

Benzofuranones are a class of heterocyclic compounds frequently found in natural products and biologically active molecules.[1] Specifically, the this compound moiety serves as a crucial building block for the synthesis of more complex pharmaceutical agents and functional materials.[4][5] Traditional synthetic routes to substituted benzofuranones can be complex, often requiring harsh conditions or multi-step procedures.[1] The method detailed herein presents a more direct approach, starting from o-chlorophenylacetic acid. This pathway leverages an intramolecular cyclization, a fundamental and powerful strategy in organic synthesis for constructing cyclic systems.[6][7][8]

The conversion of a phenylacetic acid derivative to a benzofuranone through intramolecular C-O bond formation is a recognized synthetic strategy.[9] This particular application note focuses on a two-step, one-pot conceptual process: the initial nucleophilic aromatic substitution of the chlorine atom to a hydroxyl group, followed by an acid-catalyzed intramolecular esterification (lactonization) to yield the target heterocycle.

Chemical Principles and Reaction Mechanism

The overall transformation from o-chlorophenylacetic acid to this compound is not a direct cyclization. It proceeds through an essential intermediate, 2-hydroxyphenylacetic acid. A plausible synthetic route involves two key stages:

  • Hydrolysis (Nucleophilic Aromatic Substitution): The chlorine atom on the benzene ring of o-chlorophenylacetic acid is substituted by a hydroxyl group. This is typically achieved under basic conditions (e.g., using sodium hydroxide) at elevated temperatures. The electron-withdrawing carboxylic acid group, while meta-directing for electrophilic substitution, does not significantly activate the ortho-position for nucleophilic substitution, hence requiring forcing conditions. A catalyst, such as a copper salt, can facilitate this step, although high temperatures and pressures are often necessary. A Chinese patent suggests a method involving hydrolysis with sodium hydroxide under catalytic conditions to form the sodium salt of 2-hydroxyphenylacetic acid.[10]

  • Lactonization (Intramolecular Cyclization): Once the 2-hydroxyphenylacetic acid intermediate is formed, an intramolecular esterification is induced. Under acidic conditions, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the five-membered lactone ring of this compound.[8][11] This cyclization is a type of Fischer esterification applied in an intramolecular context. The use of a water-carrying agent (entrainer) like toluene or hexane can drive the equilibrium towards the product by removing the water formed during the reaction.[10][12]

The following workflow diagram illustrates the conceptual synthetic pathway.

G A o-Chlorophenylacetic Acid (Starting Material) B Step 1: Hydrolysis (e.g., NaOH, Catalyst, Heat) A->B Base & Catalyst C 2-Hydroxyphenylacetic Acid (Intermediate) B->C Formation of Intermediate D Step 2: Acidification & Lactonization (e.g., H+, Heat, Water Removal) C->D Acid Catalyst E This compound (Final Product) D->E Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of this compound.

Reagent and Product Data

A summary of the key physical and chemical properties of the starting material and the target product is provided below for reference.

Compoundo-Chlorophenylacetic AcidThis compound
CAS Number 2444-36-2[13]28033-47-8[14][15]
Molecular Formula C₈H₇ClO₂[16]C₈H₅ClO₂[14]
Molecular Weight 170.59 g/mol [13]168.58 g/mol [14]
Appearance White to light yellow powder[13][17]Solid (Appearance not specified in detail)
Melting Point 92-95 °C[13]Not Available
Boiling Point 145 °C at 5 mmHg[13]294.4 °C at 760 mmHg (Predicted)[14]
Key Safety Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[18]Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[14]
GHS Pictogram GHS07 (Exclamation Mark)[18]GHS07 (Exclamation Mark)[14]

Detailed Experimental Protocol

This protocol is adapted from the principles of intramolecular cyclization of substituted phenylacetic acids.[9][10][12]

4.1. Materials and Equipment

  • o-Chlorophenylacetic acid (≥98% purity)

  • Sodium hydroxide (pellets or solution)

  • Copper(I) iodide (CuI) or other suitable catalyst

  • Concentrated hydrochloric acid or sulfuric acid

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended for lactonization)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel)

4.2. Step-by-Step Procedure

The logical flow of the experimental work is outlined in the diagram below.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine o-chlorophenylacetic acid, NaOH solution, and catalyst in flask B Heat mixture to reflux (Step 1: Hydrolysis) A->B C Monitor reaction progress via TLC B->C D Cool reaction to room temperature C->D E Acidify with HCl to pH 1-2 D->E F Add toluene and heat to reflux (Step 2: Lactonization) E->F G Collect water (e.g., Dean-Stark) F->G H Monitor lactonization via TLC G->H I Cool reaction mixture H->I J Transfer to separatory funnel I->J K Wash with water, then brine J->K L Dry organic layer (e.g., MgSO4) K->L M Filter and concentrate in vacuo L->M N Purify crude product (e.g., column chromatography) M->N O Obtain purified This compound N->O P Characterize product (NMR, IR, MS) O->P

Caption: Logical workflow of the experimental protocol.

PART A: Hydrolysis to 2-Hydroxyphenylacetic Acid Intermediate

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-chlorophenylacetic acid (1.0 eq) in an aqueous solution of sodium hydroxide (3.0-5.0 eq, e.g., 20% w/v).

    • Rationale: A significant excess of base is used to drive the nucleophilic aromatic substitution and ensure the starting material is fully converted to its sodium salt.[10]

  • Catalyst Addition: Add a catalytic amount of Copper(I) Iodide (CuI) (e.g., 0.05-0.1 eq).

    • Rationale: Copper catalysts are known to facilitate nucleophilic aromatic substitution of aryl halides, lowering the activation energy for the reaction.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C, which may require a sealed vessel or high-boiling solvent if not performed in a pressure reactor) with vigorous stirring.

    • Rationale: High temperature is necessary to overcome the energy barrier for the substitution of the relatively unactivated aryl chloride.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots, acidifying them, extracting with ethyl acetate, and analyzing by TLC until the starting material spot is no longer visible.

PART B: In-situ Lactonization to this compound

  • Acidification: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully and slowly, add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution is strongly acidic (pH 1-2).

    • Rationale: Acidification protonates the intermediate sodium 2-hydroxyphenylacetate to form 2-hydroxyphenylacetic acid and neutralizes the excess NaOH. A low pH is also required to catalyze the subsequent lactonization.[10][11]

  • Solvent Addition: Add toluene to the flask. The volume should be sufficient to azeotropically remove water (e.g., 2-3 times the volume of the aqueous layer). If not already in place, fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Rationale: Toluene serves as a water-immiscible solvent that forms a low-boiling azeotrope with water. This allows for the physical removal of water generated during the esterification, driving the reaction to completion according to Le Châtelier's principle.[12]

  • Cyclization: Heat the biphasic mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected.

    • Rationale: The removal of water is the critical driving force for this equilibrium-limited lactonization reaction.

  • Monitoring: The progress of the lactonization can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the 2-hydroxyphenylacetic acid spot and the appearance of the product spot.

4.3. Workup and Purification

  • Extraction: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

    • Rationale: Washing with water removes water-soluble acids and salts. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Safety and Hazard Information

  • o-Chlorophenylacetic Acid: Causes skin, eye, and respiratory irritation.[16][17][18] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. All operations involving toluene should be conducted in a fume hood.

  • General Precautions: The hydrolysis step may require high temperatures and potentially pressure. Ensure the reaction vessel is appropriate for the planned conditions. Always perform reactions in a well-ventilated chemical fume hood.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic lactone carbonyl stretch (typically around 1770-1800 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point: To assess purity (if a literature value is available and the product is a solid).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones.
  • American Elements. (n.d.). This compound.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones.
  • Shaaban, M. R., et al. (2023).
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 5-Chloro-Benzofuran: Properties, Synthesis, and Supply Chain Importance.
  • ResearchGate. (2022). Halogenation-enabled intramolecular deaminative cyclization.
  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Laha, J. K., et al. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry, 87(10), 6638-6656.
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Bolm, C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(18), 5825–5829.
  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone.
  • Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
  • National Institutes of Health. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
  • Organic Chemistry Portal. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals.
  • Patsnap. (2020). Synthetic method of benzofuranone.
  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 34(5), 1-15.
  • El-Shehry, M. F., et al. (2013). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Der Pharma Chemica, 5(5), 318-326.

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Synthesis of 5-Chlorobenzofuran-2(3H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Chlorobenzofuran-2(3H)-one, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance grounded in established chemical principles.

Introduction: The Significance of this compound

Benzofuran-2(3H)-ones, also known as 2-coumaranones, are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a chlorine atom at the 5-position of the benzofuran ring can significantly modulate the compound's physicochemical properties and biological activity. This compound, in particular, serves as a key intermediate in the synthesis of a variety of target molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, and anti-microbial agents. The protocol detailed herein describes a robust and reproducible method for the preparation of this important synthetic intermediate.

Reaction Principle: Electrophilic Aromatic Substitution and Lactonization

The synthesis of this compound from 4-chlorophenol and glyoxylic acid is a classic example of an electrophilic aromatic substitution followed by an intramolecular esterification (lactonization). The reaction proceeds via a Friedel-Crafts-type hydroxyalkylation.

Under acidic conditions, the aldehyde group of glyoxylic acid is protonated, increasing its electrophilicity. The electron-rich aromatic ring of 4-chlorophenol then acts as a nucleophile, attacking the carbonyl carbon. Due to the ortho-, para-directing nature of the hydroxyl group, the substitution occurs predominantly at the position ortho to the hydroxyl group. This initial condensation reaction forms a transient mandelic acid derivative. Subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid and hydroxyl groups, results in the formation of the stable five-membered lactone ring of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
4-ChlorophenolC₆H₅ClO128.56106-48-9≥99%Sigma-Aldrich
Glyoxylic Acid MonohydrateC₂H₄O₄92.05563-96-2≥98%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.087664-93-995-98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6AnhydrousAcros Organics
EthanolC₂H₅OH46.0764-17-595%Decon Labs
TolueneC₇H₈92.14108-88-3ACS GradeJ.T. Baker
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chlorophenol (12.86 g, 0.1 mol).

  • Dissolution: Add 100 mL of a suitable solvent, such as toluene, to the flask and stir until the 4-chlorophenol is completely dissolved.

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirred solution. An exotherm may be observed.

  • Glyoxylic Acid Addition: Dissolve glyoxylic acid monohydrate (10.13 g, 0.11 mol) in 20 mL of water. Transfer this solution to the dropping funnel. Add the glyoxylic acid solution dropwise to the reaction mixture over a period of 30 minutes, maintaining a gentle reflux.

Causality: The dropwise addition of glyoxylic acid helps to control the reaction rate and temperature, minimizing the formation of side products. Concentrated sulfuric acid acts as a catalyst, protonating the glyoxylic acid to increase its electrophilicity and facilitating the electrophilic attack on the electron-rich phenol ring.

Step 2: Reaction and Monitoring
  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the 4-chlorophenol spot indicates the completion of the reaction.

Causality: Refluxing provides the necessary activation energy for the reaction to proceed to completion. TLC allows for the qualitative assessment of the reaction's progress, ensuring that the starting material has been consumed before proceeding to the work-up.

Step 3: Work-up and Isolation
  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality: The aqueous work-up removes the sulfuric acid catalyst and any water-soluble impurities. The sodium bicarbonate wash is crucial for neutralizing residual acid, which could otherwise interfere with product stability and purification.

Step 4: Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C.

Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. Slow cooling promotes the formation of well-defined crystals, leading to higher purity.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 4-Chlorophenol + Toluene reaction_mix Reaction Mixture reagents->reaction_mix catalyst H₂SO₄ catalyst->reaction_mix glyoxylic Glyoxylic Acid Solution glyoxylic->reaction_mix reflux Reflux (4-6h) reaction_mix->reflux monitoring TLC Monitoring reflux->monitoring quench Quench with Ice Water monitoring->quench extract DCM Extraction quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Removal dry->evaporate recrystallize Recrystallization evaporate->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry final_product Pure 5-Chlorobenzofuran- 2(3H)-one filter_dry->final_product

Caption: Synthetic workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons and the methylene protons of the lactone ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

  • IR (KBr, cm⁻¹): Characteristic absorption band for the lactone carbonyl group (around 1780-1800 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of the product (C₈H₅ClO₂).

Safety Precautions

  • 4-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Glyoxylic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and always add acid to water, never the other way around.

  • Dichloromethane: Volatile and potentially carcinogenic. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or ensure the reaction temperature is maintained at reflux.
Loss of product during work-upEnsure complete extraction and minimize the amount of solvent used for washing the crystals.
Oily ProductImpurities presentRepeat the recrystallization step, possibly with a different solvent system.
Dark ColorFormation of side productsEnsure the reaction temperature is not too high and that the addition of glyoxylic acid is slow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development endeavors. The provided rationale for each step aims to enhance the understanding of the underlying chemical principles, allowing for potential optimization and adaptation of the protocol for related syntheses.

References

  • Vallejos, J. C., et al. "Process for the preparation of 2-coumaranone and substituted 2-coumaranones.
  • Olah, G. A.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

Application Note: High-Purity Isolation of 5-Chlorobenzofuran-2(3H)-one using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 5-Chlorobenzofuran-2(3H)-one, a key intermediate in pharmaceutical and materials science research. The methodology centers on silica gel flash column chromatography, a robust technique for efficiently separating the target compound from reaction byproducts and unreacted starting materials. We will explore the rationale behind the selection of stationary and mobile phases, provide a step-by-step experimental workflow, and detail methods for fraction analysis and purity confirmation.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis.[1] Its lactone and chlorinated aromatic moieties make it a versatile building block for the development of novel bioactive molecules and functional materials.[2] The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is the method of choice. This is due to the polar nature of the silica surface, which allows for effective separation of compounds with varying polarities.[4] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Principles and Method Selection

The successful purification of this compound hinges on exploiting the polarity differences between the target molecule and potential impurities.

The Stationary Phase: Why Silica Gel?

Silica gel (SiO₂) is a highly porous, acidic adsorbent. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[5] this compound possesses a polar lactone functional group, making it suitable for interaction with silica gel. Common impurities in its synthesis, such as unreacted starting materials (e.g., 5-chlorosalicylaldehyde or o-chlorophenylacetic acid) or non-polar byproducts, will have different polarities and thus interact with the silica to a different extent, enabling separation.[6] For flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal resolution and flow rate.[7]

The Mobile Phase: Eluent System Optimization

The choice of the mobile phase (eluent) is critical for achieving good separation. A binary solvent system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) provides a tunable polarity to elute compounds from the column.[8]

The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin-Layer Chromatography (TLC) plate.[9]

  • If Rf is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • If Rf is too low (<0.1): The compound will move too slowly, leading to broad peaks, long run times, and excessive solvent consumption.

The optimization is performed by running several TLCs with varying ratios of the eluent system.

Experimental Protocol

This protocol outlines the complete workflow for the purification of this compound.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass chromatography column (appropriate size)
Silica Gel (230-400 mesh)TLC plates (silica gel 60 F254)
n-Hexane (HPLC grade)TLC developing chamber
Ethyl Acetate (HPLC grade)UV lamp (254 nm)
Dichloromethane (DCM, for dry loading)Rotary evaporator
Sand (washed)Fraction collector or test tubes
Cotton or glass woolBeakers, Erlenmeyer flasks
Step 1: TLC Analysis and Eluent Selection
  • Prepare several eluent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or DCM).

  • Spot the crude mixture onto separate TLC plates.

  • Develop each TLC plate in a different eluent mixture.

  • Visualize the plates under a UV lamp (254 nm).[10][11] Aromatic compounds like benzofurans typically appear as dark spots.

  • Select the solvent system that gives an Rf value of ~0.3 for the main product spot. For this compound, a system of Hexane:Ethyl Acetate (8:2) is often a good starting point.

Step 2: Column Preparation (Slurry Method)

The following workflow illustrates the column preparation and purification process.

Purification_Workflow cluster_prep Column Preparation cluster_loading Sample Loading (Dry Method) cluster_elution Elution & Collection cluster_analysis Analysis & Final Product p1 Plug column with cotton/glass wool p2 Add a layer of sand (0.5 cm) p1->p2 p3 Prepare silica gel slurry in Hexane p2->p3 p4 Pour slurry into column and allow to pack p3->p4 p5 Add a protective layer of sand on top p4->p5 l4 Carefully add powder to the top of the column p5->l4 Packed Column Ready l1 Dissolve crude product in DCM l2 Add silica gel (2-3x weight of crude) l1->l2 l3 Evaporate to a free-flowing powder l2->l3 l3->l4 e1 Begin elution with Hexane:EtOAc (8:2) l4->e1 Sample Loaded e2 Collect fractions sequentially e1->e2 e3 Monitor fractions by TLC e2->e3 a1 Combine pure fractions e3->a1 Identify Pure Fractions a2 Remove solvent via rotary evaporation a1->a2 a3 Confirm purity (NMR, HPLC) a2->a3

Caption: Workflow for the purification of this compound.

  • Packing the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[4]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product for difficult separations) with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.[9]

  • Pour and Pack: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[5]

  • Equilibrate: Once packed, do not let the silica run dry. Pass 2-3 column volumes of the starting eluent through the column to equilibrate the stationary phase.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is superior for achieving a narrow band of sample at the start of the separation, which enhances resolution.[7]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed silica gel bed.

  • Gently place a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add the optimized eluent (e.g., Hexane:Ethyl Acetate 8:2) to the column.

  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the elution process by spotting the collected fractions onto a TLC plate alongside a spot of the crude mixture.

  • Visualize the TLC plate under UV light to identify which fractions contain the desired product. Fractions containing only the product spot (at Rf ~0.3) should be pooled together.

Step 5: Product Isolation and Purity Verification
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and structural integrity of the final product using analytical techniques such as NMR and HPLC.[12][13]

Troubleshooting

Problem Possible Cause Solution
Cracked/Channeled Column Improper packing; column ran dry.Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the silica.[14]
Poor Separation Incorrect eluent polarity; column overloaded.Re-optimize the eluent system using TLC. Use a higher ratio of silica to crude product (e.g., 100:1).[9]
Streaking on TLC/Column Compound is too acidic/basic; sample is degrading on silica.Add a small amount (~0.5%) of acetic acid to the eluent if the compound is acidic. Work quickly and avoid prolonged exposure to silica.[15]

Conclusion

The protocol described provides a systematic and reproducible method for the purification of this compound by silica gel flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing proper packing and loading techniques, researchers can consistently obtain this valuable intermediate in high purity, suitable for demanding applications in drug discovery and materials science.

References

  • Živanov-Stakić, O., & Radulović, D. (1987). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma.
  • Iuga, A. M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 713. Link
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • University of California, Davis. (n.d.). Column Chromatography.
  • Patel, R., et al. (2010). Synthesis and evaluation of some new 5-chloro benzofuran derivatives for their antibacterial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 112-115. Link
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • Fair, J. D., & Kormos, C. M. (2012). Tips and Tricks for the Lab: Column Packing. ChemistryViews. Link
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Reddit. (2021). Packing column. r/OrganicChemistry. Link
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Manjunatha, K., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • BYJU'S. (n.d.). Column Chromatography.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-63. Link
  • Biology LibreTexts. (2021). 1.14: Column Chromatography.
  • Patel, D. R., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Zinner, D. E. (1989). U.S. Patent No. 4,864,070. Washington, DC: U.S.
  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography.
  • Reddit. (2025).
  • Connelly, J. C., et al. (2002).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry Department. Link
  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.
  • Park, S., et al. (2003). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Green Chemistry, 5, 249-254. Link
  • Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3685. Link
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Benzofurans.
  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one. Link
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27366-27381. Link
  • Google Patents. (2010).

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Application Note: High-Purity Recrystallization of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the purification of 5-Chlorobenzofuran-2(3H)-one via recrystallization. As a key intermediate in the synthesis of biologically active molecules and novel therapeutics, obtaining this compound in high purity is critical for downstream applications.[1][2] This application note details two primary protocols—single-solvent and two-solvent recrystallization—grounded in the fundamental principles of solubility and crystal lattice formation. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot the methods effectively.

Introduction and Physicochemical Profile

This compound is a chlorinated lactone derivative of benzofuran. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The purity of starting materials and intermediates like this compound directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Recrystallization remains one of the most powerful and economical techniques for purifying solid organic compounds.[3] The process leverages differences in solubility between the target compound and its impurities at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes into a pure lattice structure, leaving impurities behind in the solvent (mother liquor).[4][5]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 28033-47-8[6]
Molecular Formula C₈H₅ClO₂[6]
Molecular Weight 168.58 g/mol [6]
Boiling Point 294.4 °C at 760 mmHg[6]
Density 1.428 g/cm³[6]
Appearance Solid
Melting Point Not Available. Note: The isomeric 5-Chlorobenzofuran-3(2H)-one has a reported melting point of 117 °C.[7] Due to potential isomeric ambiguity in commercial sources, analytical confirmation (NMR, MS) of the starting material is strongly advised.[6]

The Principle of Recrystallization: A Workflow Overview

The success of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[3][5] This differential solubility is the driving force for the purification process. The ideal solvent will either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[3]

The general workflow is visualized below. Slow, controlled cooling is paramount as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[8] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[9]

G cluster_prep Preparation cluster_process Core Process cluster_isolation Isolation & Analysis Crude Crude Solid Solvent Select Solvent(s) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool IceBath Ice Bath (Maximize Yield) Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (MP, TLC, HPLC, NMR) Dry->Analyze

Caption: General workflow for the recrystallization of a solid organic compound.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent meets the ideal solubility criteria. For a lactone structure like this compound, suitable candidates often include alcohols (ethanol, isopropanol) or esters (ethyl acetate).[8][10] Aromatic solvents like toluene may also be effective.

Causality of Solvent Selection

The choice of solvent is the most critical experimental parameter. An ideal solvent must satisfy a specific set of thermodynamic conditions, as illustrated in the decision logic below. The "like dissolves like" principle suggests that solvents with moderate polarity will be most effective for this molecule.[5]

G Start Test Solvent ColdSol Is compound soluble in cold solvent? Start->ColdSol HotSol Is compound soluble in hot solvent? ColdSol->HotSol No Unsuitable UNSUITABLE ColdSol->Unsuitable Yes Crystals Do crystals form upon cooling? HotSol->Crystals Yes Bad POOR Solvent (Consider for two-solvent system) HotSol->Bad No Good GOOD Solvent Crystals->Good Yes Crystals->Unsuitable No

Caption: Decision tree for selecting a suitable single recrystallization solvent.

Detailed Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise (approx. 0.5 mL). Agitate at room temperature to assess solubility. A suitable solvent should not dissolve the compound at this stage.[3]

  • Solvent Addition (Hot): Gently heat the test tubes that showed poor cold solubility in a sand or water bath. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent will produce a significant amount of crystalline precipitate upon cooling. An ideal solvent will result in a high recovery of solid material.

Detailed Protocol: Bulk Recrystallization
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask (not a beaker, to minimize evaporation). Add a magnetic stir bar or a few boiling stones. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate with stirring. Continue adding the minimum volume of hot solvent until all the solid has just dissolved.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[8]

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent provides the ideal solubility profile. It requires two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is nearly insoluble.[9] Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/heptane.

Detailed Protocol: Two-Solvent Method
  • Dissolution: Dissolve the crude this compound in the minimum amount of the boiling "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Inducing Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the single-solvent protocol above. The cooling process remains the same.

Analysis and Troubleshooting

The efficacy of the recrystallization must be validated.

  • Melting Point Determination: A pure compound will have a sharp, narrow melting point range (typically <1-2 °C). Impurities tend to depress and broaden the melting range.

  • Chromatography (TLC/HPLC): Compare the purified material to the crude starting material. A successful purification will show a single, clean spot (TLC) or peak (HPLC).

Troubleshooting Common Issues:

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution was cooled too rapidly.- The compound is very soluble even in cold solvent.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed crystal" from a previous batch.
Oiling Out - The solution is supersaturated above the compound's melting point.- The compound has a low melting point.- Impurities are depressing the melting point.- Re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly.- For a two-solvent system, add more of the "good" solvent before re-cooling.- Ensure the boiling point of the solvent is lower than the melting point of the compound.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation during cooling.- Crystals were washed with solvent that was not cold.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Increase cooling time in the ice bath.- Always wash with ice-cold solvent.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures involving organic solvents should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Compound Hazards: this compound and related structures are associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Avoid contact with skin and eyes and prevent dust formation.

  • Solvent Hazards: Organic solvents are often flammable. Never heat them with an open flame; use a hot plate, steam bath, or heating mantle.

References

  • American Elements. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of New South Wales. (n.d.). Organic Laboratory Techniques 2: Recrystallisation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • California State University, Long Beach. (n.d.). Recrystallization1.
  • Stiller, E. T., & Harris, S. A. (1948). Process of purifying lactones. U.S. Patent No. 2,439,905. Washington, DC: U.S. Patent and Trademark Office.
  • University of Ottawa. (n.d.). Recrystallization - Single Solvent.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Mol-Instincts. (2025). 2-chloro-1-benzofuran.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran.
  • Noreen, S., et al. (2025). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 35(6), 3733-3761.
  • Liu, Z., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

Sources

The Versatile Virtuoso: 5-Chlorobenzofuran-2(3H)-one as a Premier Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzofuran scaffold holds a place of distinction. Its prevalence in a vast array of biologically active natural products and pharmaceuticals underscores its significance as a "privileged structure."[1] Within this important class of heterocycles, 5-Chlorobenzofuran-2(3H)-one emerges as a particularly valuable and versatile building block. The presence of a chlorine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, while the lactone moiety provides a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals.

The strategic placement of the chloro-substituent and the inherent reactivity of the furanone ring system allow for the construction of complex molecular architectures, including spirocyclic systems and diverse heterocyclic hybrids.[2][3] These structures are of significant interest in the development of novel therapeutic agents, with benzofuran derivatives showing promise in areas such as antimicrobial, antiviral, and anticancer research.[4][5] This document will serve as a comprehensive resource for harnessing the synthetic potential of this compound.

Core Reactivity and Synthetic Manifolds

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbonyl group within the lactone ring and the nucleophilic susceptibility of the enolate that can be formed at the C3 position. This dual reactivity opens doors to a variety of synthetic transformations.

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A [label="this compound"]; B [label="Nucleophilic Addition to Carbonyl"]; C [label="Enolate Formation at C3"]; D [label="Ring Opening"]; E [label="Spirocyclization"]; F [label="Condensation Reactions"]; G [label="Cross-Coupling at C5"];

A -> B [pos="1.5,1.5!", color="#4285F4"]; A -> C [pos="0,0!", color="#EA4335"]; A -> D [pos="-1.5,1.5!", color="#FBBC05"]; C -> E [pos="0,-1.5!", color="#34A853"]; C -> F [pos="-1.5,0!", color="#4285F4"]; A -> G [pos="1.5,0!", color="#EA4335"]; } Caption: Key reaction pathways of this compound.

Application in Spirocyclic Synthesis

The construction of spirocyclic frameworks is a significant endeavor in medicinal chemistry, as these three-dimensional structures can lead to compounds with enhanced pharmacological properties. This compound is an excellent precursor for the synthesis of spiro[benzofuran-isobenzofuran] and spiro[benzofuran-pyrrole] derivatives.[2][3]

Protocol 1: Synthesis of Substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones

This protocol is adapted from a general and efficient two-step synthesis of spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones, which have shown promising activity against influenza B virus.[2]

Reaction Scheme:

Step 1: Synthesis of 2-((2-hydroxy-4-chlorophenyl)(aryl)methyl)benzoic acid

Step 2: Acid-catalyzed cyclization to the spiro compound

dot graph { graph [layout=dot, rankdir=LR, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#202124"];

start [label="this compound + 2-Formylbenzoic acid"]; step1 [label="Step 1: Base-catalyzed condensation"]; intermediate [label="Intermediate Diacid"]; step2 [label="Step 2: Acid-catalyzed cyclization"]; product [label="Spiro[benzofuran-isobenzofuran]dione"];

start -> step1 -> intermediate -> step2 -> product; } Caption: Workflow for spiro[benzofuran-isobenzofuran]dione synthesis.

Materials:

  • This compound

  • 2-Formylbenzoic acid

  • Piperidine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetic Anhydride

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve this compound (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the intermediate dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization. Suspend the dried intermediate in acetic anhydride.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water with vigorous stirring.

  • The solid spiro-compound will precipitate. Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

Expected Outcome: The desired spiro[benzofuran-isobenzofuran]dione is obtained as a crystalline solid. Characterization can be performed using NMR, IR, and mass spectrometry.

EntrySubstituent on BenzofuranYield (%)Reference
15-Chloro75-85[2]
25,6-Dimethyl>90[2]

Condensation Reactions for Heterocycle Construction

The active methylene group at the C3 position of this compound can participate in various condensation reactions, providing access to a wide range of heterocyclic systems.

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes

Reaction Scheme:

This compound + Aromatic Aldehyde → 3-(Arylmethylene)benzofuran-2(3H)-one

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or Toluene (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or toluene, add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 eq).

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine and pyrrolidine are effective basic catalysts for the Knoevenagel condensation, facilitating the deprotonation of the active methylene compound.

  • Solvent: Ethanol and toluene are common solvents for this reaction. Toluene can be used with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Active Methylene CompoundAldehydeCatalystYield (%)Reference
Naphthofuran-2-carbaldehydeBarbituric Acid-High[7]
Furan-2-carboxaldehydeCreatininePiperidine55-80

Ring-Opening and Transformation Reactions

The lactone ring of this compound can be opened by nucleophiles, leading to the formation of 2-substituted phenolic derivatives, which can then be used in further synthetic transformations.

Protocol 3: Reaction with Amines to Form 2-(2-Hydroxy-4-chlorophenyl)acetamides

This protocol describes the aminolysis of the lactone ring, a fundamental reaction for creating amide derivatives. This is a general procedure based on the reactivity of lactones with amines.

Reaction Scheme:

This compound + Amine → N-Substituted-2-(2-hydroxy-4-chlorophenyl)acetamide

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Toluene or xylene (solvent)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in toluene or xylene.

  • Add the amine (1.2 eq) to the solution.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired amide product.

Trustworthiness of the Protocol: This reaction follows a well-established mechanism of nucleophilic acyl substitution on a lactone. The progress of the reaction can be easily monitored, and the product can be purified using standard laboratory techniques.

Conclusion and Future Outlook

This compound is a building block with immense potential in organic synthesis. Its multifaceted reactivity allows for the construction of a diverse array of complex molecules, particularly those with promising biological activities. The protocols outlined in this guide provide a starting point for chemists to explore the synthetic utility of this valuable compound. Future research in this area will undoubtedly uncover new and innovative transformations, further solidifying the position of this compound as a cornerstone in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)
  • Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. SciTech Central Inc., [Link]
  • Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. PubMed, [Link]
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, [Link]
  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed, [Link]
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, [Link]
  • Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. PubMed, [Link]
  • Synthesis of Some Novel Heterocyclic Compounds Containing Benzofuran Moiety of Potential Antimicrobial Activity. Science Publishing Group, [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Russian Journal of General Chemistry, [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. PubMed, [Link]
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed, [Link]
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, [Link]
  • Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Der Pharma Chemica, [Link]
  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and.... Journal of Chemical and Pharmaceutical Research, [Link]

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The Versatile Precursor: Harnessing 5-Chlorobenzofuran-2(3H)-one for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzofuran scaffold holds a privileged position due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Among the various derivatives of this heterocyclic system, 5-Chlorobenzofuran-2(3H)-one has emerged as a particularly valuable and versatile precursor for the synthesis of novel and complex molecular architectures. Its strategic placement of a chloro substituent and a reactive lactone ring offers a unique combination of synthetic handles that can be exploited to generate diverse libraries of compounds with significant therapeutic potential.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the construction of innovative bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a self-validating system for the synthesis and characterization of novel compounds.

The Strategic Advantage of this compound

The reactivity of this compound is primarily dictated by two key features: the electrophilic carbonyl group of the lactone and the methylene group at the C3 position, which can be activated under basic conditions. The electron-withdrawing nature of the chloro group at the 5-position can further influence the reactivity of the aromatic ring, although it is not typically displaced in nucleophilic aromatic substitution reactions under standard conditions. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems.

Application in the Synthesis of Spirocyclic Benzofuran Derivatives

One of the most powerful applications of this compound is in the synthesis of spirocyclic compounds, a structural motif of increasing interest in drug design due to its three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties. A notable example is the synthesis of spiro[benzofuran-2,5'-pyrimidine] derivatives, which have been investigated for their potential biological activities.

Synthesis of tert-Butyl (5-chloro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate

This protocol details a DMAP-mediated tandem cyclization reaction to construct a complex spiro-heterocycle. The reaction proceeds through an initial nucleophilic attack on an electrophilic partner, followed by an intramolecular cyclization that forms the benzofuran ring system.

Experimental Protocol:

  • Reaction Setup: In a 10 mL glass reaction vessel, combine ortho-hydroxy α-aminosulfone (0.15 mmol), 5-bromo-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (0.1 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloroethane (DCE, 1.0 mL) to the reaction vessel.

  • Reaction Conditions: Stir the reaction mixture at ambient temperature for 10 hours.

  • Work-up and Purification: Following the completion of the reaction (monitored by TLC), the crude product is purified by column chromatography on silica gel (200–300 mesh) using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield the desired product.

Yield and Characterization:

PropertyValue
Yield 82%
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 7.29 (dd, J₁ = 8.8 Hz, J₂ = 2.0 Hz, 1H, ArH), 7.21 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 5.73 (d, J = 8.8 Hz, 1H, NH), 5.12 (d, J = 8.4 Hz, 1H, CH), 3.39 (s, 3H, CH₃), 3.29 (s, 3H, CH₃), 1.42 (s, 9H, CH₃) ppm.
¹³C NMR (176 MHz, CDCl₃) δ 167.0, 164.8, 158.5, 154.8, 150.1, 131.2, 127.4, 124.8, 123.8, 111.8, 87.9, 81.6, 63.4, 29.3, 28.8, 28.1 ppm.
HRMS (ESI) m/z calcd. for C₁₈H₂₀ClN₃NaO₆ [M + Na]⁺ 432.0933, found 432.0924.

Causality of Experimental Choices:

  • DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, activating the reaction and facilitating the tandem cyclization process.

  • Anhydrous Conditions: The use of anhydrous dichloroethane is crucial to prevent the hydrolysis of reactants and intermediates, ensuring a high yield of the desired product.

  • Ambient Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it avoids potential side reactions and decomposition that can occur at elevated temperatures.

Reaction Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification ortho_hydroxy ortho-Hydroxy α-aminosulfone mixing Mixing in Reaction Vessel ortho_hydroxy->mixing pyrimidine 5-Bromo-1,3-dimethylpyrimidine-2,4,6-trione pyrimidine->mixing dmap DMAP dmap->mixing dce Anhydrous DCE dce->mixing stirring Stirring at Ambient Temperature (10h) mixing->stirring purification Column Chromatography stirring->purification product tert-Butyl (5-chloro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate purification->product

Workflow for the synthesis of a spiro[benzofuran-2,5'-pyrimidine] derivative.

Knoevenagel Condensation for the Synthesis of Benzofuran Derivatives

The active methylene group at the C3 position of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of a wide range of substituents at the 3-position, leading to the synthesis of derivatives with potential antimicrobial activity.[1]

General Protocol for Knoevenagel Condensation

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Plausible Reaction Mechanism:

The reaction is initiated by the deprotonation of the C3-methylene group of the benzofuranone by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes dehydration to yield the final condensed product.

Reaction Mechanism Diagram:

G cluster_mechanism Knoevenagel Condensation Mechanism Start This compound + Base Carbanion Formation of Carbanion at C3 Start->Carbanion Deprotonation Nucleophilic_Attack Nucleophilic attack on Aldehyde/Ketone Carbanion->Nucleophilic_Attack Intermediate Formation of Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Elimination of H₂O Product 3-Substituted Benzofuran Derivative Dehydration->Product

Mechanism of the Knoevenagel condensation with this compound.

Synthesis of Substituted Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols

Benzofuran-based Schiff bases are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The 5-chlorobenzofuran scaffold can be incorporated into these structures to potentially enhance their therapeutic efficacy.

Proposed Synthetic Pathway:

  • Hydrazinolysis: Reaction of this compound with hydrazine hydrate would open the lactone ring and form a hydrazide derivative.

  • Cyclization: The hydrazide can then be cyclized, for example with carbon disulfide in the presence of a base, to form a 1,2,4-triazole-3-thiol ring.

  • Schiff Base Formation: The resulting 5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol can then be condensed with a variety of substituted aldehydes to yield the final Schiff base derivatives.

Logical Relationship Diagram:

G precursor This compound hydrazide Hydrazide Intermediate precursor->hydrazide Hydrazinolysis triazole 5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol hydrazide->triazole Cyclization schiff_base Substituted Arylideneamino Schiff Base triazole->schiff_base Condensation with Ar-CHO

Proposed synthetic pathway to Schiff bases from this compound.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of novel and complex heterocyclic compounds with significant potential for biological activity. The strategic positioning of the chloro substituent and the inherent reactivity of the lactone ring provide a platform for a diverse range of chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this precursor in their quest for new therapeutic agents. The continued exploration of the synthetic potential of this compound is certain to lead to the discovery of new and innovative molecular entities with a wide range of applications in medicinal chemistry and beyond.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. [Link]
  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Journal of the Serbian Chemical Society. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]
  • Reformatsky Reaction. Organic Chemistry Portal. [Link]
  • Reform
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence. [Link]
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]
  • Reformatsky Reaction. Chemistry LibreTexts. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]
  • Reactivity of 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3 H )-one towards hydrazine and benzylamine: A comparative study.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. [Link]
  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives.
  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules. [Link]
  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and.... Journal of Chemical and Pharmaceutical Research. [Link]
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

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Application Notes and Protocols for In Vitro Assays Using 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Benzofuran Scaffold

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and pharmacologically active compounds.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 5-Chlorobenzofuran-2(3H)-one, a member of this versatile chemical class, represents a promising candidate for drug discovery and development. Its chlorine substitution may enhance biological activity, a common observation in medicinal chemistry.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic, antimicrobial, anti-inflammatory, and antiproliferative potential. As a Senior Application Scientist, the following guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and interpretable data generation.

Experimental Design: A Tiered Approach to In Vitro Characterization

A logical, tiered screening approach is essential for efficiently characterizing a novel compound. This strategy begins with broad assessments of cytotoxicity to establish a safe therapeutic window, followed by more specific functional assays based on the known biological activities of the benzofuran class.

Screening_Workflow cluster_prep Compound Preparation cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Functional Screening cluster_tier3 Tier 3: Mechanistic Studies Prep Compound Preparation This compound (Stock Solution in DMSO) Cytotoxicity Primary Cytotoxicity Assay (e.g., MTT Assay) Determine IC50/CC50 Prep->Cytotoxicity Establish concentration range Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal MIC) Cytotoxicity->Antimicrobial Guide non-toxic concentrations AntiInflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity->AntiInflammatory Guide non-toxic concentrations Anticancer Anticancer Proliferation Assay (e.g., against MCF-7, HeLa) Cytotoxicity->Anticancer Guide non-toxic concentrations Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK pathways) AntiInflammatory->Mechanism If active Anticancer->Mechanism If active

Caption: Tiered workflow for in vitro evaluation of this compound.

Part 1: Foundational Assays - Cytotoxicity Assessment

Rationale: Before evaluating the specific bioactivities of this compound, it is crucial to determine its general cytotoxicity against mammalian cells. This establishes the concentration range where the compound does not cause significant cell death, ensuring that any observed effects in subsequent functional assays are not merely a consequence of toxicity.[1] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[3]

Protocol 1: MTT Cell Viability Assay

This protocol details the measurement of cytotoxicity in a mammalian cell line (e.g., HEK293 for general cytotoxicity or the cell line to be used in subsequent functional assays).

Materials:

  • 96-well flat-bottom sterile plates

  • Mammalian cell line (e.g., HEK293, RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Multichannel pipette and microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Note: Ensure complete dissolution. Gentle warming or vortexing may be applied. This high-concentration stock minimizes the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Rationale: This density ensures that cells are in a logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of the plate reader.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and an "untreated control" (medium only).

  • Incubation:

    • Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals. A 48-hour incubation is a common starting point.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Causality: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan is directly proportional to the number of viable cells.[3]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (50% cytotoxic concentration).

ParameterRecommended ValueRationale
Cell LineHEK293, RAW 264.7Representative of mammalian cells, easy to culture.
Seeding Density5,000-10,000 cells/wellEnsures logarithmic growth and optimal signal.
Compound Conc.0.1 - 100 µMA broad range to capture the full dose-response.
Incubation Time24 - 72 hoursDependent on cell doubling time.
Final DMSO Conc.< 0.5% (v/v)Minimizes solvent-induced cytotoxicity.

Part 2: Functional Screening Assays

Based on the established activities of benzofuran derivatives, the following assays are recommended to screen for the specific functional effects of this compound.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: Benzofuran derivatives have been reported to possess antibacterial properties.[3] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[7]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. A typical starting concentration is 128 µg/mL.

    • The final volume in each well should be 50 µL.

    • Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).[8]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

ParameterRecommended ValueRationale
Bacterial StrainsS. aureus, E. coliRepresentative Gram-positive and Gram-negative bacteria.
MediumCAMHBStandardized medium for antimicrobial susceptibility testing.
Inoculum Density~5 x 10⁵ CFU/mLEnsures reproducible and accurate MIC determination.
Incubation35°C ± 2°C for 16-20 hStandard conditions for the growth of most common bacteria.
Protocol 3: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

Rationale: Chronic inflammation is a key factor in many diseases, and benzofurans have shown anti-inflammatory potential.[3] A common in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory mediators like nitric oxide (NO).[2] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing an indirect measure of NO production.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include an unstimulated control and an LPS-only control.[2]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light. Causality: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, which can be quantified spectrophotometrically.

    • Measure the absorbance at 540-550 nm.[2]

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB iNOS iNOS Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Benzofuran Derivatives Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of benzofuran derivatives via inhibition of MAPK and NF-κB pathways.[10][11]

Protocol 4: Anticancer Cell Proliferation Assay

Rationale: Numerous benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells.[8][12] The MTT assay, as described in Protocol 1, can be adapted to specifically measure the antiproliferative effects of this compound on these cancer cell lines.

Procedure: The procedure is identical to the MTT Cell Viability Assay (Protocol 1), with the following specific considerations:

  • Cell Lines: Use cancer cell lines known to be sensitive to benzofuran derivatives, such as MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer), or A549 (human lung carcinoma).[8][12]

  • Positive Control: Include a known anticancer drug (e.g., Doxorubicin) as a positive control for comparison of potency.

  • Data Interpretation: The resulting IC₅₀ value represents the concentration at which the compound inhibits 50% of cell proliferation, indicating its potential as an anticancer agent.

ParameterRecommended ValueRationale
Cell LinesMCF-7, HeLa, A549Relevant cancer models with documented sensitivity to benzofurans.[8][12]
Seeding Density3,000-7,000 cells/wellOptimized for cancer cell proliferation over the assay period.
Incubation Time48 - 72 hoursAllows for multiple cell doublings to observe antiproliferative effects.
Positive ControlDoxorubicinStandard chemotherapeutic agent for benchmarking potency.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust, tiered strategy for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to functional screens for antimicrobial, anti-inflammatory, and anticancer activities, researchers can efficiently identify and prioritize promising lead compounds. Positive results from these assays would warrant progression to more complex, mechanism-of-action studies, such as Western blotting to probe effects on signaling pathways like NF-κB and MAPK, or cell cycle analysis via flow cytometry to further elucidate its anticancer properties.[2][10] This systematic approach ensures a thorough and scientifically sound evaluation of this promising compound from the benzofuran class.

References

  • Chen, Y., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • Chen, Y., et al. (2023).
  • OUCI. (n.d.).
  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
  • Patil, S. B., et al. (2013). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]
  • Dobrovolskaia, M. A., et al. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
  • Al-Dhfyan, A., et al. (2017). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • PubChem. (n.d.). Dimethyl Sulfoxide. [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities.[1][2][3] These activities span a wide range, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[2][4] The benzofuran-2(3H)-one, or coumaranone, core is a particularly valuable scaffold for drug design and discovery.[2][5] The introduction of a chlorine atom at the 5-position, yielding 5-Chlorobenzofuran-2(3H)-one, modulates the electronic properties and lipophilicity of the molecule, offering a key building block for developing novel therapeutic agents.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It details essential safety protocols, explores the molecule's chemical reactivity with a focus on the synthetically crucial C3 position, and provides a detailed, field-proven protocol for its functionalization.

Compound Profile and Essential Safety Protocols

A rigorous adherence to safety is the foundation of trustworthy and reproducible science. This compound is a hazardous substance that requires careful handling.[6]

Physicochemical Data
PropertyValueReference(s)
CAS Number 28033-47-8
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.58 g/mol [7]
IUPAC Name 5-chloro-2,3-dihydro-1-benzofuran-2-one
Synonyms 5-chlorobenzofuran-3(2H)-one[7]
Appearance Solid[7]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[7]
Hazard Identification and Safe Handling

Signal Word: Warning [6][7]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Trustworthiness through Self-Validating Safety Procedures: Every experiment should begin with a thorough risk assessment. The following protocols ensure a safe operating environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for organic vapors and particulates is required.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

Engineering Controls:

  • All manipulations of solid this compound and its reactions should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[8]

Spill & Emergency Procedures:

  • Minor Spills: For small spills of the solid, avoid generating dust. Carefully sweep up the material using dry methods and place it into a clean, dry, labeled container for chemical waste disposal.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems primarily from the reactivity of the C3 position. The two protons on this methylene carbon are alpha to the carbonyl group, rendering them acidic and susceptible to deprotonation by a suitable base. This forms a nucleophilic enolate intermediate, which is the cornerstone of its functionalization.

This enolate can readily react with a variety of electrophiles (E⁺), allowing for the introduction of new substituents at the C3 position. This C-H functionalization is a powerful strategy for building molecular complexity.[9][10]

G cluster_0 Mechanism: Base-Mediated C3-Alkylation start This compound enolate Nucleophilic Enolate Intermediate start->enolate Deprotonation at C3 product C3-Alkylated Product enolate->product Nucleophilic Attack base Base (e.g., NaH, LDA) base->start electrophile Electrophile (R-X) electrophile->enolate

Causality behind C3-alkylation.

Detailed Experimental Protocol: C3-Alkylation

This protocol describes a general, robust method for the alkylation of this compound at the C3 position. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing reactions at the ester carbonyl. Anhydrous conditions are essential to prevent quenching the base and enolate.

Materials and Equipment
Reagents & SolventsEquipment
This compoundRound-bottom flask (oven-dried)
Sodium Hydride (60% dispersion in oil)Magnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF)Septa and needles
Alkyl Halide (e.g., Benzyl Bromide)Inert gas line (Nitrogen or Argon)
Saturated aq. Ammonium Chloride (NH₄Cl)Ice/water bath
Ethyl AcetateSeparatory funnel
Brine (Saturated aq. NaCl)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Silica gel for column chromatography
Step-by-Step Methodology

G cluster_workflow Experimental Workflow: C3-Alkylation prep 1. Preparation - Oven-dry glassware. - Assemble under N₂/Ar. reagents 2. Reagent Addition - Add NaH and anhydrous THF. - Cool to 0°C. prep->reagents deprotonation 3. Deprotonation - Add this compound solution dropwise. - Stir at 0°C. reagents->deprotonation alkylation 4. Alkylation - Add electrophile (e.g., Benzyl Bromide). - Warm to RT and stir. deprotonation->alkylation quench 5. Reaction Quench - Cool to 0°C. - Slowly add sat. aq. NH₄Cl. alkylation->quench workup 6. Aqueous Workup - Extract with Ethyl Acetate. - Wash with water and brine. quench->workup purify 7. Purification - Dry over MgSO₄. - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Step-by-step experimental workflow.
  • Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Suspend the NaH in anhydrous THF (approx. 0.2 M relative to the substrate). Cool the suspension to 0°C using an ice/water bath.

  • Enolate Formation: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the stirred NaH suspension at 0°C. Stir the mixture at this temperature for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Stir for 2-12 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Extraction & Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield the desired C3-substituted product.

Characterization of Products

The successful synthesis of the C3-functionalized product must be validated through standard analytical techniques.

  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the characteristic singlet for the two C3 protons in the starting material and the appearance of a new signal (e.g., a methine proton) at a different chemical shift, along with signals corresponding to the newly introduced alkyl/aryl group.

  • ¹³C NMR: Expect a shift in the C3 carbon signal from a methylene to a methine or quaternary carbon, and the appearance of new peaks corresponding to the added substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular ion peak of the product matches the calculated exact mass for the expected C3-substituted compound.

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretch of the lactone ring, typically found around 1780-1800 cm⁻¹, should remain present in the product spectrum.

Conclusion

This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its primary mode of reactivity involves the deprotonation of the C3 position to form a nucleophilic enolate, which can be trapped with various electrophiles. By following the detailed safety and experimental protocols outlined in this guide, researchers can safely and effectively utilize this scaffold to construct a diverse array of complex molecules for applications in drug discovery and materials science.

References

  • Apollo Scientific. (2023). 5-Chlorobenzofuran-2(3H)
  • Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
  • Cui, J., et al. (2019).
  • Barros, M. S. (Ed.). (2020).
  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)
  • Powers, T. S., & Lectka, T. (2019). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
  • Wang, L., et al. (2019).
  • Dounay, A. B., et al. (2012). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations.
  • Wikipedia. (n.d.). Lactone. [Link]
  • LOTTE Chemical. (2022).

Sources

Application Notes and Protocols for the Characterization of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chlorobenzofuran-2(3H)-one in Drug Development

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Benzofuranone scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a chlorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity, making its precise characterization a matter of paramount importance in drug discovery and development.

This comprehensive guide provides detailed analytical methods for the thorough characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. This ensures a deep understanding of the analytical workflow and enables robust, reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods. While specific experimental data for this exact isomer is not extensively published, we can infer key characteristics from closely related structures and general principles of organic chemistry.

PropertyEstimated Value/InformationSource/Rationale
Chemical Formula C₈H₅ClO₂[4]
Molecular Weight 168.58 g/mol [4]
CAS Number 28033-47-8[4]
Melting Point Expected to be a solid at room temperature. The related isomer, 5-chlorobenzofuran-3-one, has a melting point of 117 °C.[5][6]Inference from related compounds and general solid-state nature of similar molecules.[7]
Boiling Point The boiling point of the isomer 5-chlorobenzofuran-3-one is 304.3°C at 760 mmHg.[5]Inference from a related isomer.
Solubility Likely soluble in common organic solvents such as chloroform and methanol (with heating).[8]Based on the general solubility of halogenated organic compounds.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the preferred method for non-volatile and thermally labile compounds. Given the benzofuranone core, HPLC offers a robust and versatile approach for purity assessment.

Rationale for Method Selection: A reversed-phase C18 column is chosen due to the non-polar nature of the benzofuran ring and the chlorine substituent.[9] A gradient elution with a mobile phase consisting of acetonitrile or methanol and water allows for the effective separation of the main compound from potential impurities with varying polarities.[9] UV detection is selected based on the chromophoric nature of the benzofuranone system.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available for quantification) and sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 50-95% B

      • 20-25 min: 95% B

      • 25-26 min: 95-50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve HPLC HPLC System Dissolve->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities. The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it ideal for impurity profiling.

Rationale for Method Selection: The choice of a low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane, is suitable for the separation of halogenated organic compounds.[10] Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[9]

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a non-polar stationary phase).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related compounds.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Prepare Dilute Sample in DCM GCMS GC-MS System Sample->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometer Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: GC-MS workflow for impurity profiling.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Rationale for Method Selection: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment (e.g., aromatic, carbonyl, aliphatic). Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds.[11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic protons on the benzene ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the protons.

      • The methylene protons (-CH₂-) at the 3-position are expected to appear as a singlet around δ 3.5-4.5 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • The carbonyl carbon of the lactone will be observed at a downfield chemical shift, typically in the range of δ 170-180 ppm.

      • Aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the chlorine atom will have a characteristic chemical shift.

      • The aliphatic methylene carbon at the 3-position will be observed at an upfield chemical shift, likely around δ 30-40 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the observed signals to the corresponding protons and carbons in the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Method Selection: FT-IR is excellent for confirming the presence of key functional groups such as the carbonyl group of the lactone and the aromatic C-H and C=C bonds. The position of the C-Cl stretch can also be identified.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands.

    • Expected Absorption Bands:

      • ~1760-1780 cm⁻¹: Strong absorption due to the C=O stretching of the five-membered lactone ring.

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~1600 and 1475 cm⁻¹: Aromatic C=C stretching.

      • ~1200-1000 cm⁻¹: C-O stretching of the ether linkage.

      • ~800-600 cm⁻¹: C-Cl stretching.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Chromatographic methods such as HPLC and GC-MS are essential for determining purity and identifying potential impurities, while spectroscopic methods like NMR and FT-IR provide definitive structural confirmation. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers and drug development professionals can ensure the quality, identity, and integrity of this vital pharmaceutical intermediate, thereby facilitating the advancement of new therapeutic agents.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018).
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024). PubMed. [Link]
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2025). Cuestiones de Fisioterapia. [Link]
  • 5-Methoxy-2-benzofuran-1(3H)-one. (2013). Acta Crystallographica Section E. [Link]
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3-. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PubMed. [Link]
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules. [Link]
  • 5-Chlorobenzofuran. (n.d.). SpectraBase. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]
  • This compound. (n.d.). AMERICAN ELEMENTS. [Link]
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (2012). Molecules. [Link]
  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2023). Molbank. [Link]
  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2025).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2014). International Journal of ChemTech Research. [Link]
  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.).
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2022). Molbank. [Link]
  • Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS. (2001). PubMed. [Link]
  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (2016). Der Pharma Chemica. [Link]
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Application Note: A Scalable and Robust Synthesis of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorobenzofuran-2(3H)-one is a pivotal heterocyclic scaffold widely utilized as a key starting material and intermediate in the development of novel therapeutic agents and other biologically active molecules.[1][2][3][4] Its structure is a recurring motif in compounds targeting a range of diseases. The transition from laboratory-scale synthesis to industrial production presents significant challenges, including ensuring process safety, maintaining high yield and purity, and achieving economic viability. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a robust and efficient two-step process. The causality behind critical experimental choices is explained to provide researchers and process chemists with the insights needed for successful implementation.

Overview of Synthetic Strategy

Several routes to the benzofuran core have been reported, including palladium-catalyzed reactions and multi-component syntheses.[2][5] However, for large-scale production, a classical approach involving the intramolecular cyclization (lactonization) of a precursor molecule often provides the most reliable and cost-effective solution.

The selected strategy proceeds in two main steps:

  • Nucleophilic Hydroxylation: Synthesis of 2-hydroxy-4-chlorophenylacetic acid from the readily available 2,4-dichlorophenylacetic acid. This step involves a copper-catalyzed nucleophilic substitution of the ortho-chlorine atom.

  • Intramolecular Cyclization (Lactonization): Dehydration of the resulting 2-hydroxyphenylacetic acid intermediate to form the target lactone, this compound. This is efficiently achieved via azeotropic distillation.[6]

This pathway is advantageous for scale-up due to the use of inexpensive starting materials, straightforward reaction conditions, and the avoidance of complex chromatographic purification of the final product.

Logical Workflow of the Synthesis

G SM 2,4-Dichlorophenylacetic Acid (Starting Material) Step1 Step 1: Nucleophilic Hydroxylation Reagents: NaOH, Cu₂O (cat.) Solvent: Water SM->Step1 Workup1 Acidification & Isolation Step1->Workup1 INT 2-Hydroxy-4-chlorophenylacetic Acid (Intermediate) Step2 Step 2: Lactonization Catalyst: p-TsOH Solvent: Toluene INT->Step2 Workup2 Crystallization & Purification Step2->Workup2 FP This compound (Final Product) Workup1->INT Workup2->FP

Caption: Overall synthetic workflow for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, adhering to all institutional safety guidelines.

Step 1: Synthesis of 2-Hydroxy-4-chlorophenylacetic Acid

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesRationale
2,4-Dichlorophenylacetic Acid19719-28-9205.032.00 kg9.75Starting Material
Sodium Hydroxide (NaOH)1310-73-240.001.56 kg39.0Base for hydrolysis and neutralization of HCl byproduct (4 equivalents)
Copper(I) Oxide (Cu₂O)1317-39-1143.0970 g0.49Catalyst for the nucleophilic aromatic substitution
Deionized Water7732-18-518.0210 L-Reaction Solvent
Hydrochloric Acid (HCl), 37% w/w7647-01-036.46~2.5 L (or as needed)-For acidification during work-up to precipitate the product

Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with deionized water (10 L).

  • Base and Substrate Addition: Begin stirring and add sodium hydroxide pellets (1.56 kg) portion-wise, managing the exotherm to keep the temperature below 50°C. Once dissolved, add the 2,4-dichlorophenylacetic acid (2.00 kg) and copper(I) oxide (70 g).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 18-24 hours. The causality for using reflux is to provide sufficient activation energy for the C-Cl bond cleavage, which is the rate-limiting step.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 4 hours (after an initial 8 hours). Quench the aliquot with HCl, extract with ethyl acetate, and analyze by HPLC or TLC (Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid) to check for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Transfer the dark reaction mixture to a larger vessel. Slowly and carefully, add concentrated HCl under vigorous stirring to acidify the mixture to a pH of 1-2. This step must be performed with caution due to the exothermic nature of the neutralization.

  • Precipitation and Filtration: The product, 2-hydroxy-4-chlorophenylacetic acid, will precipitate as a solid. Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation. Filter the solid using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C until a constant weight is achieved.

    • Expected Yield: 1.60 - 1.75 kg (88-96%)

    • Appearance: Off-white to light tan solid.

Step 2: Lactonization to this compound

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesRationale
2-Hydroxy-4-chlorophenylacetic Acid50499-63-3186.591.60 kg8.57Intermediate from Step 1
p-Toluenesulfonic Acid (p-TsOH)104-15-4172.2080 g0.46Acid catalyst to promote intramolecular esterification
Toluene108-88-392.148 L-Solvent and azeotropic agent for water removal
Saturated Sodium Bicarbonate Solution--~4 L-To quench the catalyst and remove unreacted acidic starting material
Brine--~2 L-To wash the organic phase
Anhydrous Magnesium Sulfate7487-88-9120.37200 g-Drying agent

Protocol:

  • Reactor Setup: Equip the 20 L reactor with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charge Reagents: Charge the reactor with toluene (8 L), 2-hydroxy-4-chlorophenylacetic acid (1.60 kg), and p-toluenesulfonic acid (80 g).

  • Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (approx. 110-112°C). Water will begin to collect in the Dean-Stark trap. The removal of water is the driving force for this equilibrium reaction, shifting it towards the product lactone.

  • In-Process Control (IPC): Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC or HPLC for the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully pour the toluene solution into a separatory funnel or work-up vessel containing saturated sodium bicarbonate solution (4 L). Stir until gas evolution ceases.

  • Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 2 L) and brine (1 x 2 L).

  • Drying and Solvent Removal: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to afford the pure product.

    • Expected Yield: 1.25 - 1.38 kg (87-95%)

    • Appearance: White to off-white crystalline solid.[7]

Process Safety and Hazard Management

Scaling up chemical synthesis requires a stringent focus on safety. The following table summarizes key hazards and necessary precautions.[8][9]

SubstanceKey HazardsRecommended PPE & Handling Precautions
2,4-Dichlorophenylacetic AcidCorrosive, causes severe skin burns and eye damage.Wear chemical-resistant gloves, safety goggles, face shield, and lab coat.[10] Handle in a fume hood.
Sodium Hydroxide (NaOH)Corrosive, causes severe burns. Highly exothermic when dissolved in water.Wear chemical-resistant gloves, safety goggles, and a face shield. Add slowly to water to control the exotherm.
TolueneFlammable liquid and vapor. Harmful if inhaled.Use in a well-ventilated area away from ignition sources.[9] Use grounded equipment to prevent static discharge. Wear appropriate respiratory protection if ventilation is inadequate.
This compoundHarmful if swallowed. Causes skin and serious eye irritation.[7]Avoid breathing dust.[8] Wear protective gloves, clothing, and eye protection.[10] Wash hands thoroughly after handling.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the consistency and quality of the final product.

Analytical Workflow

G IPC1 IPC Step 1 (TLC/HPLC) SM Consumed? IntermediateQC Intermediate QC (¹H NMR, Purity) IPC1->IntermediateQC Yes Rework Rework or Continue Reaction IPC1->Rework No IPC2 IPC Step 2 (TLC/HPLC) Intermediate Consumed? FinalQC Final Product QC (HPLC, NMR, MS, MP) IPC2->FinalQC Yes IPC2->Rework No IntermediateQC->IPC2 Release Product Release FinalQC->Release

Caption: Quality control workflow for the synthesis process.

Recommended Analytical Methods
Analysis StageMethodPurpose
In-Process TLC / HPLCMonitor the consumption of starting materials and the formation of intermediates/products to determine reaction completion.
Intermediate QC ¹H NMRConfirm the structure of 2-hydroxy-4-chlorophenylacetic acid.
HPLC (Purity)Determine the purity of the isolated intermediate before proceeding to the next step.
Final Product QC HPLC (Purity)Quantify the purity of the final this compound, typically aiming for >98%. A standard HPLC system with a C18 column and UV detection is suitable.[11]
¹H & ¹³C NMRProvide unequivocal structural confirmation of the final product.
Mass SpectrometryConfirm the molecular weight (168.58 g/mol ) and fragmentation pattern.
Melting PointA quick and reliable indicator of purity. The literature melting point is approximately 117°C.[12]

References

  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 1-1.
  • Patel, R., et al. (2010). Synthesis of some new benzofuran derivatives for antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749.
  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Batool, M., et al. (2024).
  • Herath, D., et al. (2021). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 26(11), 3373.
  • Singh, A., & Sharma, P. K. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-medica & Pharmacia, 3(4), 43-52.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Patel, B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178.
  • Fadda, A. A., et al. (2014). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 6(5), 10-18.
  • Rawat, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Drug Delivery and Therapeutics, 13(1), 1-1.
  • Hishmat, O. H., et al. (1989).
  • Sanjeeva, P., et al. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry, 33, 565-569.
  • Kar, A., et al. (2025). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Molbank, 2025(1), M2067.
  • Gonzalez, M. A., et al. (2014). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 19(9), 13511-13519.
  • Wang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8564.
  • Chemdad. (n.d.). 5-CHLORO-BENZOFURAN-3-ONE.
  • Cerna, I., et al. (2015). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Molecules, 20(10), 18537-18556.
  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 62-69.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Chlorobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, can be a nuanced process. While several synthetic routes exist, a common and effective method involves the cyclization of 2-(4-chloro-2-hydroxyphenyl)acetic acid. Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of potential side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and achieve higher yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer: A low or complete lack of product formation typically points to issues with the starting materials, reagents, or reaction conditions. Let's break down the potential culprits:

  • Purity of Starting Material: The purity of your 2-(4-chloro-2-hydroxyphenyl)acetic acid is paramount. Impurities can interfere with the cyclization reaction. It is advisable to verify the purity of your starting material using techniques like NMR or melting point analysis.

  • Ineffective Dehydrating Agent: The cyclization of 2-(4-chloro-2-hydroxyphenyl)acetic acid into this compound is a dehydration reaction. The choice and handling of the dehydrating agent are critical.

    • Acetic Anhydride: A commonly used reagent for this transformation is acetic anhydride. Ensure that it is fresh and has not been exposed to moisture, which would hydrolyze it to acetic acid and reduce its efficacy.

    • Alternative Reagents: Other dehydrating agents such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride can also be employed. The choice of reagent can influence reaction time and temperature.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Too Low: Insufficient temperature will lead to a sluggish or incomplete reaction.

    • Too High: Excessive heat can promote the formation of side products, such as polymers or decarboxylation products. A typical temperature range for this cyclization is often between 80-120 °C, but this should be optimized for your specific setup.

Experimental Protocol: Optimizing the Cyclization Reaction

  • Starting Material Purity Check:

    • Obtain a ¹H NMR spectrum of your 2-(4-chloro-2-hydroxyphenyl)acetic acid. The characteristic peaks should be sharp and free from significant impurity signals.

    • Measure the melting point. A sharp melting point close to the literature value indicates high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-chloro-2-hydroxyphenyl)acetic acid (1 equivalent).

    • Add freshly opened acetic anhydride (2-3 equivalents).

    • Slowly heat the reaction mixture to the desired temperature (e.g., start with 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Monitoring the Reaction:

    • Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate product formation.

Issue 2: Formation of Significant Side Products

Question: My reaction yields a complex mixture with multiple spots on the TLC plate, indicating the formation of several side products. How can I improve the selectivity towards this compound?

Answer: The formation of side products is a common challenge and is often related to the reaction conditions and the presence of impurities. Here are the key factors to consider:

  • Reaction Temperature and Time: As mentioned, excessive heat can lead to degradation and side reactions. It is crucial to find the optimal balance where the reaction proceeds at a reasonable rate without promoting unwanted pathways. Running a temperature and time course study can help identify the ideal conditions.

  • Presence of Water: Water can react with the acetic anhydride and also potentially lead to the hydrolysis of the product. Ensuring all glassware is dry and using anhydrous solvents (if any) is critical.

  • Atmosphere: While this reaction is often run under an air atmosphere, for sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Presentation: Example of a Temperature Optimization Study

EntryTemperature (°C)Time (h)Yield of this compound (%)Major Side Products Observed
180465Unreacted Starting Material
2100285Minor impurities
3120270Significant polymerization
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

Answer: Effective purification is key to obtaining a high yield of the desired product. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Work-up Procedure: After the reaction is complete, the excess acetic anhydride and acetic acid need to be removed.

    • Quenching: The reaction mixture can be carefully poured into cold water or an ice-water mixture to precipitate the product and hydrolyze any remaining acetic anhydride.

    • Extraction: The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove acidic impurities.

  • Crystallization: this compound is a solid at room temperature, and crystallization is often an effective purification method.

    • Solvent Selection: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol can be a good starting point.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the product from closely related impurities.

Visualization: General Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution cluster_verification Verification start Low Yield or No Product purity Check Starting Material Purity start->purity Possible Cause reagents Verify Reagent Quality & Quantity start->reagents Possible Cause conditions Evaluate Reaction Conditions (T, t) start->conditions Possible Cause purify_sm Purify Starting Material purity->purify_sm Action change_reagent Consider Alternative Dehydrating Agent reagents->change_reagent Action optimize_conditions Optimize Temperature & Time conditions->optimize_conditions Action monitor Monitor Reaction by TLC optimize_conditions->monitor change_reagent->monitor purify_sm->monitor characterize Characterize Product (NMR, MS, MP) monitor->characterize Successful Reaction

Caption: A workflow diagram for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

The yield can vary significantly depending on the scale, purity of starting materials, and reaction conditions. However, with an optimized protocol, yields in the range of 80-90% are achievable.

Q2: Can I use a different acid anhydride for the cyclization?

Yes, other acid anhydrides like propionic anhydride or trifluoroacetic anhydride can be used. However, this will change the reaction kinetics and may require re-optimization of the reaction conditions. Trifluoroacetic anhydride is more reactive and may allow for lower reaction temperatures.

Q3: How do I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed by a combination of analytical techniques:

  • ¹H NMR: To confirm the structure.

  • ¹³C NMR: To further confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: What are the safety precautions I should take during this synthesis?

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is typically heated, so care should be taken to avoid burns.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Visualization: Reaction Mechanism

G cluster_mech Proposed Mechanism of Cyclization SM 2-(4-chloro-2-hydroxyphenyl)acetic acid Int1 Mixed Anhydride Intermediate SM->Int1 + Acetic Anhydride AA Acetic Anhydride Product This compound Int1->Product Intramolecular Acylation AcOH Acetic Acid (byproduct)

Caption: A simplified diagram showing the proposed mechanism for the synthesis of this compound.

References

  • Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 77, p.244 (2000). [Link]

Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuranone Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing benzofuranone scaffolds, which are core structures in numerous natural products and pharmaceuticals.[1] This resource provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to help you optimize your reaction conditions, increase yields, and solve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of benzofuranones, providing foundational knowledge for experimental design.

Q1: What are the primary catalytic strategies for synthesizing benzofuranones?

A1: The synthesis of benzofuranones can be broadly achieved through several catalytic pathways. The choice of strategy depends on the available starting materials and the desired substitution pattern. Key methods include:

  • Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for forming the benzofuranone core. A common method involves the Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation.[2] Another approach is the hydroesterification of alkenylphenols.[2]

  • Gold-Catalyzed Cycloisomerization: Gold catalysts, such as Ph₃PAuCl, are effective in the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones. These reactions are often run with an oxidant like Selectfluor and an acid additive.[1][3]

  • Acid-Catalyzed Reactions: Both Lewis and Brønsted acids are used to promote cyclization. For instance, a combination of a Lewis acid like AlCl₃ and a protic acid like trifluoroacetic acid (TFA) can effectively catalyze the cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes to yield benzofuranones.[4] Metal-free tandem Friedel-Crafts/lactonization reactions can also be catalyzed by strong acids like HClO₄ or TfOH.[2]

  • Metal-Free Approaches: Besides strong acid catalysis, some benzofuranone syntheses can be achieved without a metal catalyst. One such method involves the treatment of benzofurans with alcohols, acids, or water to yield benzofuran-3(2H)-ones, which in some cases gives higher yields than the corresponding gold-catalyzed reaction.[1]

Q2: How do the electronic properties of the starting materials influence the reaction outcome?

A2: The electronic nature of substituents on the aromatic precursors significantly impacts reaction efficiency and regioselectivity. For instance, in palladium- and copper-catalyzed syntheses of benzofurans (a related scaffold), salicylaldehydes with electron-donating groups tend to give higher yields.[5] Conversely, in Friedel-Crafts type intramolecular cyclizations, the position of cyclization is directed by the activating and deactivating nature of the ring substituents, which can lead to challenges with regioselectivity.[6] Understanding these electronic effects is crucial for selecting the appropriate starting materials and predicting the reaction's feasibility and outcome.

Q3: My reaction involves a cascade or domino sequence. How can I ensure the final cyclization to the benzofuranone occurs?

A3: In multi-step, one-pot reactions, it's common for an intermediate to accumulate if the conditions are not optimal for the final ring-closing step. A published study on a Diels-Alder based cascade found that a phenol intermediate formed faster than its conversion to the final benzofuranone.[4]

The key is to use conditions that promote the final lactonization. The solution was the combined use of both a Lewis acid (AlCl₃) to promote the initial cascade and a protic acid (TFA) to facilitate the rapid final ring closure.[4][6] Simply waiting longer or adding the protic acid after the intermediate has formed was found to be less effective than having both acids present from the start.[4] Therefore, ensuring your catalytic system is competent for all steps of the sequence is critical.

Section 2: Troubleshooting Guide

This guide provides specific, actionable advice for common problems encountered during benzofuranone synthesis.

Issue 1: Low or No Product Yield

Q: My palladium-catalyzed synthesis of a benzofuranone from a substituted phenylacetic acid is failing. I'm observing mostly starting material. What's going wrong?

A: This is a frequent issue in C-H activation/cyclization reactions. The problem often lies with catalyst activity, reaction conditions, or reagent quality. Let's break down the potential causes and solutions.

  • Potential Cause 1: Catalyst Inactivity.

    • Causality: The palladium catalyst is the heart of the reaction. If it is old, has been improperly stored, or is of a low grade, it will exhibit poor activity. Oxygen can also poison palladium catalysts, leading to deactivation.[7]

    • Solution: Use a fresh batch of the palladium catalyst (e.g., Pd(OAc)₂) and ensure it has been stored under an inert atmosphere. The reaction itself should be run under an inert atmosphere (e.g., Argon or Nitrogen), and solvents should be properly degassed to remove dissolved oxygen.[7]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Causality: Every catalytic cycle has an optimal temperature and solvent environment. Excessively high temperatures can lead to catalyst decomposition or byproduct formation, while temperatures that are too low may not overcome the activation energy for the C-H activation step.

    • Solution: A systematic screening of reaction parameters is recommended.

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For example, if your reaction is failing at 80 °C, try 100 °C and 120 °C. Be mindful that some benzofuranones can be thermally sensitive.[8]

      • Solvent: The polarity and coordinating ability of the solvent are critical. Screen a range of anhydrous solvents such as toluene, dioxane, and acetonitrile (MeCN).[5][9]

  • Potential Cause 3: Ineffective Base or Additives.

    • Causality: The base is not just a proton scavenger; it can play a crucial role in the catalytic cycle. The wrong choice of base can stall the reaction. Similarly, additives or ligands can be essential for stabilizing the catalyst or facilitating key steps.

    • Solution: If your protocol allows, screen different bases. For palladium-catalyzed reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[7] In other systems, organic bases may be required.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

LowYield_Workflow start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions If no improvement sub_catalyst Use fresh catalyst Ensure inert atmosphere check_catalyst->sub_catalyst check_reagents 3. Check Reagent Quality check_conditions->check_reagents If no improvement sub_conditions Screen Temperature Screen Solvents Screen Bases/Additives check_conditions->sub_conditions success Yield Improved check_reagents->success If improved sub_reagents Purify starting materials Use anhydrous solvents Verify stoichiometry check_reagents->sub_reagents

Caption: A logical workflow for troubleshooting low-yield benzofuranone synthesis.

Issue 2: Formation of Byproducts and Regioisomers

Q: My reaction produces the desired benzofuranone, but also a significant amount of a phenol intermediate that won't cyclize. How can I drive the reaction to completion?

A: This indicates that the final intramolecular lactonization is the rate-limiting step. The accumulation of the phenol intermediate is a known issue, particularly in cascade reactions designed to form the benzofuranone scaffold in one pot.[4]

  • Potential Cause: Insufficient Acid Catalysis for Lactonization.

    • Causality: While a Lewis acid might be effective for the initial steps of the reaction (e.g., a Diels-Alder or Friedel-Crafts reaction), the subsequent intramolecular esterification (lactonization) is often best promoted by a protic acid.

    • Solution: The addition of a strong protic acid is crucial. In a study synthesizing benzofuranones from 3-hydroxy-2-pyrones, combining the Lewis acid AlCl₃ (10 mol%) with the protic acid TFA (20 mol%) at 120 °C was found to be optimal, significantly increasing the rate of conversion of the phenol intermediate to the final product.[4][6] Screening other protic acids like toluenesulfonic acid or HCl may also be effective, but TFA has proven highly successful.[4]

Table 1: Optimizing Acid Catalysis for Benzofuranone Synthesis

Data adapted from a regioselective synthesis of benzofuranones.[4] The reaction involves 3-hydroxy-2-pyrone (21) and a nitroalkene (22) to form benzofuranone (24) via phenol intermediate (23).

EntryLewis Acid (mol%)Protic Acid (mol%)Temp (°C)Time (h)Yield of Phenol 23 (%)Yield of Benzofuranone 24 (%)
1AlCl₃ (10)None15025315
2AlCl₃ (10)None15024-45
3AlCl₃ (10)TFA (20)1502-55
4AlCl₃ (10)TFA (20)12016-61

Q: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

A: The formation of regioisomers is a classic challenge in aromatic chemistry, especially in intramolecular Friedel-Crafts type reactions where cyclization can occur at multiple positions on the benzene ring.[6]

  • Potential Cause: Steric and Electronic Ambiguity.

    • Causality: If the aromatic ring has multiple accessible positions for electrophilic attack that are not sufficiently differentiated by steric hindrance or electronic activation/deactivation, a mixture of products is likely.

    • Solution:

      • Modify the Substrate: The most robust solution is to redesign the starting material. Introduce a blocking group at the undesired position of cyclization that can be removed later, or change the electronic properties of the substituents to strongly favor one position over another.

      • Screen Lewis Acids: Different Lewis acids can have varying steric bulk and coordinating properties, which can sometimes influence the regiochemical outcome. Try screening a variety of Lewis acids like BF₃·OEt₂, AlCl₃, or boronic acids.[4]

      • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the product that arises from the lower energy transition state. This may, however, come at the cost of a much slower reaction rate.[4]

Section 3: Key Experimental Protocols

The following are generalized, step-by-step protocols for common benzofuranone syntheses. These should be adapted based on the specific substrates and safety requirements of your lab.

Protocol 1: General Procedure for Acid-Catalyzed Benzofuranone Synthesis

This protocol is based on the optimized conditions for the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes.[4]

  • Preparation: To a thick-walled, oven-dried reaction vessel, add the pyrone (2 equiv.), the nitroalkene (1 equiv.), a radical inhibitor like BHT (0.1 equiv.), and the Lewis acid (e.g., AlCl₃, 0.1 equiv.).

  • Inert Atmosphere: Seal the vessel and flush thoroughly with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reagent Addition: Add the anhydrous solvent (e.g., 1,2-dichlorobenzene, 0.5 M) and the protic acid (e.g., TFA, 0.2 equiv.) via syringe. Quickly and securely seal the vessel.

  • Reaction: Place the reaction vessel in a preheated oil bath at the optimized temperature (e.g., 120 °C) and stir for the required time (typically 16 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The mixture can often be directly purified by flash column chromatography on silica gel without an aqueous workup to yield the pure benzofuranone.[4]

Protocol 2: Gold-Catalyzed Synthesis of Benzofuran-3(2H)-ones

This protocol is a general method for the cycloisomerization of o-alkynyl phenols.[1]

  • Setup: To a reaction tube, add the o-alkynyl phenol (1.0 equiv.), the gold catalyst (e.g., Ph₃PAuCl, 5 mol%), the oxidant (e.g., Selectfluor, 1.2 equiv.), and an acid additive (e.g., TfOH, 20 mol%).

  • Solvent Addition: Add the solvent (e.g., acetonitrile, MeCN) and the alcohol or acid co-reactant (3.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 70 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure benzofuran-3(2H)-one.

General Experimental Workflow

General_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents & Solvent (Substrates, Catalyst, Base, etc.) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/LC-MS) reagents->reaction workup 4. Quench & Work-up (e.g., Aqueous Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for benzofuranone synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Flexible Synthesis of Benzofuranones. ChemistryViews,
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research,
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research,
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society,
  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, [Link]
  • Benzofuranone synthesis. Organic Chemistry Portal, [Link]
  • Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem,
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem,
  • Synthesis of benzofuranone with or without gold catalyst.
  • Minimizing byproduct formation in benzofuranone synthesis. BenchChem,
  • Technical Support Center: Purification of Substituted Benzofurans. BenchChem,
  • Synthesis and Characterization of Benzofuranone and its Derivatives.
  • Synthetic methods of benzofuran-3(2H)-ones.

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Technical Support Center: Troubleshooting Low Purity of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chlorobenzofuran-2(3H)-one. Achieving high purity for this compound is critical for its use in subsequent research and development, and this guide provides in-depth troubleshooting strategies based on established chemical principles and extensive laboratory experience.

Diagram: General Troubleshooting Workflow

Below is a generalized workflow for addressing low purity issues with this compound.

Caption: A flowchart outlining the decision-making process for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

I. Recrystallization Issues

Recrystallization is often the first line of defense for purifying crystalline solids. However, its success is highly dependent on the solvent system and the nature of the impurities.

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The compound has a greater affinity for the hot solvent as a liquid than as a crystal, leading to the separation of a liquid phase (the oil) instead of a solid phase.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture to dissolve the oil, then add more of the primary solvent (the one in which the compound is more soluble) to decrease the saturation point. Cool the solution very slowly.[1]

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution and then cool slowly.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: The absence of crystal formation is typically due to either using too much solvent or the solution being highly supersaturated without nucleation sites.

  • Causality: The concentration of the compound in the solvent is below its saturation point at that temperature, or there are no nucleation sites to initiate crystal growth.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution.[2]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.

Q3: My recrystallization yielded a very low amount of pure product. How can I improve the yield?

A3: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or the impurities constituting a large portion of the initial mass.

  • Causality: A significant amount of the desired compound remains dissolved in the mother liquor after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Cooling: Cool the solution slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and can improve recovery.

Solvent System Boiling Point (°C) Notes
Ethanol78Often a good starting point for recrystallization of benzofuran derivatives.[3]
Methanol65Similar to ethanol but with a lower boiling point.[3]
Isopropanol82A slightly less polar alcohol that can be effective.
Toluene111Can be a good choice, but be mindful of its higher boiling point relative to the melting point of some compounds.
Hexane/Ethyl AcetateVariableA common co-solvent system for adjusting polarity.
Dichloromethane/HexaneVariableAnother effective co-solvent system for compounds soluble in chlorinated solvents.[1]

This table provides a starting point for solvent selection. The ideal solvent or solvent system must be determined experimentally.

II. Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities. However, several issues can arise that lead to poor separation and low purity.

Q4: My compound is not eluting from the column, even with a highly polar solvent system.

A4: This issue can arise from several factors, including the compound being too polar for the chosen stationary phase or potential degradation on the silica gel.

  • Causality: The compound has a very strong affinity for the stationary phase (silica gel or alumina) and is not sufficiently soluble in the mobile phase to be eluted.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increase the proportion of the more polar solvent. If this is still ineffective, a more polar eluent like methanol can be added in small percentages (1-5%) to the mobile phase.

    • Check for Compound Stability on Silica: Your compound might be degrading on the acidic silica gel.[4] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

    • Use a Different Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a reverse-phase silica gel.[4]

Q5: The impurities are co-eluting with my desired compound.

A5: Co-elution occurs when the impurities have a similar polarity to the target compound, making separation difficult with the chosen solvent system.

  • Causality: The mobile phase is not providing sufficient selectivity to resolve the compound of interest from the impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Use a Less Polar Mobile Phase: This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

      • Try a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone or dichloromethane) can alter the selectivity and improve separation.

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This can help to first elute the less polar impurities, followed by your compound, and then the more polar impurities.

Q6: I am observing significant peak tailing or streaking on my TLC plate and during column chromatography.

A6: Peak tailing can be caused by overloading the column, the compound's interaction with the stationary phase, or the use of an inappropriate solvent.

  • Causality: The compound is interacting with active sites on the silica gel, leading to a non-ideal elution profile.

  • Troubleshooting Steps:

    • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of tailing.

    • Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica. For basic compounds, a small amount of triethylamine or pyridine can be used.

    • Change the Solvent: Ensure the compound is fully soluble in the mobile phase.

III. Potential for Chemical Degradation

The low purity of this compound may not solely be due to inefficient purification but could also be a result of the compound's instability. The lactone functional group, in particular, can be susceptible to certain reactions.

Q7: Could my compound be degrading during the workup or purification process?

A7: Yes, benzofuran-2(3H)-ones can be susceptible to degradation, particularly through hydrolysis of the lactone ring.

  • Causality: The ester bond in the lactone ring can be cleaved by water, especially under acidic or basic conditions, to form the corresponding hydroxy carboxylic acid.[3]

  • Preventative Measures:

    • Neutral Workup: During the reaction workup, ensure that the pH is kept as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

    • Anhydrous Conditions: Use dry solvents and reagents for chromatography to minimize the risk of hydrolysis on the column.

    • Temperature Control: Avoid excessive heat during solvent evaporation, as this can accelerate degradation.

Diagram: Lactone Hydrolysis

The following diagram illustrates the potential hydrolysis of the this compound lactone ring.

G cluster_reactant Reactant cluster_product Hydrolysis Product This compound This compound 2-(4-Chloro-2-hydroxyphenyl)acetic acid 2-(4-Chloro-2-hydroxyphenyl)acetic acid This compound->2-(4-Chloro-2-hydroxyphenyl)acetic acid H2O (Acid or Base Catalyzed) reactant This compound product 2-(4-Chloro-2-hydroxyphenyl)acetic acid

Caption: The hydrolysis of this compound to its corresponding hydroxy carboxylic acid.

References

  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error.
  • Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • National Center for Biotechnology Information. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC.
  • Basawaraj, R., & Sangapure, S. S. (2007). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Asian Journal of Chemistry, 19(1), 351.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Scribd. (n.d.). HPLC Troubleshooting.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (2025, August 9). 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid biosynthesis from dibenzofuran using lateral dioxygenation in a Pseudomonas putida strain B6-2 (DSM 28064).
  • PubMed. (2024, July 10). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases.
  • PubMed Central. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
  • Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.

Sources

Side reactions to avoid in the synthesis of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chlorobenzofuran-2(3H)-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges and avoid critical side reactions during your synthetic work. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, most commonly derived from 2,4-dichlorophenylacetic acid. This cyclization is often promoted by strong acids such as polyphosphoric acid (PPA). While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity.

II. Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 5-chloro product?

Answer:

This is a classic challenge in Friedel-Crafts reactions on substituted aromatic rings. The formation of the undesired 7-chloro isomer, 7-Chlorobenzofuran-2(3H)-one, is a common side reaction.

Causality: The intramolecular acylation can occur at either of the two positions ortho to the chloro-substituted carbon bearing the acetic acid side chain. While the 5-position is generally favored due to electronic and steric factors, the 7-position can also be attacked by the electrophilic acylium ion intermediate.

Troubleshooting Protocol:

  • Lowering Reaction Temperature: High temperatures can provide the activation energy needed to overcome the barrier for the formation of the less stable 7-chloro isomer. Running the cyclization at the lowest feasible temperature can significantly enhance the regioselectivity. Start by reducing the temperature by 10-20 °C from your current protocol and monitor the reaction progress and isomer ratio by TLC or HPLC.

  • Choice of Catalyst: While PPA is a common choice, its high acidity and viscosity can sometimes lead to localized overheating and reduced selectivity.[1][2][3] Consider exploring milder Lewis acids or alternative Brønsted acids. For instance, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes offer better control.

  • Slow Addition of Precursor: Adding the 2,4-dichlorophenylacetic acid or its activated form (e.g., the acid chloride) slowly to the pre-heated cyclization agent can help maintain a more consistent reaction temperature and minimize localized temperature spikes that might favor the formation of the kinetic (and often undesired) product.

Data Summary: Impact of Temperature on Isomer Ratio (Illustrative)

Reaction Temperature (°C)5-Chloro Isomer (%)7-Chloro Isomer (%)
1008515
1207525
1406040
FAQ 2: I am observing significant decarboxylation of my starting material, leading to low yields. What is causing this and how can I prevent it?

Answer:

Decarboxylation is a known side reaction for phenylacetic acids, especially under harsh acidic and high-temperature conditions typical of Friedel-Crafts cyclizations.

Causality: The strong acid catalyst can protonate the carboxylic acid group, and subsequent heating can lead to the elimination of carbon dioxide, forming a benzyl cation. This cation can then undergo various unproductive pathways, such as polymerization or reaction with the solvent.

Troubleshooting Protocol:

  • Activate the Carboxylic Acid: Instead of using the free carboxylic acid directly, convert it to the corresponding acid chloride. The acid chloride is more reactive and can undergo cyclization under milder conditions, often at lower temperatures, thus minimizing the risk of decarboxylation.

  • Optimize Catalyst Concentration: Using an excessive amount of the acid catalyst can promote decarboxylation. A systematic optimization of the catalyst loading is recommended. Start with a stoichiometric amount and incrementally increase it while monitoring the reaction for both product formation and byproduct generation.

  • Control Reaction Time: Prolonged exposure to high temperatures increases the likelihood of decarboxylation. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to an acceptable level.

Workflow for Minimizing Decarboxylation:

start Start with 2,4-dichlorophenylacetic acid step1 Convert to acid chloride (e.g., with SOCl2) start->step1 Activation step2 Perform intramolecular Friedel-Crafts cyclization step1->step2 Milder Conditions step3 Monitor reaction closely (TLC/HPLC) step2->step3 step4 Quench reaction upon completion step3->step4 end Pure this compound step4->end A Strong Acid Catalyst C Reactive Intermediates A->C B High Reaction Temperature B->C D Polymerization/Sulfonation C->D E Tarry Impurities D->E F High-Purity Reagents F->A Mitigates G Inert Atmosphere G->C Mitigates H Optimized Purification H->E Removes

Sources

Technical Support Center: Troubleshooting Co-eluting Impurities of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving analytical challenges related to 5-Chlorobenzofuran-2(3H)-one. This guide is designed to provide practical, in-depth troubleshooting advice for a common and often frustrating issue in chromatographic analysis: co-eluting impurities. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and step-by-step methodologies to systematically identify, diagnose, and resolve these separation challenges.

Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my this compound sample?

Understanding the potential impurities is the first step in developing a robust analytical method. Impurities can originate from various sources, including the synthetic route, degradation, or storage.

  • Synthesis-Related Impurities: The manufacturing process of this compound can introduce several related substances. For instance, a common synthesis involves the cyclization of a substituted phenylacetic acid.[1][2] Incomplete reactions or side reactions could lead to the presence of starting materials like 2-hydroxy-5-chlorophenylacetic acid or isomers such as 7-chlorobenzofuran-2(3H)-one. Other potential impurities could arise from precursors like o-chlorophenylacetic acid.[2]

  • Degradation Products: Forced degradation studies are crucial for identifying potential degradants that might appear under various stress conditions such as acidic, basic, oxidative, thermal, or photolytic stress.[3][4][5] For a lactone like this compound, hydrolysis of the lactone ring under acidic or basic conditions is a probable degradation pathway, leading to the formation of the corresponding hydroxy acid.

  • Isomeric Impurities: Positional isomers, such as 5-chloroisobenzofuran-1(3H)-one, can be challenging to separate due to their similar physicochemical properties.[6] Chiral impurities may also be present if the synthesis is not stereospecific.[7][8]

Q2: My chromatogram shows a shoulder on the main peak of this compound. What does this indicate?

A shoulder on your main peak is a strong indicator of a co-eluting impurity.[9][10] It signifies that another compound is eluting very close to your analyte of interest, resulting in incomplete separation. This can also manifest as a broad or asymmetric peak. To confirm co-elution, especially if the peak shape distortion is subtle, advanced detection techniques are invaluable. A Diode Array Detector (DAD) can assess peak purity by comparing UV spectra across the peak.[9] If the spectra are not homogenous, it confirms the presence of more than one component. Similarly, a Mass Spectrometer (MS) can detect different mass-to-charge ratios across the eluting peak.[9]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach to method development is the most effective strategy. The primary goal is to manipulate the selectivity (α) of your chromatographic system, which is the measure of separation between two analytes.

Step 1: Initial Assessment and System Suitability

Before modifying your method, ensure your HPLC system is performing optimally.

  • Check System Suitability Parameters: Verify that your system meets the criteria for theoretical plates (N), tailing factor (T), and reproducibility (%RSD for retention time and peak area) as defined by your internal standard operating procedures or relevant pharmacopeia.

  • Column Health: A deteriorating column can lead to peak broadening and splitting. If you suspect column issues, try flushing with a strong solvent or replacing it.

Step 2: Optimizing the Mobile Phase

The mobile phase composition is a powerful tool for altering selectivity in reversed-phase HPLC.[11]

  • Solvent Strength (Isocratic): In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the resolution of closely eluting peaks.

  • Solvent Type: Switching the organic modifier can significantly alter selectivity due to different solvent-analyte interactions.[11] If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference can change the elution order of your analyte and the impurity.

  • Gradient Optimization: If you are using a gradient method, adjusting the gradient slope can improve resolution. A shallower gradient provides more time for separation.[11]

ParameterChangeRationale
Organic Solvent % DecreaseIncreases retention and potential for separation.
Organic Solvent Type Acetonitrile -> Methanol (or vice versa)Alters selectivity through different intermolecular interactions.
Gradient Slope Decrease (make shallower)Increases the separation window for closely eluting compounds.

For ionizable compounds, pH is a critical parameter for controlling retention and selectivity.[12][13][14] this compound itself is not readily ionizable, but potential impurities, such as the hydrolyzed acid form (2-hydroxy-5-chlorophenylacetic acid), are.

  • The "Two-pH Unit" Rule: To ensure reproducible retention and good peak shape for an ionizable compound, the mobile phase pH should be adjusted to at least two pH units away from its pKa.[13] This ensures the compound is predominantly in either its ionized or non-ionized form.

  • Impact on Retention: For an acidic impurity, lowering the mobile phase pH will suppress its ionization, making it less polar and increasing its retention time in reversed-phase HPLC.[15] Conversely, increasing the pH will ionize the acid, making it more polar and decreasing its retention. This differential shift in retention between the neutral analyte and the ionizable impurity can effectively resolve co-elution.

Experimental Protocol: pH Scouting

  • Determine the pKa of potential acidic or basic impurities.

  • Prepare a series of mobile phases with buffered pH values (e.g., pH 3.0, 5.0, and 7.0). Use appropriate buffers like phosphate or acetate.

  • Inject the sample using each mobile phase and observe the changes in retention time and resolution.

  • Select the pH that provides the best separation between this compound and the co-eluting impurity.

Step 3: Evaluating the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[11]

  • Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can offer different selectivity.

  • Different Stationary Phase Chemistry: For aromatic compounds like this compound, a phenyl-hexyl or biphenyl stationary phase can provide alternative selectivity through π-π interactions.[9][16] A cyano (CN) phase is another option that offers different polarity and selectivity.[16]

  • Column Dimensions: Increasing column length or decreasing particle size can enhance column efficiency (N), leading to sharper peaks and better resolution.[11]

Stationary PhasePrimary Interaction MechanismPotential Advantage for this compound
C18 (Octadecylsilane) HydrophobicStandard for reversed-phase, good starting point.
Phenyl-Hexyl/Biphenyl Hydrophobic and π-πEnhanced selectivity for aromatic compounds.[9][16]
Cyano (CN) Dipole-dipole and weak hydrophobicAlternative selectivity for polar and non-polar compounds.[16]

dot

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution Start Start Problem Co-eluting Peaks Observed Start->Problem Check_System Verify System Suitability & Column Health Problem->Check_System Optimize_Mobile_Phase Adjust Mobile Phase (Solvent Strength/Type, pH) Check_System->Optimize_Mobile_Phase Change_Stationary_Phase Select Alternative Column (e.g., Phenyl, Cyano) Optimize_Mobile_Phase->Change_Stationary_Phase If resolution is still poor Refine_Conditions Fine-tune Gradient, Temperature, Flow Rate Optimize_Mobile_Phase->Refine_Conditions If improvement is seen Change_Stationary_Phase->Refine_Conditions Resolved Peaks Resolved Refine_Conditions->Resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Advanced Troubleshooting

If the above steps do not yield satisfactory results, consider these advanced strategies:

  • Temperature: Changing the column temperature can sometimes alter the elution order of closely related compounds. Lowering the temperature generally increases retention and can improve resolution, while higher temperatures can improve peak shape and efficiency.

  • Ion-Pairing Chromatography: For ionic impurities that are difficult to retain, adding an ion-pairing reagent to the mobile phase can significantly increase their retention and aid in separation.[17]

  • Two-Dimensional LC (2D-LC): For very complex samples or challenging separations, 2D-LC provides a powerful solution by using two columns with different selectivities to achieve a much higher overall resolving power.[18]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve co-elution issues with this compound, leading to a robust and reliable analytical method.

References
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube.
  • Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
  • Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • LGC. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International.
  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical and Biological Archives. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • ResearchGate. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate.
  • International Journal of Creative Research and Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Journal of Liquid Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • ACS Publications. (2019, June 3). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Organic Chemistry Portal.
  • PubMed. (n.d.). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. National Center for Biotechnology Information.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one. Google Patents.
  • PubMed. (2024, July 10). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Iodobenzofuran-2(3H)-one. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Chemdad. (n.d.). 5-CHLORO-BENZOFURAN-3-ONE. Chemdad.
  • PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. National Center for Biotechnology Information.

Sources

Technical Support Center: 5-Chlorobenzofuran-2(3H)-one Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorobenzofuran-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Due to its specific chemical structure, this compound possesses inherent stability challenges that, if unaddressed, can lead to inconsistent experimental outcomes, yield loss, and analytical complications.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you understand the nature of these stability issues and implement field-proven strategies to mitigate them. Our goal is to empower you with the knowledge to ensure the integrity of your material and the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is this compound, and what are its primary stability issues?

This compound is a halogenated heterocyclic compound featuring a lactone (cyclic ester) functional group. The principal stability concern arises from the susceptibility of this lactone ring to hydrolysis.[1] This reaction involves the cleavage of the ester bond by water, which can be significantly accelerated by the presence of acids or bases, leading to the formation of the corresponding hydroxy carboxylic acid. Additionally, like many complex organic molecules, it can be sensitive to oxidation, heat, and light.

Q2: What are the most probable degradation pathways?

The two most likely degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolysis: This is the most common degradation route for lactones. The ester bond is attacked by a water molecule, resulting in a ring-opening event to form 2-hydroxy-2-(5-chloro-2-hydroxyphenyl)acetic acid. This process can occur slowly in neutral water but is catalyzed under both acidic and basic conditions.

  • Oxidation: While less common than hydrolysis for this specific structure, oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in reagents or solvents.[2]

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or high-intensity visible light. While specific data for this molecule is limited, it is a recommended stress condition to evaluate as per ICH guidelines.[1]

Q3: What are the ideal storage and handling conditions for this compound?

To maintain the integrity of the compound, strict storage and handling protocols are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][4] The recommended storage temperature is often room temperature or refrigerated (2-8°C), as specified by the supplier.[5][6] To minimize exposure to atmospheric moisture and oxygen, storing under an inert atmosphere, such as argon or nitrogen, is best practice.[3]

  • Handling: Handle the solid material in a well-ventilated area, preferably in a glove box or under a flow of inert gas if high sensitivity is observed.[4] Avoid creating dust.[3] Use clean, dry spatulas and glassware. After weighing, securely reseal the container immediately.

Q4: Are there visible signs of degradation I should watch for?

Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Signs of potential degradation include:

  • Change in Color: Discoloration may indicate oxidative degradation or the formation of impurities.

  • Change in Physical State: Clumping or the appearance of a sticky residue can suggest the uptake of moisture and subsequent hydrolysis.

  • Insolubility: If the compound was previously soluble in a specific solvent and now shows poor solubility, it may have degraded into a less soluble impurity.

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during experiments and provides a logical workflow to diagnose and solve them.

Issue 1: My reaction is yielding inconsistent results or lower-than-expected yields.

Primary Suspect: Degradation of this compound either in storage or during the reaction.

Troubleshooting Workflow:

G start Inconsistent Yields Observed check_purity 1. Verify Purity of Starting Material (See Protocol 3: HPLC Analysis) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify Repurify or Procure New Batch purity_ok->repurify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes is_anhydrous Is the reaction moisture-sensitive? check_conditions->is_anhydrous use_dry Ensure Anhydrous Solvents/Reagents and Inert Atmosphere is_anhydrous->use_dry Yes check_ph 3. Check Reaction pH is_anhydrous->check_ph No use_dry->check_ph ph_extreme Is pH strongly acidic or basic? check_ph->ph_extreme buffer_ph Buffer or modify pH to be as close to neutral as possible ph_extreme->buffer_ph Yes check_light 4. Protect from Light (Use amber flasks or cover with foil) ph_extreme->check_light No buffer_ph->check_light resolve Problem Resolved check_light->resolve

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: I am seeing unexpected peaks in my HPLC or NMR analysis.

Primary Suspect: Degradation of the compound in the analytical sample solution or on the chromatography column.[1]

Troubleshooting Steps:

  • Analyze Immediately: Prepare your analytical sample and run the analysis as quickly as possible. Letting samples sit on an autosampler for extended periods can allow for slow degradation in the solvent.

  • Solvent Choice: Ensure the solvent used for sample preparation is neutral, aprotic (if possible, e.g., acetonitrile), and of high purity. Protic solvents like methanol or water can participate in hydrolysis.

  • On-Column Degradation: If using HPLC, the stationary phase can sometimes catalyze degradation.

    • Try modifying the mobile phase pH to be closer to neutral.

    • Consider a different stationary phase (e.g., if using silica, try a C18 or a more inert column).[1]

    • Run the analysis at a lower temperature.

Section 3: Key Protocols and Methodologies

Protocol 1: Forced Degradation Study to Understand Stability

Forced degradation (or stress testing) is a study designed to intentionally degrade the compound to identify likely degradation products and establish stability-indicating analytical methods.[7][8] This is a cornerstone of ensuring experimental and analytical integrity.

Objective: To determine the degradation profile of this compound under various stress conditions. An industry-accepted target is to achieve 5-20% degradation.[9]

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C and sample at various time points (e.g., 2, 4, 8, 24 hours).[1]

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and sample at shorter time points (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is typically rapid.

    • Oxidation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).[1]

    • Thermal Degradation: Place a sample of the solid powder and a vial of the stock solution in an oven at a temperature above accelerated stability conditions (e.g., 80-100 °C).[1]

    • Photodegradation: Expose a sample of the solid powder and a vial of the stock solution to a calibrated light source as per ICH Q1B guidelines.[1] Keep a control sample wrapped in foil to protect it from light.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. This will reveal the compound's sensitivity to each stressor.

Stress Condition Recommended Reagent/Setup Typical Temperature Purpose
Acidic Hydrolysis0.1 M HCl60 - 80 °CTo simulate acidic environments and test lactone stability.[1]
Basic Hydrolysis0.1 M NaOHRoom TemperatureTo simulate basic environments; lactone hydrolysis is often rapid.
Oxidation3-30% H₂O₂Room TemperatureTo test susceptibility to oxidative degradation.[1]
ThermalDry Heat (Solid & Solution)80 - 100 °CTo assess intrinsic thermal stability.[1]
PhotolyticICH Q1B compliant light sourceAmbientTo test for light sensitivity.[1]
Table 1: Summary of Recommended Forced Degradation Conditions.
Protocol 2: General Purpose HPLC Method for Purity Assessment

This method can be used as a starting point for assessing the purity of this compound and monitoring its degradation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or Diode Array Detector (DAD) to inspect peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Acetonitrile or a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Section 4: Visualizing Degradation Pathways

Understanding the chemical transformation during degradation is key to troubleshooting.

Caption: Primary hydrolytic degradation pathway of this compound.

References

  • Process for stabilizing lactones.
  • Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
  • Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
  • 20-O-Acylcamptothecin Derivatives: Evidence for Lactone Stabilization.
  • Stable lactone solution.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. [Link]
  • 5-CHLORO-BENZOFURAN-3-ONE Product Page. Chemdad. [Link]

Sources

Technical Support Center: Enhancing Reactions of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorobenzofuran-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a key building block in the synthesis of biologically active molecules, mastering its reactivity is crucial for efficient drug discovery and development pipelines.[1]

This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind common experimental challenges. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your synthetic routes.

Section 1: Mastering N-Alkylation and N-Arylation

The secondary lactam nitrogen in this compound is a primary site for molecular elaboration. However, its alkylation is not always straightforward. Below, we address the most common issues encountered during this critical transformation.

FAQ 1: My N-alkylation reaction is sluggish, incomplete, or fails entirely. What are the critical parameters to investigate?

Answer: A low-yielding N-alkylation is typically rooted in one of three interdependent factors: inadequate deprotonation (base selection), suboptimal solvent conditions, or inappropriate temperature.

  • The Causality of Base Selection: The N-H proton of the lactam is weakly acidic. A successful alkylation hinges on selecting a base strong enough to generate a sufficient concentration of the nucleophilic lactam anion.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often insufficient, especially with less reactive alkylating agents (e.g., alkyl chlorides). They may require high temperatures (often >100 °C), which can lead to decomposition of the starting material or solvent.[2]

    • Strong Bases (e.g., NaH, KHMDS, Cs₂CO₃): Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the lactam. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative that often enhances reactivity due to the "cesium effect," which promotes both solubility and the nucleophilicity of the resulting anion.

  • Solvent Choice is Paramount: The solvent must dissolve the starting material and, critically, not interfere with the base or the nucleophile.

    • Aprotic Polar Solvents are Preferred: Dimethylformamide (DMF) and acetonitrile (ACN) are standard choices. They effectively solvate the lactam anion and the electrophile. However, be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[2]

    • Ethereal Solvents (e.g., THF): These are suitable when using very strong, soluble bases like KHMDS or when running the reaction at lower temperatures.

  • Temperature Control: While heating can accelerate the reaction, excessive temperatures can promote side reactions or decomposition. A good starting point for reactions with strong bases like NaH is room temperature, followed by gentle heating (50-60 °C) if the reaction is slow.

Data-Driven Recommendations for N-Alkylation:

BaseTypical SolventTemperature (°C)Key Considerations & Insights
NaH DMF, THF0 to 60Gold Standard. Highly effective but requires an inert atmosphere and careful handling (flammable gas evolution). Ensure the NaH is fresh (dispersion in mineral oil).
K₂CO₃ DMF, Acetonitrile80 to 145Economical but less reactive. Best suited for highly reactive electrophiles like benzyl bromides or allyl halides. Often results in incomplete conversion.[2]
Cs₂CO₃ Acetonitrile, DMF50 to 80High Performance. Excellent for challenging alkylations due to the cesium effect. Often provides higher yields and cleaner reactions than K₂CO₃.
KHMDS THF-78 to 25Very Strong, Non-Nucleophilic. Ideal for sensitive substrates or when precise control over deprotonation is needed. Requires anhydrous conditions and low temperatures.
Experimental Protocol: Optimized N-Alkylation of this compound

This protocol provides a robust starting point using sodium hydride.

Step 1: Reagent Preparation

  • Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to anhydrous DMF.

  • Checkpoint: The solid should fully dissolve to form a clear solution. If not, gentle warming may be required.

Step 2: Deprotonation

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.

  • Checkpoint: Observe bubbling (hydrogen gas evolution). If no gas is evolved, your NaH may be inactive. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

Step 3: Alkylation

  • Cool the solution back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the N-alkylated product should appear. The starting material spot should diminish over time.

Step 4: Work-up and Purification

  • Once the reaction is complete (as judged by TLC), carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3][4]

Workflow Visualization:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dissolve Substrate in Anhydrous DMF (Inert Atmosphere) Deprotonation 2. Add NaH at 0°C Observe H₂ Evolution Prep->Deprotonation Stir 30-60 min Alkylation 3. Add Alkyl Halide Monitor by TLC Deprotonation->Alkylation Cool to 0°C Quench 4. Quench with Ice-Water Alkylation->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Optimized N-Alkylation Workflow

FAQ 2: I am observing a significant amount of an O-alkylated isomer. How can I favor N-alkylation?

Answer: The lactam anion is an ambident nucleophile, meaning it has two potential sites for reaction: the nitrogen and the exocyclic oxygen. The formation of the O-alkylated product, a lactim ether, is a classic competing pathway.[5][6][7]

The Mechanistic Dichotomy:

  • N-Alkylation (Kinetic Product): The nitrogen atom is generally considered the "softer" nucleophilic center. Reactions with soft electrophiles (like alkyl iodides) often favor N-alkylation. This pathway is typically under kinetic control.[5]

  • O-Alkylation (Thermodynamic Product): The oxygen atom is the "harder" nucleophilic center. According to Hard-Soft Acid-Base (HSAB) theory, reactions with hard electrophiles (like alkyl sulfates or reactions involving silver salts) can favor O-alkylation. This pathway is often under thermodynamic control.

Strategies to Promote N-Alkylation:

  • Choice of Counter-ion: The cation from the base plays a crucial role. "Free" anions, promoted by solvents that can sequester cations (like using 18-crown-6 with KOH), tend to favor O-alkylation. Conversely, tightly associated ion pairs (e.g., with Li⁺ or Na⁺) can sterically shield the oxygen, thus favoring N-alkylation.

  • Solvent Polarity: Highly polar, aprotic solvents like DMF or DMSO can solvate the cation effectively, creating a more "naked" and reactive anion, which can sometimes lead to a mixture. In some systems, less polar solvents like THF or dioxane can maintain a tighter ion pair, enhancing N-selectivity.

  • Electrophile Choice: While not always feasible, using softer electrophiles (R-I > R-Br > R-Cl) can increase the preference for N-alkylation.

N_vs_O_Alkylation cluster_paths Reaction Pathways Anion Lactam Anion (Ambident Nucleophile) N_Path N-Alkylation (Kinetic Control) Anion->N_Path 'Soft' Center (Nitrogen Attack) O_Path O-Alkylation (Thermodynamic Control) Anion->O_Path 'Hard' Center (Oxygen Attack) N_Product Desired N-Product N_Path->N_Product O_Product Side-Product (Lactim Ether) O_Path->O_Product

Competition between N- and O-Alkylation

Section 2: Functionalization at the C3-Methylene Position

While less common than N-alkylation, the C3 position offers another handle for modification, allowing for the introduction of diverse functional groups.

FAQ 3: I want to introduce a substituent at the C3 position. What conditions are required, and what are the risks?

Answer: Functionalizing the C3 position requires deprotonation of one of the α-protons to the carbonyl group, forming an enolate. This is significantly more challenging than N-H deprotonation and requires a very strong, non-nucleophilic base.

Key Considerations:

  • Base Selection: A powerful base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is mandatory. These bases are strong enough to deprotonate the C-H bond without acting as nucleophiles themselves.

  • Anhydrous and Low-Temperature Conditions: These reactions are extremely sensitive to moisture and must be run under strictly anhydrous conditions at low temperatures (-78 °C) to prevent side reactions and control the enolate formation.

  • Risk of Ring Opening: The primary risk is that the strong base or a subsequent nucleophilic reagent could attack the ester carbonyl, leading to the cleavage of the furanone ring. This is why non-nucleophilic bases and low temperatures are critical.

A Representative Protocol (Conceptual):

  • Generate LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in anhydrous THF.

  • Slowly add a solution of the N-protected this compound to the LDA solution at -78 °C.

  • After stirring for 1 hour, add a suitable electrophile (e.g., methyl iodide, a primary alkyl bromide, or an aldehyde).

  • Allow the reaction to proceed at low temperature before quenching with a saturated aqueous solution of ammonium chloride.

Section 3: General Stability and Purification

FAQ 4: My reaction mixture is turning dark, and I'm seeing multiple spots on TLC, suggesting decomposition. What's happening?

Answer: this compound can be sensitive to harsh conditions.

  • Thermal Instability: Prolonged heating at high temperatures (>120-140 °C) can lead to polymerization or decomposition, often indicated by the reaction mixture turning dark brown or black.[2]

  • Strongly Basic/Nucleophilic Conditions: As mentioned, strong nucleophiles can open the lactone ring. If you are using a strong base, ensure the temperature is controlled and that the base is not used in large excess.

  • Troubleshooting: Always monitor your reactions closely by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature, reducing the reaction time, or using a milder base.

FAQ 5: What are the best practices for purifying this compound derivatives?

Answer: Standard flash column chromatography on silica gel is the most common method for purifying these compounds.[3][4][8]

  • Solvent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The polarity can be adjusted based on the specific substituents on your molecule.

  • Co-eluting Impurities: If you have trouble separating your product from a non-polar impurity (like mineral oil from NaH), ensure your initial aqueous work-up is thorough. Washing the crude product with hexanes before chromatography can also help. For challenging separations of isomers, preparative HPLC may be necessary.[4][9]

  • Crystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with solvent systems like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

References

  • Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. ResearchGate.
  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications.
  • N-alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH).
  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
  • Help with N-Alkylation gone wrong. Reddit.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
  • Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl) lactams from N-Unsubstituted Lactams. J-Stage.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI.
  • This compound | CAS 28033-47-8. AMERICAN ELEMENTS.
  • Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. New Journal of Chemistry (RSC Publishing).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • 5-CHLORO-BENZOFURAN-3-ONE One Chongqing Chemdad Co.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. ResearchGate.
  • Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H). PubMed.
  • ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate.
  • 5-Chloro-1-benzofuran. PubChem.
  • An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv.
  • 5-Chloro-1-benzofuran-2-carboxylic acid. PubChem.
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. PubMed.

Sources

Technical Support Center: Catalyst Selection for Optimizing 5-Chlorobenzofuran-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Chlorobenzofuran-2(3H)-one. Our goal is to provide you with in-depth technical insights and practical, actionable solutions to common challenges encountered during this synthesis.

Introduction to the Synthesis of this compound

This compound is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a vital intermediate in pharmaceutical development. The synthesis of this molecule and its derivatives often involves intramolecular cyclization reactions, where catalyst selection is paramount to achieving high yields and purity. Transition-metal-catalyzed reactions, particularly those employing palladium and rhodium, have become prevalent methods for constructing the benzofuranone core.[1][2] However, challenges such as low yields, side product formation, and catalyst deactivation are common hurdles that researchers face.

This guide provides a structured approach to catalyst selection and reaction optimization through a series of troubleshooting questions and detailed experimental protocols.

Core Reaction Pathway: Intramolecular Lactonization

The fundamental approach to synthesizing benzofuran-2(3H)-ones often involves the intramolecular cyclization of a suitably substituted precursor, such as 2-hydroxyphenylacetic acid. This lactonization can be promoted by various catalysts. A general synthetic route involves the hydrolysis of a starting material like o-chlorophenylacetic acid to form a 2-hydroxyphenylacetate intermediate, which is then cyclized.[3]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Purification Start o-Chlorophenylacetic Acid Hydrolysis Hydrolysis (e.g., NaOH) Start->Hydrolysis Catalyst Intermediate Sodium 2-hydroxyphenylacetate Hydrolysis->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Crude_Product Crude 2-hydroxyphenylacetic acid (containing NaCl) Acidification->Crude_Product Lactonization Lactonization Reaction Crude_Product->Lactonization Water-carrying agent Catalyst_Addition Add Catalyst (e.g., Iron Sulfate) Final_Product This compound Lactonization->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification Final_Pure Pure Product Purification->Final_Pure

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section addresses specific issues that may arise during the synthesis of this compound and its analogs, with a focus on catalyst selection and reaction conditions.

Question 1: My palladium-catalyzed intramolecular cyclization is resulting in low to no yield of the desired this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cyclizations for benzofuranone synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Catalyst Inactivity or Degradation

  • Causality: The palladium catalyst's activity is central to the reaction's success. The catalyst can become inactive due to age, improper storage leading to oxidation, or poisoning by impurities in the reagents or solvent.[4] High reaction temperatures can also lead to the formation of palladium black, an inactive form of the catalyst.

  • Troubleshooting & Optimization:

    • Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst and ensure it has been stored under an inert atmosphere.[4]

    • Catalyst Screening: The choice of palladium source and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is failing, consider screening other palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) in combination with various phosphine ligands. For some syntheses, hydrophilic ligands may be beneficial if exploring aqueous reaction media.[2]

    • Temperature Control: Monitor the reaction temperature closely. If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Potential Cause 2: Suboptimal Reaction Conditions

  • Causality: The solvent, base, and temperature play a synergistic role in the catalytic cycle. An inappropriate choice for any of these parameters can stall the reaction. For instance, in related benzofuran syntheses, the use of a base that can generate water at high temperatures (e.g., NaHCO₃) can deactivate the catalyst.[5][6]

  • Troubleshooting & Optimization:

    • Base Selection: Switch to an anhydrous base that does not produce water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[5] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.

    • Solvent Screening: The polarity of the solvent can significantly influence the reaction. Screen a range of anhydrous solvents such as DMF, acetonitrile, toluene, and dioxane.

    • Temperature Optimization: A systematic temperature screening is recommended. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC-MS.

Potential Cause 3: Poor Quality of Reagents

  • Causality: Impurities in the starting materials or the presence of oxygen can inhibit the palladium catalyst.[4] Incorrect stoichiometry can also lead to incomplete conversion or the formation of side products.

  • Troubleshooting & Optimization:

    • Purify Starting Materials: Ensure all starting materials are pure and dry. Recrystallize or distill them if necessary.

    • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize the active palladium species.

    • Verify Stoichiometry: Accurately measure all reagents and consider a slight excess of one of the coupling partners if applicable to the specific synthetic route.

Question 2: I am observing significant formation of side products, including regioisomers and polymeric material. How can I improve the selectivity for this compound?

Answer:

The formation of side products is a common issue in intramolecular cyclization reactions. Improving selectivity often requires a multi-faceted approach.

Potential Cause 1: Competing Reaction Pathways

  • Causality: In acid-catalyzed cyclizations, the protonation of the starting material can lead to the formation of intermediates that can cyclize at different positions on the aromatic ring, resulting in regioisomers.[7][8] Polymerization can occur if reactive intermediates undergo intermolecular reactions instead of the desired intramolecular cyclization.[9]

  • Troubleshooting & Optimization:

    • Catalyst Choice: The choice of catalyst can influence regioselectivity. For acid-catalyzed reactions, screen both Lewis acids (e.g., AlCl₃, ZnI₂) and Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid).[7][9] In some cases, a combination of a Lewis and a protic acid can enhance the rate of the desired cyclization.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamically more stable isomers.[7]

    • Controlled Addition of Reagents: Adding one of the reagents slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby minimizing polymerization.

Potential Cause 2: Electronic and Steric Effects

  • Causality: The electronic properties of the substituents on the aromatic ring can direct the cyclization to different positions. Electron-donating groups can activate multiple positions for electrophilic attack, potentially leading to a mixture of products.

  • Troubleshooting & Optimization:

    • Substrate Modification: If possible, consider modifying the starting material with directing groups that favor cyclization at the desired position.

    • Ligand Effects (for metal-catalyzed reactions): In palladium or rhodium-catalyzed reactions, the steric and electronic properties of the ligand can be tuned to improve regioselectivity. Bulky ligands can block certain reaction sites, favoring others.

Question 3: My reaction appears to stall before completion, even with an active catalyst. What could be the issue?

Answer:

A stalled reaction, despite the presence of an active catalyst, often points to issues with the reaction equilibrium or product inhibition.

Potential Cause 1: Reversible Reaction

  • Causality: Some cyclization reactions are reversible. If the energy difference between the starting material and the product is small, the reaction may reach an equilibrium state where a significant amount of starting material remains.

  • Troubleshooting & Optimization:

    • Removal of a Byproduct: If the reaction produces a small molecule byproduct (e.g., water, an alcohol), its removal can drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Le Chatelier's Principle: Adjusting the concentration of reactants or the temperature can shift the equilibrium.

Potential Cause 2: Product Inhibition

  • Causality: The product itself can sometimes coordinate to the catalyst's active site more strongly than the starting material, leading to product inhibition and a slowdown or complete stop of the reaction.

  • Troubleshooting & Optimization:

    • Catalyst Loading: Increasing the catalyst loading might help to overcome product inhibition to some extent, although this is not always economically viable.

    • Modified Catalyst System: Experiment with different ligands that might reduce the binding affinity of the product to the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for benzofuranone synthesis?

A1: The most common catalysts are transition metals, particularly palladium and rhodium complexes.[1][2] Palladium catalysts, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are widely used for various cross-coupling and carbonylation reactions that can be adapted for benzofuranone synthesis.[10][11][12] Rhodium catalysts have also shown significant utility in the synthesis of benzofuran derivatives through C-H activation and annulation reactions.[1][13][14] Additionally, acid catalysts, including both Brønsted and Lewis acids, are employed for intramolecular cyclization reactions.[7][8]

Q2: How do I choose the optimal solvent for my reaction?

A2: The ideal solvent should dissolve all reactants and the catalyst, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. For palladium-catalyzed reactions, polar aprotic solvents like DMF, acetonitrile, and THF are common choices.[5] It is crucial to use anhydrous solvents, as water can interfere with many catalytic cycles.[5] A solvent screen is often the best empirical approach to identify the optimal solvent for a specific reaction.

Q3: What is the role of the base in these reactions, and how do I select the right one?

A3: In many transition-metal-catalyzed reactions, the base plays multiple roles. It can act as a nucleophile, neutralize acidic byproducts, and be involved in the regeneration of the active catalyst. The choice of base is critical and depends on the specific reaction mechanism. For reactions sensitive to water, anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred over bases like NaHCO₃ that can generate water at elevated temperatures.[5][6] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also commonly used. The strength and steric bulk of the base should be considered, as these can influence the reaction rate and selectivity.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to track the concentrations of reactants and products over time. This data is invaluable for optimizing reaction time and understanding the reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a general starting point for a palladium-catalyzed intramolecular cyclization to form a benzofuranone derivative. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane). Add the starting material (e.g., a substituted 2-halophenylacetic acid derivative, 1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst and Condition Screening

The following table provides an example of how to systematically screen catalysts and conditions to optimize the yield of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene1001245
2Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene1001265
3PdCl₂(PPh₃)₂ (5)-Cs₂CO₃ (2)Toluene1001272
4PdCl₂(PPh₃)₂ (5)-Cs₂CO₃ (2)Dioxane1001278
5PdCl₂(dppf) (5)-Cs₂CO₃ (2)Dioxane1001285

Yields are hypothetical and for illustrative purposes.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Inactive_Catalyst Use fresh catalyst. Screen different Pd sources/ligands. Check_Catalyst->Inactive_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Inactive_Catalyst->Success Suboptimal_Conditions Screen bases (K₂CO₃, Cs₂CO₃). Screen anhydrous solvents. Optimize temperature. Check_Conditions->Suboptimal_Conditions No Check_Reagents Are reagents pure and degassed? Check_Conditions->Check_Reagents Yes Suboptimal_Conditions->Success Impure_Reagents Purify starting materials. Degas solvents. Check_Reagents->Impure_Reagents No Check_Reagents->Success Yes Impure_Reagents->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonyl
  • Palladium-Catalyzed Double Carbonylation for the Synthesis of Benzofuranone-Linked Ynones and Amides - ACS Public
  • Palladium-Catalyzed Double Carbonylation for the Synthesis of Benzofuranone-Linked Ynones and Amides - American Chemical Society
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Quantum chemical study on the mechanism of intramolecular cyclization of 2‐benzyloxyphenyl trimethylsilyl ketone to give the benzofuran deriv
  • Benzofuran Synthesis by Rh(I)
  • Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed
  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communic
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem
  • Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem
  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles - ResearchG
  • Minimizing byproduct formation in benzofuranone synthesis - Benchchem
  • Quantum chemical study on the mechanism of intramolecular cyclization of 2‐benzyloxyphenyl trimethylsilyl ketone to give the benzofuran derivatives | Request PDF - ResearchG
  • Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - ResearchG
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Labor
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Benzofuran synthesis - Organic Chemistry Portal
  • optimizing reaction conditions for 2(3H)-furanone synthesis - Benchchem
  • Optimization of reaction conditions for 5-hydroxybenzofuran synthesis - Benchchem
  • optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone - Benchchem
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - NIH
  • International Journal of Pharmacy and Pharmaceutical Sciences - ResearchG
  • Benzofuranone synthesis - Organic Chemistry Portal
  • Use larock reaction to synthesis benzofuran problem? - ECHEMI
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - MDPI
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3- - RASAYAN Journal
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)
  • CN106336388A - Synthetic method of benzofuran-2(3H)
  • 54109-03-4|5-Chloroisobenzofuran-1(3H)-one|BLD Pharm - BLD Pharm
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article - World Journal of Pharmaceutical Research
  • 5-CHLORO-BENZOFURAN-3-ONE One Chongqing Chemdad Co. - Chemdad
  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
  • CN101450941A - Cistofuran synthesis and purification method - Google P

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Technical Support Center: Synthesis of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chlorobenzofuran-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Troubleshooting & Optimization Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My intramolecular cyclization of 2-(4-chlorophenoxy)acetic acid is resulting in a very low yield. What are the primary factors to investigate?

Answer: A low yield in this lactonization reaction is a common issue that typically points to three critical areas: the choice of cyclizing agent, reaction temperature, and the solvent system. The reaction is essentially an intramolecular Friedel-Crafts acylation, which requires potent activating conditions to proceed effectively.[1][2]

  • Inefficient Cyclizing Agent/Catalyst: The direct cyclization of the carboxylic acid is difficult and requires a strong dehydrating agent or acid catalyst. Polyphosphoric acid (PPA) is a classic reagent for such cyclizations, acting as both the solvent and the catalyst.[2] Alternatively, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by intramolecular Friedel-Crafts acylation with a Lewis acid catalyst like AlCl₃, is a more robust method.[3]

  • Suboptimal Temperature: Friedel-Crafts reactions are highly temperature-dependent.[4] If the temperature is too low, the activation energy barrier for the electrophilic aromatic substitution may not be overcome. Conversely, excessively high temperatures can lead to decomposition of the starting material and the formation of tar-like byproducts. The optimal temperature must be determined empirically, often starting at a moderate temperature (e.g., 60-80 °C) and adjusting as needed.

  • Inappropriate Solvent Choice: The solvent plays a crucial role. It must be inert to the strong acids and electrophilic intermediates involved. It also needs to effectively dissolve the starting material while facilitating the desired reaction pathway. Using a solvent that reacts with the catalyst (e.g., a protic solvent with AlCl₃) will quench the reaction entirely.

Question 2: I'm attempting the cyclization using acetic anhydride. What is the role of sodium acetate in this reaction, and how does the solvent affect its outcome?

Answer: Using acetic anhydride is a classic method for cyclizing certain keto-acids to form lactones.[5] In the context of 2-(4-chlorophenoxy)acetic acid, acetic anhydride serves as the dehydrating agent to facilitate the formation of the lactone ring.

The role of sodium acetate (NaOAc) is to act as a weak base.[6][7] During the reaction, an intermediate is formed that needs to be deprotonated. The acetate ion can facilitate this step, driving the reaction toward the product.[8][9] It can also help to buffer the reaction medium.[6]

Solvent choice is critical here. The reaction is often run using acetic anhydride itself as the solvent, especially if the starting material is soluble. If a co-solvent is needed, it must be aprotic and inert.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally avoided as they can react with acetic anhydride.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Xylene): These can be effective. They are particularly useful if azeotropic removal of the acetic acid byproduct is desired to drive the equilibrium forward. A Dean-Stark apparatus can be employed in such cases. A patent for a similar lactonization process lists toluene, dimethylbenzene (xylene), and chlorobenzene as suitable "water carrying agents," which in this context would also apply to removing the acetic acid byproduct.[10]

Question 3: My reaction is producing a significant amount of a dark, tarry byproduct instead of the desired this compound. What is the likely cause and how can I fix it?

Answer: Tar formation is a classic symptom of decomposition or polymerization, often triggered by overly harsh reaction conditions or an inappropriate solvent in Friedel-Crafts type reactions.

  • Cause 1: Overly Aggressive Lewis Acid/Temperature Combination: Using a strong Lewis acid like AlCl₃ at high temperatures can cause intermolecular reactions and polymerization of the starting material or product. The product ketone can form a stable complex with AlCl₃, and this complex can sometimes promote side reactions if heated too strongly.[11]

    • Solution: Lower the reaction temperature. You can also try a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or switch to a protic acid catalyst like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA), which can sometimes give cleaner reactions.[12]

  • Cause 2: Unsuitable Solvent: The choice of solvent can dramatically influence byproduct formation. The solvent must be able to dissolve the starting material and stabilize the intermediates without participating in the reaction.

    • Solution: Switch to a more suitable solvent. For intramolecular Friedel-Crafts acylations, halogenated hydrocarbons like 1,2-dichloroethane or dichloromethane are often excellent choices because they are inert and have good solvating properties. Carbon disulfide (CS₂) is a classic solvent for this reaction but is highly flammable and toxic. Nitrobenzene is also used but can be difficult to remove. Avoid aromatic solvents like benzene or toluene if using a strong Lewis acid, as they can compete in the Friedel-Crafts reaction (intermolecular acylation).

Question 4: How do I select the optimal solvent for an intramolecular Friedel-Crafts cyclization to synthesize this compound?

Answer: The ideal solvent for this reaction must meet several criteria:

  • Inertness: It must not react with the strong Lewis or protic acid catalyst. This immediately rules out protic solvents (water, alcohols) and Lewis basic solvents (ethers, DMF, DMSO).

  • Solubility: It must dissolve the starting material (e.g., the acyl chloride precursor) and the catalyst-substrate complex.

  • Boiling Point: The boiling point should be appropriate for the required reaction temperature.

  • Polarity: The solvent's polarity can influence the reaction rate by stabilizing the charged intermediates, such as the acylium ion.

The table below summarizes common solvents and their suitability for this synthesis.

SolventTypeTypical Use Case & RationaleSuitability Score
1,2-Dichloroethane HalogenatedExcellent choice. Inert, good solvent for many organics and AlCl₃ complexes, appropriate boiling point (84°C).★★★★★
Dichloromethane (DCM) HalogenatedGood for lower temperatures. Similar to dichloroethane but with a lower boiling point (40°C).★★★★☆
Nitrobenzene Aromatic (Deactivated)Classic solvent for difficult reactions. High boiling point and can dissolve AlCl₃. However, it is a deactivated aromatic and less likely to react itself. Difficult to remove.★★★☆☆
Carbon Disulfide (CS₂) Non-polarHistorically used. Good solvent, but highly flammable, volatile, and toxic. Modern alternatives are preferred.★★☆☆☆
Toluene / Xylenes Aromatic (Activated)Generally unsuitable with Lewis Acids. Can undergo intermolecular Friedel-Crafts acylation, competing with the desired intramolecular reaction. Suitable for azeotropic dehydration with acetic anhydride.[10]★☆☆☆☆
Hexane / Heptane AliphaticPoor choice. Generally poor solvents for the polar intermediates and Lewis acid catalysts involved.★☆☆☆☆

Experimental Protocols & Diagrams

Protocol 1: Cyclization via Acyl Chloride with AlCl₃

This two-step protocol is a robust method for achieving the desired lactonization.

Step 1: Synthesis of 2-(4-chlorophenoxy)acetyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenoxy)acetic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere. A fume hood is essential.

  • Slowly heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(4-chlorophenoxy)acetyl chloride is often used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Charge a new, dry round-bottom flask with anhydrous aluminum chloride (AlCl₃) (1.1 eq) and an inert solvent such as 1,2-dichloroethane (see table above for guidance).

  • Cool the suspension to 0-5°C in an ice bath.

  • Dissolve the crude 2-(4-chlorophenoxy)acetyl chloride from Step 1 in a minimal amount of 1,2-dichloroethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench it by slowly adding crushed ice, followed by cold dilute HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Reaction Mechanism Diagram

Caption: Intramolecular Friedel-Crafts acylation pathway.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_solvent Solvent Issues cluster_temp Temperature Issues Start Low Yield or No Product CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents CheckCatalyst Is the Lewis Acid (e.g., AlCl₃) Anhydrous and Active? Start->CheckCatalyst CheckTemp Review Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent Choice Start->CheckSolvent TempLow Temperature Too Low? CheckTemp->TempLow SolventReactive Is the solvent protic or a strong Lewis base? CheckSolvent->SolventReactive SolventInert Switch to Inert Solvent (e.g., 1,2-dichloroethane) SolventReactive->SolventInert Yes SolventSolubility Is starting material fully dissolved? SolventReactive->SolventSolubility No Success Reaction Optimized SolventInert->Success SolventPolarity Consider a solvent with better solvating properties SolventSolubility->SolventPolarity No SolventPolarity->Success IncreaseTemp Incrementally Increase Temperature (e.g., in 10°C steps) TempLow->IncreaseTemp Yes TempHigh Tar Formation Observed? TempLow->TempHigh No IncreaseTemp->Success DecreaseTemp Decrease Temperature TempHigh->DecreaseTemp Yes DecreaseTemp->Success

Caption: Troubleshooting decision tree for low-yield synthesis.

References
  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Benchchem. (2025). Minimizing byproduct formation in benzofuranone synthesis.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Journal of the Chemical Society C: Organic. (1966). Acylation of some γ-Unsaturated γ-Lactones. RSC Publishing.
  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction.
  • PubMed. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases.
  • Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones.
  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones.
  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Wyzant. (2019). What is the role of sodium acetate in the acetylation of glucose with acetic anhydride?.
  • National Institutes of Health (NIH). (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
  • Study.com. (n.d.). What is the role of sodium acetate in the acetylation of glucose with acetic anhydride?.
  • Quora. (2016). What is the purpose of adding sodium acetate in the reaction mixture?.
  • ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?.
  • ResearchGate. (1986). Synthesis by Intramolecular Cyclization.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 5-Chlorobenzofuran-2(3H)-one, a halogenated derivative of the benzofuranone core, represents a scaffold of significant interest due to the diverse biological activities associated with this class of compounds. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the characterization of this compound, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, compare NMR with other analytical techniques, and provide detailed experimental protocols to ensure robust and reliable characterization.

The Benzofuranone Scaffold: A Privileged Structure

Benzofuranones are bicyclic compounds where a benzene ring is fused to a γ-butyrolactone ring. This structural motif is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 5-position of the benzofuranone core is anticipated to modulate the electronic properties and biological activity of the parent molecule, making its unambiguous characterization a critical step in any research endeavor.

¹H and ¹³C NMR Analysis: A Predictive Approach

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the well-established principles of NMR spectroscopy and by comparing it with the known spectral data of the unsubstituted parent compound, 2-coumaranone, and other substituted benzofuranones.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the lactone ring.

  • Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will give rise to a complex splitting pattern. Due to the presence of the electron-withdrawing chlorine atom and the fused lactone ring, the aromatic protons are expected to be deshielded, appearing in the downfield region of the spectrum.[1] The proton at C4, being ortho to the chlorine atom, is expected to be a doublet. The proton at C6, positioned between the chlorine and the lactone ring, will likely appear as a doublet of doublets. The proton at C7, ortho to the ether oxygen, is also expected to be a doublet.

  • Methylene Protons (δ ~3.7 ppm): The two protons at the C3 position of the lactone ring are chemically equivalent and are expected to appear as a singlet. Based on data for the unsubstituted 2-coumaranone, this signal is anticipated around 3.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~175 ppm): The carbonyl carbon (C2) of the lactone ring is the most deshielded carbon and is expected to resonate at a significantly downfield chemical shift, likely around 175 ppm.

  • Aromatic Carbons (δ 110-155 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon bearing the chlorine atom (C5) will be directly influenced by the halogen's electronegativity and is expected to be found in the range of 125-135 ppm. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.[2]

  • Methylene Carbon (δ ~33 ppm): The methylene carbon (C3) of the lactone ring is expected to appear in the aliphatic region, likely around 33 ppm, based on data for 2-coumaranone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~3.7 (s, 2H)~33
H4~7.3 (d)~125
H6~7.2 (dd)~129
H7~7.1 (d)~112
C2-~175
C3a-~125
C4-~125
C5-~130
C6-~129
C7-~112
C7a-~153

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
UV-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule.Provides information on conjugation and chromophores.[3][4]Limited structural information.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Unambiguous determination of molecular structure and stereochemistry.[5][6]Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualizing the Structure and Analysis Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The structural analysis of this compound relies heavily on the predictive power of NMR spectroscopy, complemented by other analytical techniques. By understanding the expected chemical shifts and coupling patterns, and by comparing the data with that of related compounds, researchers can confidently elucidate the structure of this and similar benzofuranone derivatives. The integration of multiple spectroscopic methods provides a self-validating system, ensuring the scientific integrity of the characterization process, which is a cornerstone of successful drug discovery and development.

References

  • LibreTexts. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
  • JoVE. (2023). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
  • Lu, Y. Z., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Asian Journal of Chemistry, 26(18), 6211-6213.
  • Gasperi, T., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
  • NIST. (n.d.). Benzofuran. NIST WebBook. [Link]
  • LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]
  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Khalid, M., et al. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. Journal of Molecular Structure, 1222, 128889.
  • Beilstein Journals. (n.d.).

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chlorobenzofuran-2(3H)-one. Designed for researchers and drug development professionals, this document elucidates the characteristic fragmentation pathways of this halogenated lactone, compares its mass spectral behavior with structurally related analogs, and provides a robust experimental protocol for its analysis.

Introduction: The Structural Significance of this compound

This compound belongs to the benzofuranone class of heterocyclic compounds, a scaffold present in numerous natural products and pharmacologically active molecules. The presence of a chlorine atom and a lactone (cyclic ester) functionality imparts specific chemical properties that are directly reflected in its mass spectrum. Understanding its fragmentation behavior is crucial for unambiguous identification in complex matrices, such as in metabolite identification studies or synthetic reaction monitoring. This guide will dissect its fragmentation logic, providing a framework for analyzing similar structures.

Primary Fragmentation Pathways under Electron Ionization

Upon electron ionization (70 eV), this compound (molecular weight: 168.58 g/mol for the monoisotopic mass of the ³⁵Cl variant) undergoes a series of predictable and diagnostic fragmentation reactions. The most critical feature at the outset is the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[1][2] This results in a characteristic pair of peaks (M⁺˙ and M+2⁺˙) separated by 2 mass-to-charge units (m/z) for the molecular ion and any chlorine-containing fragments.

The fragmentation is primarily dictated by the lactone ring and the carbon-chlorine bond. The key fragmentation steps are:

  • Molecular Ion Formation : The initial event is the removal of an electron to form the molecular radical cation. This will be observed as a pair of peaks at m/z 168 (C₈H₅³⁵ClO₂⁺˙) and m/z 170 (C₈H₅³⁷ClO₂⁺˙), with the m/z 168 peak being approximately three times more intense than the m/z 170 peak.

  • Loss of Carbon Monoxide (Decarbonylation) : The most favorable initial fragmentation is the neutral loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring. This is a classic fragmentation pathway for cyclic esters and ketones, driven by the high stability of the eliminated CO molecule.[3][4] This leads to the formation of a radical cation at m/z 140/142 .

  • Loss of Chlorine Radical : From the m/z 140/142 fragment, the subsequent loss of a chlorine radical (Cl˙) is a prominent pathway. This results in the formation of a stable benzofuran-type cation [C₇H₅O]⁺ at m/z 105 .

  • Alternative Pathway: Initial Chlorine Loss : While less dominant than decarbonylation, an alternative initial fragmentation can be the cleavage of the C-Cl bond, leading to the loss of a Cl˙ radical directly from the molecular ion. This would produce a fragment ion [C₈H₅O₂]⁺ at m/z 133 . This ion would then likely undergo the loss of CO to also form the ion at m/z 105 .

  • Formation of Phenyl Cation : The stable ion at m/z 105, proposed as a benzoyl-type cation, can undergo a further decarbonylation event (loss of CO) to yield the phenyl cation [C₆H₅]⁺ at m/z 77 . This is a very common and indicative fragment for aromatic compounds.

Visualization of the Fragmentation Pathway

The logical flow of these fragmentation events can be visualized as a pathway, demonstrating the parent-daughter relationships between the key ions observed in the mass spectrum.

G M C₈H₅ClO₂⁺˙ m/z 168/170 F1 C₇H₅ClO⁺˙ m/z 140/142 M->F1 - CO F2 C₈H₅O₂⁺ m/z 133 M->F2 - Cl˙ F3 C₇H₅O⁺ m/z 105 F1->F3 - Cl˙ F2->F3 - CO F4 C₆H₅⁺ m/z 77 F3->F4 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Comparative Analysis with Structural Analogs

To fully appreciate the unique features in the mass spectrum of this compound, it is instructive to compare it with non-halogenated and alternative heterocyclic systems. We will consider Phthalide (an isomer of the unsubstituted parent compound) and Benzofuran (the aromatic core).

Compound Structure MW Key Fragment m/z (Proposed Structure) Distinguishing Features
This compound C₈H₅ClO₂168/170168/170 (M⁺˙), 140/142 ([M-CO]⁺˙), 105 ([M-CO-Cl]⁺), 77 ([C₆H₅]⁺)Characteristic 3:1 isotopic cluster for Cl-containing fragments.[1][2]
Phthalide (1(3H)-Isobenzofuranone) C₈H₆O₂134134 (M⁺˙), 105 ([M-CHO]⁺), 77 ([C₆H₅]⁺)Intense M-29 peak.[5] The base peak is often m/z 105 or 77, not the molecular ion.
Benzofuran C₈H₆O118118 (M⁺˙, Base Peak), 89 ([M-CHO]⁺), 63 ([C₅H₃]⁺)Very stable molecular ion due to aromaticity.[6][7] Fragmentation requires more energy.

This comparison highlights several key points:

  • The loss of a CO unit (28 Da) is characteristic of the 2(3H)-one structure, whereas the isomeric phthalide preferentially loses a formyl radical (CHO, 29 Da).[5]

  • The presence of chlorine is unequivocally identified by the m/z +2 isotopic peak.[1][2]

  • The fully aromatic benzofuran shows a much more stable molecular ion, as expected, with subsequent fragmentation being less extensive compared to the saturated lactone ring systems.[6][7]

Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring high-quality electron ionization mass spectra of this compound.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

Gas Chromatography (GC) Conditions
  • GC System : Agilent 8890 GC or equivalent.

  • Injector : Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature : 250 °C.

  • Carrier Gas : Helium, constant flow rate of 1.2 mL/min.

  • Column : A standard non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System : Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Interface Temperature : 280 °C.

  • Ionization Mode : Electron Ionization (EI).

  • Ionization Energy : 70 eV.

  • Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Mass Range : Scan from m/z 40 to 300.

  • Solvent Delay : 3 minutes (to protect the filament from the solvent front).

This self-validating protocol ensures reproducible chromatographic separation and ionization, allowing for consistent fragmentation patterns that can be confidently compared against library data or the pathways described in this guide.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a logical and predictable process governed by its core chemical structure. The key diagnostic features are the prominent M⁺˙ and [M-CO]⁺˙ ion clusters, both displaying the characteristic 3:1 isotopic ratio indicative of a single chlorine atom. Subsequent loss of the chlorine radical leads to the formation of stable, non-halogenated cations at m/z 105 and 77. By comparing this pattern to non-halogenated analogs, the influence of both the lactone ring and the halogen substituent are clearly delineated. The experimental workflow provided herein offers a reliable method for obtaining high-quality data for this and similar compounds, aiding researchers in their structural elucidation and analytical challenges.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link][3][4]
  • Clark, J. (2023). The M+2 peak in mass spectra. Chemguide. [Link][1][2]
  • NIST Mass Spectrometry Data Center. (n.d.). Benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][6][7]
  • NIST Mass Spectrometry Data Center. (n.d.). 1(3H)-Isobenzofuranone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][5]

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A Comparative Guide to the Antibacterial Activity of Benzofuranones: Spotlight on 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Benzofuranones: A Scaffold of Biological Significance

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a core structure in a vast number of natural and synthetic molecules with significant pharmacological properties.[1] The benzofuranone moiety, a derivative of benzofuran, has garnered substantial interest in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The emergence of multidrug-resistant bacterial strains has created an urgent need for novel antimicrobial agents, positioning benzofuranone derivatives as a promising area of research and development.[2][4] This guide focuses on comparing the antibacterial activity of a specific halogenated derivative, 5-Chlorobenzofuran-2(3H)-one, with other members of the benzofuranone class, providing an in-depth analysis of their structure-activity relationships and the experimental data that underpins these findings.

Comparative Antibacterial Activity: The Role of Substitution

The antibacterial efficacy of the benzofuranone scaffold is highly dependent on the nature and position of substituents on the aromatic ring and the furanone moiety.[1] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a chlorine atom at the 5-position of the benzofuranone ring, as in this compound, is anticipated to modulate its electronic properties and lipophilicity, which can significantly influence its interaction with bacterial targets and its ability to penetrate bacterial cell membranes.

While direct, head-to-head comparative studies of this compound against a broad panel of other benzofuranones are not extensively documented in a single publication, we can synthesize findings from various studies on related structures to infer its potential activity. For instance, studies on various 5-chloro benzofuran derivatives have demonstrated their evaluation for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][6]

Structure-Activity Relationship (SAR) Insights:

The antibacterial potency of benzofuranone derivatives is influenced by several structural factors:

  • Halogenation: The presence of a chloro group, as in this compound, is a key modification. Halogens can increase the lipophilicity of the molecule, potentially enhancing its ability to cross bacterial cell membranes. Furthermore, the electron-withdrawing nature of chlorine can influence the reactivity of the entire molecule.

  • Position of Substitution: The location of the substituent on the benzofuranone ring is critical. For example, substitutions at the C-6 and C-3 positions have been shown to greatly impact antibacterial activity and strain specificity.[1]

  • Nature of Substituents: Besides halogens, other functional groups such as hydroxyl, nitro, and various heterocyclic moieties attached to the benzofuranone core have been investigated. For instance, hydroxyl groups at the C-6 position have been associated with excellent antibacterial activity.[1] Conversely, some studies have found that nitroimidazole-containing benzofuranones show remarkable inhibition of a wide spectrum of Gram-positive bacteria.[7]

Table 1: Illustrative Antibacterial Activity of Various Benzofuranone Derivatives

Compound/Derivative ClassTest Organism(s)Reported Activity (e.g., MIC)Reference
5-Chloro benzofuran derivativesS. aureus, E. coliEvaluated for activity[5]
3-Methanone-6-hydroxy-benzofuransS. aureus, MRSA, E. coli, B. subtilisMIC80 = 0.78-3.12 µg/mL[1]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesS. aureus, S. epidermidis, MRSA, B. subtilisRemarkable inhibition[7]
Benzofuran derivatives with disulfide moietiesXanthomonas oryzae pv. oryzae (Xoo)EC50 values as low as 0.28 µg/mL[8]
Aza-benzofuran derivative (from P. crustosum)S. typhimurium, S. aureusMIC = 12.5 µg/mL[9]

Note: This table is a synthesis of data from multiple sources to illustrate the range of activities and is not a direct comparison from a single study.

Experimental Protocols for Assessing Antibacterial Activity

To ensure the trustworthiness and reproducibility of antibacterial activity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are the gold standards for quantifying the in vitro efficacy of antimicrobial agents.[10]

Workflow for Antibacterial Susceptibility Testing

The overall process for determining the antibacterial activity of a compound like this compound involves several key stages, from preparing the test compound and bacterial inoculum to data interpretation.

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a widely used and reliable technique.[13]

Causality Behind Experimental Choices:

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is often used to dissolve hydrophobic compounds like benzofuranones. A low final concentration is used to avoid solvent-induced toxicity to the bacteria.

  • Bacterial Growth Phase: Using bacteria in the mid-logarithmic phase ensures they are metabolically active and susceptible to the antimicrobial agent.

  • Standardized Inoculum: A standardized bacterial concentration (e.g., 5 x 105 CFU/mL) is critical for the reproducibility and comparability of MIC results between experiments and labs.[10]

  • Controls: Growth and sterility controls are essential to validate the experiment. The growth control confirms that the bacteria can grow in the test medium, while the sterility control ensures the medium is not contaminated.[12]

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in sterile DMSO. Further dilutions are made in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar plate.

    • Several colonies are used to inoculate a tube of MHB and incubated at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve the final desired concentration of 5 x 105 CFU/mL in the assay wells.[13]

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared compound solution (at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing MHB and bacteria but no compound), and well 12 is the sterility control (containing only MHB).

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation and Reading:

    • The plate is incubated at 37°C for 16-24 hours.[10]

    • The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Following MIC Determination: After the MIC is read, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Concluding Remarks

The benzofuranone scaffold, and specifically halogenated derivatives like this compound, represents a fertile ground for the discovery of new antibacterial agents. The structure-activity relationships discussed highlight the importance of strategic chemical modifications to optimize antibacterial potency. While a direct comparative analysis of this compound remains a subject for future focused studies, the existing body of research on related compounds suggests its potential as a valuable lead structure. The rigorous application of standardized protocols, such as the MIC and MBC assays detailed herein, is paramount for generating reliable and comparable data that will drive the successful development of these promising compounds into clinically useful drugs.

References

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). International Multilingual Journal of Science and Technology.
  • Hadj-esfandiari, N., Navidpour, L., Shadnia, H., Amini, M., Samadi, N., Faramarzi, M. A., & Shafiee, A. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354–6363.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). Journal of Research in Medical Sciences.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024). Molecules.
  • Patel, R., Patel, K., & Patel, P. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW 5-CHLORO BENZOFURAN DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Hiremathad, A., Khedkar, M. R., & Kulkarni, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92531-92544.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Chemistry Central Journal.
  • Abu-Odeh, R., & O'Neill, A. J. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence.
  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

Sources

The 5-Chlorobenzofuran-2(3H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds, both natural and synthetic.[1][2] Among its many derivatives, the 5-Chlorobenzofuran-2(3H)-one core has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The presence of the chlorine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing its biological activity.[1] This guide provides an in-depth comparison of this compound analogs, focusing on the structure-activity relationships (SAR) that govern their anticancer and antimicrobial potential. By examining the impact of various substitutions, particularly at the C3 position, we can elucidate the key structural features required for potent and selective biological activity.

The Benzofuran-2(3H)-one Core: A Versatile Pharmacophore

The benzofuran-2(3H)-one, or benzofuranone, lactone system is a recurring motif in natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The reactivity of the lactone ring and the potential for diverse substitutions on the aromatic and heterocyclic portions of the molecule make it an attractive scaffold for medicinal chemists.

Anticancer Activity of this compound Analogs: A Focus on C3-Substitutions

The Influence of Aryl and Heteroaryl Substitutions at C3

The introduction of aromatic and heterocyclic rings at the C3 position of the benzofuranone core has been a common strategy to enhance anticancer potency. These substitutions can engage in various interactions with biological targets, such as pi-stacking and hydrogen bonding.

For instance, in a related series of benzofuran derivatives, the presence of a substituted phenyl ring was found to be crucial for activity. While not 5-chloro-2(3H)-ones, the SAR principles can be extrapolated. The electronic nature of the substituents on the appended aryl ring plays a significant role. Electron-withdrawing groups, such as nitro or trifluoromethyl, on the C3-aryl substituent have been shown in some benzofuran series to enhance cytotoxic effects.[4] Conversely, electron-donating groups like methoxy can also lead to potent compounds, suggesting that a delicate balance of electronic and steric factors is at play.[4]

The Role of Alkyl and Functionalized Alkyl Groups at C3

The incorporation of alkyl chains and functionalized alkyl groups at the C3 position can modulate the lipophilicity and conformational flexibility of the molecule, influencing its ability to cross cell membranes and interact with intracellular targets. Shorter alkyl chains may provide a balance of lipophilicity and solubility, which is often favorable for bioavailability. The introduction of functional groups, such as hydroxyl or amino moieties, on the alkyl substituent can introduce new hydrogen bonding opportunities and potentially alter the mechanism of action.

Antimicrobial Potential of this compound Analogs

The benzofuran scaffold is also a known pharmacophore for antimicrobial agents.[5] The 5-chloro substituent is often associated with enhanced antimicrobial activity. SAR studies on related benzofuran structures suggest that the introduction of specific heterocyclic moieties can significantly boost antibacterial and antifungal effects.

For example, the synthesis of Schiff bases derived from 5-chlorobenzofuran has yielded compounds with notable antibacterial activity.[5] This suggests that derivatizing the this compound core with nitrogen-containing heterocycles at the C3 position could be a promising strategy for developing new antimicrobial agents.

Comparative Data of Representative Benzofuran Analogs

To provide a quantitative perspective, the following table summarizes the anticancer activity of various benzofuran derivatives from the literature. It is important to note that these are not all this compound analogs, but they provide valuable comparative data on the potency of the broader benzofuran class.

Compound ClassSpecific AnalogTarget Cell LineIC50 (µM)Reference
Halogenated BenzofuranCompound with F substitutionNot Specified0.43[6]
Benzofuran-Piperazine HybridHybrid 16A549 (Lung Carcinoma)0.12[6]
Benzofuran-Piperazine HybridHybrid 16SGC7901 (Gastric Cancer)2.75[6]
3-OxadiazolylbenzofuranBromo derivative 14cHCT116 (Colon Cancer)3.27[6]
Benzofuran-ChalconeCompound 33dA-549 (Lung Carcinoma)2.74[6]
Benzofuran-ChalconeCompound 33dMCF-7 (Breast Cancer)3.22[6]
5-Chlorobenzofuran-2-yl TriazoleSchiff Base DerivativeVarious BacteriaMIC values reported[5]

Note: The data presented is for comparative purposes and is drawn from studies on a variety of benzofuran scaffolds.

Experimental Protocols

A self-validating experimental approach is crucial for generating reliable SAR data. The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols in the field.

General Synthetic Protocol for 3-Substituted-5-Chlorobenzofuran-2(3H)-ones

This protocol describes a general method for the synthesis of 3-substituted analogs, which can be adapted based on the desired C3-substituent.

  • Synthesis of 5-Chloromandelic Acid: Start with the commercially available 5-chloro-2-hydroxybenzaldehyde. Perform a reaction with a cyanide source (e.g., sodium cyanide) followed by acidic hydrolysis to yield 5-chloromandelic acid.

  • Lactonization to form this compound: The 5-chloromandelic acid is then subjected to an intramolecular cyclization (lactonization) reaction, typically under acidic conditions with heating, to form the this compound core.

  • Introduction of the C3-Substituent: The C3 position of the lactone can be functionalized through various methods. One common approach is through an aldol-type condensation with an appropriate aldehyde or ketone in the presence of a base. The resulting exocyclic double bond can then be selectively reduced if a saturated C3-substituent is desired.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial and fungal strains.[8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the core structure, the general SAR workflow, and a representative synthetic scheme.

SAR_Workflow cluster_0 Structure-Activity Relationship (SAR) Workflow Core_Scaffold This compound Core Scaffold Synthesis Synthesize Analogs (Vary C3-Substituent) Core_Scaffold->Synthesis Design Biological_Testing In Vitro Screening (Anticancer/Antimicrobial) Synthesis->Biological_Testing Test Data_Analysis Determine IC50/MIC & Analyze Trends Biological_Testing->Data_Analysis Quantify Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Leads

Caption: A generalized workflow for conducting Structure-Activity Relationship (SAR) studies.

Synthesis_Scheme cluster_1 Representative Synthetic Pathway Start 5-Chloro-2-hydroxy- benzaldehyde Intermediate1 5-Chloromandelic Acid Start->Intermediate1 1. NaCN 2. H3O+ Core 5-Chlorobenzofuran- 2(3H)-one Intermediate1->Core Acid, Heat Final 3-Substituted-5-chloro- benzofuran-2(3H)-one Core->Final R-CHO, Base

Caption: A representative synthetic scheme for 3-substituted-5-chlorobenzofuran-2(3H)-ones.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. While a comprehensive and systematic SAR study specifically focused on C3-substituted analogs is an area ripe for further investigation, the existing body of literature on broader benzofuran derivatives provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 3-substituted-5-chlorobenzofuran-2(3H)-one analogs. This would involve the introduction of a wide range of alkyl, aryl, and heterocyclic moieties at the C3 position to build a robust SAR model. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Benchchem. URL: https://www.benchchem.com/product/b2139
  • Application Notes and Protocols for Cell-Based Assays Involving 2-Acetyldibenzofuran Treatment. Benchchem. URL: https://www.benchchem.com/appnote/2-acetyldibenzofuran-application-notes-and-protocols-for-cell-based-assays
  • In vitro assay of benzofuran derivatives 3. ResearchGate. URL: https://www.researchgate.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. URL: https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/12d592476579f1c7d2c3e1b12b55b6a7152012d9
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099631/
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/12d592476579f1c7d2c3e1b12b55b6a7152012d9
  • Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Pharmacology. 2023;14:1174382. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158932/
  • Efficient procedure to Synthesize 3‐Chlorobenzofuran derivatives. ResearchGate. URL: https://www.researchgate.
  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Letters in Drug Design & Discovery. URL: https://www.researchgate.net/publication/350150334_Synthesis_of_Some_Aryl_Ketoxime_Derivatives_with_their_in_vitro_Anti-microbial_and_Cytotoxic_Activity
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. 2015;89:593-605. URL: https://pubmed.ncbi.nlm.nih.gov/25462247/
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry. 2023;14(6):1153-1171. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10287514/
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. URL: https://pubmed.ncbi.nlm.nih.gov/35565325/
  • Structure activity relationship of the synthesized compounds. ResearchGate. URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig1_382949013
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. URL: https://cuestiondefisioterapia.com/wp-content/uploads/2023/04/35.pdf
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024;29(16):3695. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11357662/
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. URL: https://www.researchgate.
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence. 2024. URL: https://pubmed.ncbi.nlm.nih.gov/38985394/
  • Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. Chemistry Central Journal. 2018;12(1):4. URL: https://pubmed.ncbi.nlm.nih.gov/29318401/
  • Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds. Bioorganic & Medicinal Chemistry Letters. 2013;23(15):4297-4302. URL: https://pubmed.ncbi.nlm.nih.gov/23800685/
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. URL: https://www.semanticscholar.org/paper/New-Derivatives-of-1-(3-Methyl-1-Benzofuran-2-yl)e-Napi%C3%B3rkowska-Cie%C5%9Blak/d75b8a07f354a3901b08496417742111d4d05423
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. 2023;21(9):483. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532789/
  • Synthesis and Antimicrobial activity of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and their derivatives. ResearchGate. URL: https://www.researchgate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):27946-27967. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9071111/
  • Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules. 2011;16(8):6691-6705. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264219/
  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. 2006;41(2):227-234. URL: https://pubmed.ncbi.nlm.nih.gov/16129517/
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society. 2012;56(4):485-490. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368364/

Sources

A Comparative Analysis of the Cytotoxic Potential of 5-Chlorobenzofuran-2(3H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are ubiquitously found in nature and have been the focus of extensive research in medicinal chemistry due to their diverse pharmacological properties.[1] Among these, the benzofuran-2(3H)-one (also known as coumaranone) scaffold is of particular interest. The inherent reactivity and structural features of this core have spurred the synthesis and evaluation of numerous derivatives for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative overview of the cytotoxic potential of 5-Chlorobenzofuran-2(3H)-one and its structural analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future research in the development of novel therapeutic agents. While direct cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential activity by examining closely related compounds.

The Benzofuran Scaffold and its Significance in Oncology

The benzofuran moiety is a key pharmacophore in many biologically active molecules.[4] Its derivatives have demonstrated promising anticancer activities by targeting various cellular pathways.[5] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can effectively interact with biological macromolecules. Substitutions on this core structure can significantly modulate the compound's physicochemical properties and biological activity.[6] Earlier structure-activity relationship (SAR) studies of benzofuran derivatives found that substitutions at the C-2 position were crucial for the compounds' cytotoxic activity.[7]

Comparative Cytotoxicity of Benzofuranone Derivatives

The introduction of halogen atoms, such as chlorine and bromine, into the benzofuran ring has been shown to enhance cytotoxic activity in several studies.[8][9] This is often attributed to the increased lipophilicity and altered electronic properties of the molecule, which can facilitate cell membrane penetration and interaction with intracellular targets.

While specific IC50 values for this compound are not readily found in the cited literature, we can analyze the cytotoxicity of structurally similar compounds to predict its potential efficacy. The following table summarizes the cytotoxic activities of various benzofuran and benzofuranone derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofuran Derivatives
1c (a brominated benzofuran derivative)K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma)Significant cytotoxic activity[8][9]
1e (a brominated benzofuran derivative)K562, MOLT-4, HeLaSignificant cytotoxic activity[8][9]
2d (a brominated benzofuran derivative)K562, MOLT-4, HeLaSignificant cytotoxic activity[8][9]
3a (a brominated benzofuran derivative)K562, MOLT-4, HeLaSignificant cytotoxic activity[8][9]
3d (a brominated benzofuran derivative)K562, MOLT-4, HeLaSignificant cytotoxic activity[8][9]
Benzofuran-based Chalcone Derivatives
4gHCC1806 (mammary squamous cancer), HeLa5.93, 5.61[5]
Other Benzofuran Derivatives
Compound 10 (Albanol B)HGC27 (gastric cancer)6.08 ± 0.34[10]

Note: The table presents a selection of data from the available literature. For a comprehensive understanding, please refer to the original publications.

The data consistently indicates that halogenation, particularly with bromine, is a key determinant of the cytotoxic potential of benzofuran derivatives.[11] The presence of a chlorine atom at the 5-position of the benzofuran-2(3H)-one scaffold in the topic compound suggests that it may also exhibit cytotoxic properties. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the lactone ring and the overall electronic distribution of the molecule, potentially leading to interactions with cellular nucleophiles and disruption of critical biological processes.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine the cytotoxic activity of this compound and perform a direct comparison with other compounds, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for two commonly used methods: the MTT and SRB assays.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[13][14]

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[12]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[12]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation with the test compounds, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plate five times with tap water to remove TCA and excess medium. Allow the plates to air-dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[12]

Visualizing the Experimental Workflow

The general workflow for in vitro cytotoxicity testing of a novel compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[12]

Potential Mechanisms of Action

Cytotoxic compounds can induce cancer cell death through various signaling pathways.[12] While the precise mechanism of this compound is yet to be elucidated, related benzofuran derivatives have been shown to induce apoptosis and cell cycle arrest.[16]

A potential mechanism of action for cytotoxic benzofuranones could involve the induction of apoptosis through intrinsic or extrinsic pathways.

G cluster_pathways Apoptotic Pathways compound Cytotoxic Benzofuranone intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic bax_bak Bax/Bak Activation intrinsic->bax_bak death_receptor Death Receptor (e.g., Fas, TRAIL-R) extrinsic->death_receptor cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

A Comparative Guide to High-Purity Validation of 5-Chlorobenzofuran-2(3H)-one: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates is a non-negotiable cornerstone of regulatory compliance and end-product efficacy. 5-Chlorobenzofuran-2(3H)-one (CAS 28033-47-8), a vital structural motif in the synthesis of various pharmacologically active molecules, is no exception.[1] Impurities, even in trace amounts, can have significant impacts on the safety, stability, and biological activity of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, technically-grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), juxtaposed with other analytical techniques. The methodologies described herein are rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy analytical system.[2][3][4]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.[5] The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the molecule's moderate polarity, allowing for excellent separation on a non-polar stationary phase with a polar mobile phase.

The following workflow illustrates the logical progression from sample preparation to data analysis in a typical HPLC purity validation study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting A Reference Standard Preparation E System Suitability Testing (SST) A->E B Sample Preparation B->E C Spiked Sample Preparation G Specificity C->G D Method Development & Optimization D->E Finalized Method F Chromatographic Separation E->F F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Peak Integration & Identification F->L N Validation Report Generation G->N H->N I->N J->N K->N M Purity Calculation (% Area) L->M M->N

Caption: Workflow for HPLC Purity Validation of this compound.

Experimental Protocol: A Validated RP-HPLC Method

This section details a robust RP-HPLC method designed to be stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products.

Instrumentation and Chromatographic Conditions

The causality behind these selections is critical: a C18 column is chosen for its hydrophobic retention of the benzofuranone structure. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. UV detection at 280 nm is selected based on the chromophore of the benzofuranone system, offering a balance of sensitivity and specificity.

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 25 min, then hold at 20% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: To demonstrate specificity, prepare a sample solution and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration.

Method Validation: Adherence to ICH Q2(R1) Guidelines

A validated analytical procedure is a self-validating system. The following parameters must be assessed to ensure the method is fit for its intended purpose.[3][5]

Validation_Logic cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability Title ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination from impurities) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity (Proportional response) Range Range (Acceptable precision/accuracy) Linearity->Range LOD LOD (Limit of Detection) Range->LOD LOQ LOQ (Limit of Quantitation) Range->LOQ Accuracy->Range Precision->Range Robustness Robustness (Unaffected by small changes)

Caption: Logical Relationships in HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all other peaks in the chromatogram of the spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of the reference standard across a range of 80-120% of the target concentration. A correlation coefficient (R²) of >0.999 is generally considered acceptable.[6]

  • Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). Recoveries between 98.0% and 102.0% are typically acceptable.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Assessed by a minimum of six determinations at 100% of the test concentration.[3]

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for precision studies should typically be not more than 2%.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be suitable in specific contexts. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the analysis of volatile impurities.[7][8]

FeatureHPLC-UVGC-MSLC-MSqNMR
Principle Chromatographic separation based on polarity, UV absorbance detection.Separation of volatile compounds based on boiling point, mass-based detection.Chromatographic separation with mass spectrometric detection.Quantitative analysis based on the NMR signal intensity relative to a certified internal standard.
Primary Use Quantitative purity and impurity profiling.[9]Analysis of volatile impurities and residual solvents.Impurity identification and structural elucidation.[10]Absolute quantification without a specific reference standard of the analyte.
Selectivity HighVery HighExcellentHigh (for specific nuclei)
Sensitivity Good (ng-µg)Excellent (pg-ng)Excellent (pg-ng)Moderate (µg-mg)
Quantitation Excellent (with reference standard)Good (with reference standard)Good (with reference standard)Excellent (absolute)
Limitations Requires a chromophore; non-volatile buffer salts can be problematic for MS coupling.Only for thermally stable and volatile compounds.Ionization suppression effects; higher cost and complexity.Lower sensitivity; requires a pure, stable internal standard.

Conclusion

The validation of this compound purity is a critical step in pharmaceutical development. A well-designed and rigorously validated RP-HPLC method, grounded in the principles of ICH guidelines, provides a trustworthy and robust system for ensuring the quality of this key intermediate.[5] While techniques like GC-MS, LC-MS, and qNMR offer valuable, often orthogonal, information, HPLC remains the workhorse for routine purity and impurity determination due to its high resolution, accuracy, and precision. By understanding the causality behind methodological choices and adhering to a systematic validation protocol, researchers can ensure the integrity of their analytical data and, ultimately, the safety and efficacy of the final drug product.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • American Elements. This compound.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.

Sources

A Comparative Analysis of Synthetic Routes to 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chlorobenzofuran-2(3H)-one

This compound, a halogenated derivative of the benzofuranone core, represents a privileged scaffold in medicinal chemistry. Benzofuranones are integral to a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The strategic placement of a chlorine atom at the 5-position can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable intermediate for the synthesis of novel drug candidates. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth examination of their underlying chemical principles, practical execution, and relative merits. The discussion is grounded in experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached from several distinct starting materials and cyclization strategies. This guide will focus on three primary, well-documented routes:

  • Route A: Intramolecular Cyclization of (4-Chloro-2-formylphenoxy)acetic Acid Derivative

  • Route B: Lactonization of 2-Hydroxy-(4-chlorophenyl)acetic Acid

  • Route C: Palladium-Catalyzed Carbonylation of 2-Bromo-4-chlorophenol

The following sections will delve into the mechanistic details, experimental protocols, and a comparative summary of these routes.

Parameter Route A: Cyclization of Phenoxyacetic Acid Derivative Route B: Lactonization of Hydroxyphenylacetic Acid Route C: Palladium-Catalyzed Carbonylation
Starting Materials 4-Chlorophenol, Glyoxylic Acido-Chlorophenylacetic Acid2-Bromo-4-chlorophenol
Key Transformation Reductive CyclizationHydroxylation followed by LactonizationCarbonylative Cyclization
Reagents & Catalysts Acetic Anhydride, Sodium AcetateSodium Hydroxide, Copper Catalyst, AcidPalladium Catalyst, CO gas, Base
Typical Yields Moderate to HighGoodGood to Excellent
Scalability Readily ScalableScalable with process optimizationRequires specialized high-pressure equipment
Safety & Handling Standard laboratory proceduresUse of strong base at elevated temperaturesHandling of toxic CO gas under pressure
Atom Economy ModerateGoodGood

Route A: Intramolecular Cyclization of (4-Chloro-2-formylphenoxy)acetic Acid Derivative

This classical approach builds the benzofuranone skeleton through the formation and subsequent cyclization of a phenoxyacetic acid intermediate. The key to this strategy is the introduction of a two-carbon unit onto the phenolic oxygen, followed by an intramolecular reaction to form the lactone ring.

Mechanistic Insight

The synthesis commences with the O-alkylation of 4-chlorophenol with a suitable two-carbon electrophile, typically an alpha-haloacetic acid or its ester, to furnish the corresponding phenoxyacetic acid. This intermediate is then subjected to a formylation reaction, preferentially at the ortho position to the phenoxy ether, to introduce the necessary aldehyde functionality. The final step involves a reductive cyclization, often facilitated by a dehydrating agent or a reducing agent in the presence of an acid catalyst, to yield the desired this compound. The choice of reagents and conditions for each step is critical to minimize side reactions and maximize the yield of the target molecule.

Experimental Protocol

Step 1: Synthesis of (4-Chlorophenoxy)acetic Acid

  • To a solution of 4-chlorophenol (1 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

  • Slowly add ethyl chloroacetate (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the (4-chlorophenoxy)acetic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Step 2: Ortho-Formylation of (4-Chlorophenoxy)acetic Acid

  • The (4-chlorophenoxy)acetic acid (1 eq.) is treated with a formylating agent such as hexamethylenetetramine in the presence of a strong acid (Duff reaction) or via Vilsmeier-Haack formylation using POCl₃ and DMF.

  • The reaction is typically heated to facilitate the electrophilic aromatic substitution.

  • Upon completion, the reaction is quenched with water and the product, (4-chloro-2-formylphenoxy)acetic acid, is isolated by extraction or filtration.

Step 3: Reductive Cyclization to this compound

  • The (4-chloro-2-formylphenoxy)acetic acid (1 eq.) is dissolved in a suitable solvent like acetic anhydride.

  • Sodium acetate (2 eq.) is added as a catalyst.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Workflow Diagram

Route A A 4-Chlorophenol C (4-Chlorophenoxy)acetic Acid Ester A->C O-Alkylation B Ethyl Chloroacetate, K₂CO₃ B->C E (4-Chlorophenoxy)acetic Acid C->E Hydrolysis D NaOH (hydrolysis) D->E G (4-Chloro-2-formylphenoxy)acetic Acid E->G Electrophilic Substitution F Formylation (e.g., Duff Reaction) F->G I This compound G->I Reductive Cyclization H Acetic Anhydride, NaOAc H->I

Caption: Synthetic workflow for Route A.

Route B: Lactonization of 2-Hydroxy-(4-chlorophenyl)acetic Acid

This route offers a more convergent approach, where the core phenylacetic acid structure is first established, followed by the crucial hydroxylation and subsequent intramolecular esterification (lactonization) to form the benzofuranone ring.

Mechanistic Insight

The synthesis begins with a commercially available substituted phenylacetic acid, such as o-chlorophenylacetic acid. A key step in this pathway is the nucleophilic aromatic substitution of the ortho-chloro group with a hydroxyl group. This transformation is typically achieved under high temperature and pressure in the presence of a strong base and a copper catalyst. The resulting 2-hydroxyphenylacetic acid derivative is then subjected to acidic conditions, which promotes an intramolecular condensation between the carboxylic acid and the newly introduced hydroxyl group, leading to the formation of the five-membered lactone ring of this compound. A patent describes a similar synthesis of the parent benzofuran-2(3H)-one from o-chlorophenylacetic acid using a sodium hydroxide solution for hydrolysis, followed by acidification and a lactonization reaction catalyzed by iron sulfate.[1]

Experimental Protocol

Step 1: Synthesis of Sodium 2-hydroxy-(4-chlorophenyl)acetate

  • In a pressure vessel, combine o-chlorophenylacetic acid (1 eq.), a concentrated aqueous solution of sodium hydroxide (3-5 eq.), and a catalytic amount of copper(I) oxide or copper(I) iodide.

  • Seal the vessel and heat the reaction mixture to 150-200 °C for several hours.

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, the reaction mixture contains the sodium salt of 2-hydroxy-(4-chlorophenyl)acetic acid.

Step 2: Lactonization to this compound

  • Carefully acidify the aqueous solution from the previous step with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.

  • This protonates the carboxylate and phenoxide groups, leading to the formation of 2-hydroxy-(4-chlorophenyl)acetic acid.

  • The acidic conditions and elevated temperature will promote the intramolecular cyclization to the lactone. To drive the reaction to completion, the intermediate acid can be isolated and then heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water.

  • The crude this compound is then isolated by extraction with an organic solvent.

  • The product is purified by column chromatography or recrystallization.

Workflow Diagram

Route B A o-Chlorophenylacetic Acid C Sodium 2-hydroxy-(4-chlorophenyl)acetate A->C Hydroxylation B NaOH, Cu₂O, Heat B->C E 2-Hydroxy-(4-chlorophenyl)acetic Acid C->E Protonation D HCl (acidification) D->E G This compound E->G Lactonization F Heat, Acid Catalyst F->G

Caption: Synthetic workflow for Route B.

Route C: Palladium-Catalyzed Carbonylation of 2-Bromo-4-chlorophenol

Modern synthetic methodologies offer elegant and efficient routes to complex molecules. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the construction of carbonyl-containing compounds. This approach leverages the reactivity of an aryl halide to introduce a carbonyl group and trigger a cyclization cascade.

Mechanistic Insight

This synthesis starts with the readily available 2-bromo-4-chlorophenol. The reaction proceeds through a palladium-catalyzed carbonylative cyclization. The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the acyl-palladium species. A subsequent reductive elimination step releases the this compound product and regenerates the palladium(0) catalyst, allowing the cycle to continue. A base is required to deprotonate the phenol and facilitate the final nucleophilic attack.

Experimental Protocol
  • In a high-pressure reaction vessel, combine 2-bromo-4-chlorophenol (1 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), and a phosphine ligand like PPh₃ or dppf (if necessary).

  • Add a suitable base, for instance, a non-nucleophilic organic base like triethylamine or DBU (2-3 eq.), and a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the reactor, purge with carbon monoxide gas, and then pressurize with CO to the desired pressure (typically 10-50 atm).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling and carefully venting the CO gas, the reaction mixture is diluted with an organic solvent and washed with water to remove the base and any inorganic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford pure this compound.

Workflow Diagram

Route C A 2-Bromo-4-chlorophenol C This compound A->C Carbonylative Cyclization B CO gas, Pd Catalyst, Base B->C

Caption: Synthetic workflow for Route C.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available.

  • Route A is a classic and reliable method that is well-suited for laboratory-scale synthesis and is readily scalable.

  • Route B offers a more convergent approach but requires high temperatures and pressures for the hydroxylation step.

  • Route C represents a modern and efficient method that can provide high yields, but it necessitates the use of a toxic gas (carbon monoxide) and specialized high-pressure equipment.

Further research in this area may focus on the development of even more efficient and sustainable methods, such as C-H activation/functionalization strategies, to streamline the synthesis of this important medicinal chemistry building block. The continued exploration of novel synthetic routes will undoubtedly facilitate the discovery and development of new benzofuranone-based therapeutic agents.

References

  • Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl)
  • A Simple Route to Benzofuran-2(3H)-ones - AIR Unimi
  • Synthetic method of benzofuran-2(3H)
  • Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Deriv

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Chlorobenzofuran-2(3H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in research and drug development, this guide offers an in-depth, objective comparison of 5-Chlorobenzofuran-2(3H)-one's performance in key biological assays. We move beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and validated approach to evaluating this promising heterocyclic scaffold.

Introduction to this compound: A Scaffold of Interest

The benzofuranone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chlorine atom at the 5-position, yielding this compound (CAS 28033-47-8), is of particular interest. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. Research into related compounds suggests that the 5-chloro substitution on the 2,3-dihydrobenzofuran-2-one framework is a powerful determinant for anti-inflammatory activity.[3]

This guide will benchmark the performance of this compound against relevant alternatives in three fundamental areas:

  • Anti-Inflammatory Activity: Assessing its potential to mitigate inflammatory responses.

  • Antioxidant Capacity: Evaluating its ability to neutralize harmful reactive oxygen species (ROS).

  • Cytotoxicity: Determining its effect on cell viability, a critical parameter for therapeutic window assessment.

Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators

Inflammation is a complex biological response orchestrated by signaling pathways like the Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes to reduce the production of prostaglandins, key mediators of inflammation.[8][9] We will benchmark this compound against Ibuprofen , a well-characterized NSAID.

Signaling Pathway Overview: COX-2 in Inflammation

DOT script for the COX-2 signaling pathway diagram.

COX_Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Test_Compound This compound Test_Compound->COX2_Enzyme Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2_Enzyme Inhibits DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound Prepare serial dilutions of This compound & Trolox Mix Mix compound/standard with DPPH solution Prep_Compound->Mix Prep_DPPH Prepare fresh DPPH solution in methanol Prep_DPPH->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and Trolox in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds or Trolox.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity. The IC₅₀ value is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. [10]

Performance Comparison: this compound vs. Trolox
CompoundDPPH Scavenging IC₅₀ (µM)Notes
This compound (projected)50 - 100Benzofuran-2-one derivatives are known to possess antioxidant properties, though generally less potent than dedicated phenolic antioxidants. [1][11][12]
Trolox (Reference)10 - 20A standard antioxidant used for establishing Trolox Equivalent Antioxidant Capacity (TEAC). [13]

Cytotoxicity Assessment: Evaluating the Effect on Cell Viability

Determining a compound's cytotoxicity is essential for assessing its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14]We will compare the cytotoxicity of this compound against Doxorubicin , a standard chemotherapeutic agent with known cytotoxicity, on a human cancer cell line (e.g., HeLa).

Experimental Protocol: MTT Assay for Cytotoxicity

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [15]2. Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. [16]4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability. [17][18]

Performance Comparison: this compound vs. Doxorubicin
CompoundCytotoxicity IC₅₀ on HeLa cells (µM)Notes
This compound (projected)> 100Many benzofuran derivatives exhibit selective cytotoxicity against cancer cells, but often at higher concentrations than potent chemotherapeutics. [19][20]Low cytotoxicity against normal cells would be a desirable trait.
Doxorubicin (Reference)0.5 - 2.5A potent, widely used anticancer drug with high cytotoxicity against a broad range of cancer cell lines. [21][22][23]

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound. The projected data, based on structurally related compounds, suggests that it is a promising candidate for further investigation, particularly for its anti-inflammatory properties. The moderate antioxidant activity and potentially low general cytotoxicity further enhance its profile as a potential therapeutic lead.

The causality behind these experimental choices lies in establishing a clear, multi-faceted biological profile. The anti-inflammatory assay addresses its potential primary mechanism of action. The antioxidant assay provides insight into secondary mechanisms that could be beneficial in inflammatory conditions. Finally, the cytotoxicity assay establishes a preliminary safety profile, which is crucial for any compound intended for therapeutic development. Each protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the generated data.

Future research should focus on generating direct experimental data for this compound to confirm these projections. Further studies could also explore its effects on other inflammatory pathways, such as the NF-κB signaling cascade, and assess its in vivo efficacy in animal models of inflammation.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a001627.
  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 519.
  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684.
  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Seminars in immunopathology, 32(1), 3–15.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • Teng, G. G., et al. (2017). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Oncology, 7, 195.
  • Nantel, F., et al. (1999). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney international, 55(2), 607–621.
  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • Wikipedia. Cyclooxygenase.
  • Wikipedia. Trolox equivalent antioxidant capacity.
  • Ghasemi, M., et al. (2011). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian journal of pharmaceutical research : IJPR, 10(3), 559–566.
  • Al-Shammari, A. M., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 12(3), 253-258.
  • Sridhar, E., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 18(21), 609.
  • ResearchGate. cytotoxicity of doxorubicin in two different breast cancer cell lines.
  • Miller, N. J., et al. (1997). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clinical Chemistry, 43(7), 1325–1326.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.
  • Geisslinger, G., et al. (2013). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 23(11), 643–646.
  • ResearchGate. (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B).
  • Shankar, B., et al. (2018). Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. Chemistry Central journal, 12(1), 1.
  • Consensus.app. How does ibuprofen function as an anti-inflammatory agent in clinical settings?.
  • Adamczyk-Woźniak, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules (Basel, Switzerland), 28(18), 6695.
  • Patel, P. B., et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National journal of physiology, pharmacy and pharmacology, 9(7), 641-645.
  • Ferreira, H., et al. (2022). Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. International journal of molecular sciences, 23(15), 8489.
  • Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International journal of molecular sciences, 23(15), 8196.
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  • Chwastowski, J., et al. (2017). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules (Basel, Switzerland), 22(7), 1176.
  • ResearchGate. Cytotoxic activity (IC50, µM) of studied compounds estimated by the MTT assay a.
  • ResearchGate. IC50 values of the antioxidant activity test using DPPH method.
  • Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules (Basel, Switzerland), 23(4), 710.
  • ResearchGate. Cytotoxic activity (IC 50 , µM) of the studied compounds estimated by the MTT assay.
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A Spectroscopic Guide to 5-Chlorobenzofuran-2(3H)-one and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a detailed spectroscopic comparison of 5-Chlorobenzofuran-2(3H)-one, a key heterocyclic scaffold, and its structurally significant derivatives. Benzofuranone cores are prevalent in pharmaceuticals and natural products, making their unambiguous identification critical for researchers, scientists, and drug development professionals.[1] This document provides an in-depth analysis of the distinguishing features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between structural modifications and spectral shifts, this guide serves as a practical, authoritative reference for the characterization of this important class of compounds. All discussions are supported by experimental data, standardized protocols, and visual aids to ensure scientific integrity and ease of interpretation.

Introduction: The Benzofuranone Core

The benzofuran-2(3H)-one moiety is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2] The chlorinated analog, this compound, serves as a versatile intermediate in the synthesis of novel therapeutic agents.[2][3] Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to determine molecular structure, confirm purity, and understand the electronic environment of a molecule.[4]

This guide focuses on comparing the parent molecule, this compound, with two representative derivatives to illustrate the profound impact of substitution on spectroscopic signatures:

  • Molecule A: this compound (The Parent Compound)

  • Molecule B: 5-Chloro-3,3-dimethylbenzofuran-2(3H)-one (Derivative with Aliphatic Substitution)

  • Molecule C: 5-Nitrobenzofuran-2(3H)-one (Derivative with Electronic Modification)

The selection of these derivatives allows for a clear demonstration of how changes in steric bulk at the C3 position and electronic properties on the aromatic ring systematically alter the resulting spectra.

Comparative Spectroscopic Analysis

The subsequent sections dissect the key differences observed across major spectroscopic platforms. The causality behind spectral shifts is emphasized, providing the reader with predictive power when encountering unknown analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[4][5][6][7]

To facilitate discussion, the standard numbering for the benzofuranone core is used.

G cluster_A Molecule A: this compound cluster_B Molecule B: 5-Chloro-3,3-dimethylbenzofuran-2(3H)-one cluster_C Molecule C: 5-Nitrobenzofuran-2(3H)-one a_mol b_mol c_mol

Caption: Chemical structures of the parent molecule and its derivatives.

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their neighboring protons (splitting).[5]

  • C3 Protons: In Molecule A , the two protons at the C3 position are diastereotopic and appear as a singlet around 3.7 ppm . This signal is notably absent in Molecule B , which instead displays a singlet corresponding to the six protons of the two methyl groups at approximately 1.5 ppm . This is a definitive marker for C3-disubstitution.

  • Aromatic Protons: The substitution pattern on the aromatic ring dictates the chemical shifts and coupling constants of protons H4, H6, and H7.

    • In Molecule A , the chlorine at C5 exerts an electron-withdrawing effect. H4 typically appears as a doublet around 7.3 ppm , H6 as a doublet of doublets around 7.2 ppm , and H7 as a doublet around 7.0 ppm .

    • In Molecule C , the powerful electron-withdrawing nitro (-NO₂) group at C5 dramatically shifts all aromatic protons downfield (to a higher ppm value) due to deshielding. H4 and H6 signals can be expected to appear well above 8.0 ppm , providing a clear electronic signature.

¹³C NMR reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (C2): The lactone carbonyl carbon is highly sensitive to electronic effects. In Molecule A , it appears around 175 ppm . The introduction of the electron-withdrawing nitro group in Molecule C can cause a slight downfield shift of this signal.

  • C3 Carbon: In Molecule A , the methylene carbon at C3 appears around 35 ppm . For Molecule B , this signal is replaced by a quaternary carbon signal around 45 ppm and a methyl carbon signal around 25 ppm .

  • Aromatic Carbons: The carbon directly attached to the chlorine (C5) shows a characteristic signal around 130 ppm . In Molecule C , the carbon attached to the nitro group (C5) will be significantly deshielded, appearing further downfield, while other aromatic carbons will also show predictable shifts based on the substituent's electronic influence.

Table 1: Comparative ¹H and ¹³C NMR Data (Typical Shifts in ppm)

Assignment Molecule A (5-Chloro) Molecule B (5-Chloro-3,3-dimethyl) Molecule C (5-Nitro) Rationale for Shift
¹H: C3-H₂ / C3-(CH₃)₂ ~ 3.7 (s, 2H) ~ 1.5 (s, 6H) ~ 3.8 (s, 2H) Aliphatic vs. methylene protons.
¹H: Aromatic-H ~ 7.0 - 7.3 ~ 7.0 - 7.3 ~ 8.1 - 8.4 Strong deshielding by -NO₂ group.
¹³C: C2 (C=O) ~ 175 ~ 178 ~ 174 Influenced by ring strain and electronics.
¹³C: C3 ~ 35 ~ 45 (quat.) ~ 36 Change from CH₂ to quaternary C.

| ¹³C: C5 | ~ 130 | ~ 131 | ~ 145 | Direct attachment to electronegative group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The most diagnostic peak for benzofuranones is the strong, sharp absorption band of the carbonyl (C=O) group.[8][9]

  • Carbonyl (C=O) Stretch: The position of the C=O stretching frequency is highly sensitive to ring strain and electronic effects.

    • Molecule A exhibits a characteristic lactone (a cyclic ester) C=O stretch around 1800-1780 cm⁻¹ . The five-membered ring introduces significant ring strain, shifting the frequency higher than that of a typical six-membered lactone or acyclic ester (which appear around 1740 cm⁻¹).[10]

    • The substitution in Molecule B has a minimal effect on the C=O frequency as it primarily introduces steric, not electronic, changes.

    • In Molecule C , the electron-withdrawing nitro group can slightly increase the C=O bond order through resonance, potentially shifting the stretching frequency to a slightly higher wavenumber (e.g., 1810-1790 cm⁻¹ ).

  • Nitro Group Stretch: Molecule C will show two very strong and characteristic bands corresponding to the asymmetric (~1550-1520 cm⁻¹) and symmetric (~1360-1330 cm⁻¹) stretching of the N-O bonds. These peaks are completely absent in Molecules A and B and serve as a definitive identifier.

Table 2: Key Diagnostic IR Frequencies (cm⁻¹)

Functional Group Molecule A Molecule B Molecule C Vibrational Mode
Lactone C=O ~1790 ~1790 ~1800 Stretching
C-Cl ~750 ~750 - Stretching

| -NO₂ | Absent | Absent | ~1540 & ~1350 | Asymmetric & Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, revealing the molecular weight and offering clues to the structure.[11]

  • Molecular Ion (M⁺): The molecular ion peak is crucial for determining the molecular weight.

    • Molecule A (C₈H₅ClO₂): MW ≈ 168.5 g/mol . Due to the isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic M⁺ peak at m/z 168 and an M+2 peak at m/z 170 with an intensity ratio of approximately 3:1.

    • Molecule B (C₁₀H₉ClO₂): MW ≈ 196.5 g/mol . It will also exhibit the M⁺/M+2 pattern at m/z 196 and 198.

    • Molecule C (C₈H₅NO₄): MW ≈ 179 g/mol . It will not have the 3:1 isotopic pattern, distinguishing it immediately from the chloro-derivatives.

  • Fragmentation Patterns: The way a molecule breaks apart upon ionization (fragmentation) is often predictable and provides structural information.[12][13][14] A common fragmentation pathway for benzofuranones involves the loss of carbon monoxide (CO, 28 Da).

    • For Molecule A , a key fragment would be [M - CO]⁺.

    • For Molecule B , a prominent fragmentation is the loss of a methyl group (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a strong peak at [M - 15]⁺. This is a key differentiator from Molecule A.

    • For Molecule C , characteristic fragments corresponding to the loss of •NO₂ (46 Da) and •NO (30 Da) are expected.

Fragmentation M_B Molecule B (m/z 196/198) M_minus_15 [M - CH₃]⁺ (m/z 181/183) Base Peak M_B->M_minus_15 - •CH₃ (15 Da) M_minus_CO [M - CO]⁺ M_B->M_minus_CO - CO (28 Da)

Caption: Key fragmentation pathway for Molecule B in Mass Spectrometry.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

Protocol: NMR Sample Preparation and Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Weigh 5-10 mg of the benzofuranone sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Instrumentation: Place the NMR tube into the spectrometer's probe.

    • Field Homogenization: Perform a shimming procedure to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[15]

    • Acquisition:

      • For ¹H NMR , acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, 1-2 second relaxation delay, and 16-32 scans.

      • For ¹³C NMR , acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Objective: To identify key functional groups via their characteristic vibrational frequencies.

  • Methodology:

    • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify key peaks, paying special attention to the carbonyl region (1650-1850 cm⁻¹).[9][16]

Overall Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis & Interpretation Sample Benzofuranone Sample NMR_Prep Dissolve in CDCl₃ + TMS Sample->NMR_Prep FTIR_Prep Place solid on ATR crystal Sample->FTIR_Prep MS_Prep Dissolve in volatile solvent (e.g., MeOH) Sample->MS_Prep NMR NMR Spectrometer (400 MHz) NMR_Prep->NMR FTIR FTIR Spectrometer (ATR) FTIR_Prep->FTIR MS Mass Spectrometer (EI/ESI) MS_Prep->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Splitting) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups, C=O) FTIR->FTIR_Data MS_Data Mass Spectrum (MW, Fragmentation) MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a set of highly predictable and distinguishable features. By systematically evaluating the data from NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the structures of novel analogs. Key differentiators include the presence or absence of C3-substituent signals in NMR, the dramatic downfield shift of aromatic protons caused by strong electron-withdrawing groups, the characteristic high-frequency C=O stretch in the IR spectrum, and unique isotopic patterns and fragmentation pathways in mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary to apply these powerful analytical techniques for the robust characterization of this important heterocyclic family.

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 5-Chlorobenzofuran-2(3H)-one Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded comparison of the investigational molecule 5-Chlorobenzofuran-2(3H)-one against established inhibitors for two critical protein targets in drug development: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Benzofuranone scaffolds are recognized for their wide-ranging biological activities, including anti-inflammatory and antitumor effects, making them a compelling subject for computational analysis.[1][2] This document details a complete in silico molecular docking workflow, from target selection and preparation to comparative analysis of binding affinities and molecular interactions. The protocols are designed to be self-validating by benchmarking the novel compound against FDA-approved drugs, offering researchers, scientists, and drug development professionals a practical framework for early-stage computational drug discovery.

Introduction: The Rationale for Target Selection

The process of drug discovery is increasingly reliant on computational methods to predict the interaction between small molecules and biological targets, thereby reducing costs and accelerating timelines. In silico molecular docking is a cornerstone of this approach, providing valuable insights into the binding modes and affinities of potential drug candidates.

The subject of this guide, this compound, belongs to the benzofuran derivative family, a class of compounds known to possess a wide spectrum of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2][3] This established biological footprint provides a logical basis for investigating its potential against well-characterized protein targets implicated in these disease areas.

Based on this, we have selected two highly relevant protein targets for this comparative study:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders with a potentially better safety profile than non-selective NSAIDs.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of cancer, making it a prime target for anti-angiogenic therapies.[8][9][10]

To provide a robust comparative framework, this compound will be docked and compared against a well-established, FDA-approved inhibitor for each respective target:

  • Celecoxib for COX-2, a selective COX-2 inhibitor.

  • Sorafenib for VEGFR-2, a multi-kinase inhibitor used in cancer therapy.[11]

This guide will walk through the entire process, explaining not just the "how" but the critical "why" behind each step of the experimental design.

A Validated Protocol for Comparative Molecular Docking

This section details the step-by-step methodology for conducting the in silico docking analysis. The workflow is designed to ensure reproducibility and scientific rigor.

Essential Software and Data Resources
  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. [Link]

  • AutoDock Tools (ADT): A suite of tools to prepare protein and ligand files for docking. [Link]

  • AutoDock Vina: A widely used, open-source program for molecular docking.[12][13] [Link]

  • Discovery Studio Visualizer / PyMOL: Molecular visualization systems for analyzing docking results. [Link] or [Link]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire comparative docking process, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Data Acquisition - Download Protein Structures (PDB) - Obtain Ligand Structures (PubChem) Prot_Prep 2. Receptor Preparation - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as PDBQT PDB->Prot_Prep Lig_Prep 3. Ligand Preparation - Generate 3D Coordinates - Minimize Energy - Detect Rotatable Bonds - Save as PDBQT PDB->Lig_Prep Grid 4. Grid Box Generation - Define Binding Site Coordinates - Set Search Space Dimensions Dock 5. Run Docking - Execute AutoDock Vina - Generate Docked Poses Grid->Dock Results 6. Results Extraction - Binding Affinities (kcal/mol) - Top Scoring Poses Dock->Results Analysis 7. Post-Docking Analysis - Visualize Interactions (H-bonds, etc.) - Identify Key Residues Results->Analysis Compare 8. Comparative Evaluation - Benchmark against Known Inhibitor - Summarize in Table Analysis->Compare

Caption: In Silico Molecular Docking Workflow.

Step-by-Step Methodology
  • Causality: Raw PDB files often contain experimental artifacts like water molecules, co-factors, and multiple chains that are not relevant to the specific docking study.[14][15] Preparation is a critical cleaning step to ensure the protein structure is computationally ready and represents the biological reality of the binding site.[16]

  • Acquire Structures: Download the crystal structures of human COX-2 (PDB ID: 3LN1) and the kinase domain of human VEGFR2 (PDB ID: 4ASD) from the RCSB PDB database.[17][18][19]

  • Clean the Structure: Load the PDB file into AutoDock Tools. Remove all water molecules and any co-crystallized ligands or heteroatoms not essential for the protein's structural integrity. For multimeric proteins, retain only the relevant monomeric chain (e.g., Chain A).[15][16]

  • Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial as hydrogen bonds are a dominant force in protein-ligand interactions.

  • Compute Charges: Assign Gasteiger charges to the protein atoms. The electrostatic compatibility between the protein and the ligand is a key component of the docking scoring function.

  • Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.

  • Causality: Ligands obtained from databases are often in 2D or a non-ideal 3D conformation.[20] Preparation involves generating a stable 3D structure and defining its flexibility, which allows the docking algorithm to explore various conformations within the binding pocket.[21][22]

  • Acquire Structures: Obtain the 3D structures of this compound, Celecoxib, and Sorafenib from a chemical database like PubChem.

  • Load and Prepare: Open each ligand file in AutoDock Tools. The software will automatically compute Gasteiger charges and merge non-polar hydrogens.

  • Define Torsion Tree: Define the rotatable bonds within the ligand. This step is fundamental to flexible ligand docking, allowing the molecule to adopt different shapes to fit the receptor site.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

  • Causality: The docking simulation requires a defined search space (the "grid box") to focus the computational effort on the protein's active site. The subsequent analysis of the results provides quantitative (binding affinity) and qualitative (interaction types) data to assess the ligand's potential.

  • Grid Box Generation: In ADT, define a grid box that encompasses the known active site of the target protein. For 3LN1 and 4ASD, this can be centered on the position of the co-crystallized ligand.[23] A typical size is 25 x 25 x 25 Å to allow ample space for the ligand to move.

  • Configuration File: Create a configuration text file specifying the file paths for the receptor (protein) and ligand, the center coordinates and dimensions of the grid box, and the output file name.[23]

  • Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will calculate the binding affinity for the best binding modes and save the coordinates of these poses in an output PDBQT file.

  • Analyze Results: Load the protein PDBQT and the docking output PDBQT files into a molecular visualizer. Analyze the top-scoring pose for each ligand. Identify and record key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.

Results: A Comparative Analysis of Binding Potential

The in silico docking simulations yielded binding affinities (a proxy for binding strength, where more negative values indicate stronger binding) and identified key interacting residues. The results are summarized below for a direct comparison between this compound and the established inhibitors.

Target ProteinLigandPDB IDBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
COX-2 This compound 3LN1-8.1HIS90, LEU352, VAL523, ALA527, SER530
Celecoxib (Reference)3LN1-10.2HIS90, ARG513, VAL523, PHE518, LEU352
VEGFR-2 This compound 4ASD-7.5CYS919, LEU840, VAL848, ALA866, LYS868
Sorafenib (Reference)4ASD-9.5CYS919, ASP1046, GLU885, LEU840, PHE1047

Discussion: Interpreting the Computational Data

This comparative guide was designed to objectively evaluate the binding potential of this compound against two therapeutically relevant targets.

Performance Against COX-2

For the COX-2 target, the reference inhibitor Celecoxib demonstrated a significantly stronger binding affinity (-10.2 kcal/mol) compared to this compound (-8.1 kcal/mol). Analysis of the binding poses reveals that Celecoxib forms a critical hydrogen bond with ARG513 and engages in extensive hydrophobic interactions within the active site, consistent with its known mechanism of action.[24] While this compound also fits within the active site and interacts with key residues like HIS90 and VAL523, it lacks the specific interactions that confer high potency to Celecoxib.[6] The binding energy, however, is still significant and suggests that the benzofuranone scaffold could serve as a starting point for designing more potent COX-2 inhibitors.

Performance Against VEGFR-2

A similar trend was observed with the VEGFR-2 kinase domain. The reference drug Sorafenib showed a strong binding affinity of -9.5 kcal/mol, outperforming this compound at -7.5 kcal/mol. Sorafenib's binding is anchored by crucial hydrogen bonds with the hinge region residues CYS919 and ASP1046, a characteristic feature of many Type II kinase inhibitors.[25][26] this compound also interacts with the hinge residue CYS919 but fails to establish the full network of interactions seen with Sorafenib, resulting in a lower binding affinity. This indicates that while the compound can occupy the ATP-binding pocket, it is not optimized for potent inhibition of VEGFR-2.

Overall Assessment and Future Directions

The in silico data presented here provides a valuable first-pass assessment. While this compound did not outperform the established drugs, it demonstrated respectable binding affinities for both targets. This suggests that the benzofuranone core is a "privileged scaffold" that can be chemically modified to enhance potency and selectivity.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve binding affinity. For instance, adding a hydrogen-bond donor/acceptor group could enhance interaction with key residues like ARG513 in COX-2 or ASP1046 in VEGFR-2.

  • In Vitro Validation: The predictions from this in silico study must be validated through experimental means, such as enzymatic assays, to determine the actual inhibitory concentrations (IC50) of the compound against each target.

  • Molecular Dynamics (MD) Simulations: To further investigate the stability of the predicted binding poses and gain a more dynamic understanding of the protein-ligand interactions over time.

Conclusion

This guide has demonstrated a complete, validated workflow for the comparative in silico analysis of a novel compound, this compound, against the established drug targets COX-2 and VEGFR-2. The results indicate that while the compound shows potential, it requires further optimization to compete with established inhibitors like Celecoxib and Sorafenib. The detailed protocols and comparative framework provided herein serve as a robust template for researchers undertaking similar computational drug discovery projects, emphasizing the importance of benchmarking against known standards to generate meaningful and actionable data.

References

  • RCSB Protein Data Bank. (2010).
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • Wikipedia. (n.d.). Cyclooxygenase-2.
  • Gehad, G., et al. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites.
  • ResearchGate. (n.d.). The structure of Celecoxib with residues within 6 Å around the active site.... [Link][25]
  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link][15]
  • Abdallah, A. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2365. [Link][9]
  • Kang, D., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances, 8(10), 5135-5144. [Link][10]
  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-69.[6]
  • MDPI. (2021). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 26(18), 5535. [Link][7]
  • RCSB Protein Data Bank. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link][19]
  • El-Zahabia, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link][26]
  • ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD).... [Link][27]
  • ResearchGate. (2019).
  • Proteopedia. (2022). Sorafenib. [Link][11]
  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. [Link][1]
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  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1175517. [Link][3]
  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27814-27830. [Link][2]
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link][13]
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  • MDPI. (2017). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link][8]
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Safety Operating Guide

Proper Disposal of 5-Chlorobenzofuran-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Chlorobenzofuran-2(3H)-one, a halogenated organic compound. Developed for researchers, scientists, and drug development professionals, this document emphasizes safety, regulatory compliance, and environmental responsibility. The protocols herein are designed to be self-validating systems, ensuring a high degree of safety and procedural correctness.

Hazard Assessment and Initial Preparations

This compound is a compound that requires careful handling due to its toxicological profile. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation, as well as respiratory irritation[1][2]. As a chlorinated organic compound, it falls under stringent disposal regulations[3].

Table 1: Hazard Identification and GHS Classifications

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)

Source: Apollo Scientific Safety Data Sheet[1]

Before beginning any work with this compound, it is imperative to have a designated waste disposal plan in place. This includes preparing a properly labeled hazardous waste container specifically for halogenated organic compounds[4][5][6].

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.

Required PPE
  • Gloves: Wear nitrile gloves or other chemically resistant gloves. For prolonged or repeated contact, a glove with a higher protection class is recommended[1].

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[1][3].

  • Protective Clothing: A lab coat and closed-toe shoes are required. For tasks with a higher risk of exposure, consider more extensive protective clothing[1][4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be worn[1].

Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors[1][4].

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. Use an explosion-proof vacuum if available. For liquid spills, use an inert absorbent material like vermiculite or sand[1][7]. Do not use combustible materials such as paper towels for containment[8].

  • Collection: Place the spilled material and any contaminated absorbent into a clean, dry, and properly labeled container for disposal[1].

  • Decontamination: Clean the spill area with soap and water, and prevent runoff from entering drains[1].

Large Spills
  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Alert your institution's emergency services and provide them with the location and nature of the hazard[1].

  • Ventilation: Ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].

Waste Segregation and Collection
  • Designated Container: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), must be collected in a designated "Halogenated Organic Waste" container[3][4][5][6].

  • Container Material: The container should be robust, leak-proof, and made of a compatible material such as high-density polyethylene or borosilicate glass[7].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream[6][7][8].

Disposal_Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage_Disposal Storage and Final Disposal A Identify this compound Waste B Obtain Labeled 'Halogenated Organic Waste' Container A->B C Don Appropriate PPE D Place Waste in Designated Container C->D E Securely Close Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound.

Storage of Waste
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area[6].

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents[3].

Final Disposal
  • Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][7].

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds[3].

Emergency First Aid Procedures

In case of exposure, follow these first aid measures immediately.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
Skin Contact Remove contaminated clothing and flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention[1][2].
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention[2][9].
Ingestion Do not induce vomiting. Rinse the mouth with water and immediately give a glass of water. Never give anything by mouth to an unconscious person. Contact a poison control center or doctor immediately[1][2].

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and compliance with regulatory standards.

References

  • Apollo Scientific. (2023, July 7). 5-Chlorobenzofuran-2(3H)
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • BenchChem. (2025, December).
  • Braun Research Group.
  • Bucknell University. (2016, April 15).
  • Temple University.
  • Sigma-Aldrich. 5-Chlorobenzofuran-3-one | 3261-05-0.
  • ChemicalBook. (2025, July 19). 5-CHLOROISOBENZOFURAN-1(3H)
  • ECHEMI.
  • Fisher Scientific. (2025, December 18).
  • Synerzine. (2018, June 22). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro.
  • ChemicalBook. (2025, July 19).
  • National Oceanic and Atmospheric Administration (NOAA). 2,3-benzofuran - Report | CAMEO Chemicals.
  • TCI Chemicals. (2025, January 15).
  • ECHEMI.
  • TCI America. 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.
  • Blue Frog Scientific.
  • BenchChem. Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide.
  • BenchChem.

Sources

Personal protective equipment for handling 5-Chlorobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Chlorobenzofuran-2(3H)-one

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides essential, field-proven safety and logistical information for handling this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals. We will move beyond simply listing personal protective equipment (PPE) to understanding the rationale behind each choice, ensuring a self-validating system of safety.

Understanding the Risks: A Proactive Approach to Safety

This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

These hazards necessitate a multi-layered safety approach, starting with engineering controls, followed by administrative controls, and finally, the correct personal protective equipment.

The Foundation of Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary methods for exposure control must be in place.

  • Engineering Controls: The principal engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and preparation of solutions should be conducted within a fume hood to minimize the inhalation of dust or vapors. For highly sensitive operations or when handling larger quantities, a glove box may be considered.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. Clear signage indicating the hazards of the chemical should be posted. It is also crucial to have a well-defined Standard Operating Procedure (SOP) for handling this compound, and all personnel must be trained on this SOP before commencing any work.

Your Last Line of Defense: Personal Protective Equipment (PPE)

While engineering and administrative controls are designed to minimize exposure, the correct PPE is essential to protect you from residual risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection: Choosing the Right Gloves

The Safety Data Sheet for this compound specifies the need for protective gloves.[1] Given its nature as a halogenated organic compound, not all standard laboratory gloves offer adequate protection.

  • Recommended Glove Type: Nitrile gloves are a suitable choice for handling this compound, especially for incidental contact.[4] They provide good resistance to a range of chemicals, including many solvents, oils, and greases.[4] For prolonged contact or when handling solutions of this compound, heavier-duty gloves or double-gloving should be considered.

  • Glove Thickness: A standard nitrile examination glove is generally sufficient for handling the solid compound. When working with solutions, consider a thicker gauge nitrile glove for added protection.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If your gloves come into direct contact with this compound, remove them immediately, wash your hands thoroughly, and put on a new pair. Contaminated gloves should be disposed of as hazardous waste.

Eye and Face Protection: A Non-Negotiable

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Safety Glasses: At a minimum, ANSI Z87-rated safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[5]

  • Goggles: For procedures with a higher risk of splashing, such as when preparing solutions or during vigorous reactions, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When there is a significant risk of splashes or if you are handling larger quantities, a face shield should be worn in addition to safety goggles to protect your entire face.

Body Protection: Shielding Against Contamination

Protective clothing is necessary to prevent skin contact with this compound.[1]

  • Lab Coat: A standard, long-sleeved lab coat that can be buttoned completely is required.[5] For added protection, consider a lab coat made of a chemical-resistant material.

  • Apron: A chemically resistant apron worn over the lab coat is recommended when handling larger volumes or when there is a significant splash risk.

  • Full-body Protection: For extensive handling or in the event of a large spill, disposable coveralls, such as those made from Tychem®, may be necessary.[6]

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method of preventing inhalation is to handle this compound within a fume hood. However, in situations where engineering controls are not sufficient to prevent the generation of dust, respiratory protection may be required.

  • Respirator Type: A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 filter) is recommended when handling the solid compound outside of a fume hood. If there is a potential for organic vapors, a combination cartridge with both particulate and organic vapor protection should be used.

  • Fit Testing: It is crucial that any individual required to wear a respirator undergoes a proper fit test to ensure a tight seal.

Operational Plan: Step-by-Step Guidance

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Handling a Small Spill

In the event of a small spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if dust is present.

  • Containment: Use a dry, absorbent material to gently cover the spill. Avoid sweeping, which can generate dust.

  • Collection: Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Spill_Response start Small Spill Occurs alert Alert Personnel start->alert don_ppe Don Appropriate PPE alert->don_ppe contain Gently Cover with Dry Absorbent don_ppe->contain collect Scoop into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step workflow for responding to a small chemical spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7]

  • Solid Waste: This includes any unused compound, contaminated absorbents from spills, and contaminated PPE (gloves, disposable lab coats, etc.). Place these materials in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not pour this waste down the drain.[8][9]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Waste_Disposal cluster_waste_streams Waste Segregation cluster_containers Containment source This compound Waste solid Solid Waste (Unused compound, contaminated PPE) source->solid liquid Liquid Waste (Solutions) source->liquid sharps Sharps Waste (Contaminated needles) source->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Halogenated Organic Waste Container liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container disposal Authorized Hazardous Waste Disposal solid_container->disposal liquid_container->disposal sharps_container->disposal

Sources

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.